Eugenyl Acetate
描述
Acetyleugenol has been reported in Perilla frutescens, Alpinia chinensis, and other organisms with data available.
from cloves; inhibits arachidonate-, adrenaline-, & collagen-induced platelet aggregation
Structure
2D Structure
3D Structure
属性
IUPAC Name |
(2-methoxy-4-prop-2-enylphenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-4-5-10-6-7-11(15-9(2)13)12(8-10)14-3/h4,6-8H,1,5H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCCDQYPEOIRVGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)CC=C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5052624 | |
| Record name | (2-Methoxy-4-prop-2-enylphenyl) acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5052624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Aceteugenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034122 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
93-28-7 | |
| Record name | Eugenyl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93-28-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetyleugenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093287 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Eugenol acetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1242 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2-Methoxy-4-prop-2-enylphenyl) acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5052624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EUGENOL ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9OSB376X8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Aceteugenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034122 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
30 - 31 °C | |
| Record name | Aceteugenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034122 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Eugenyl Acetate: Chemical and Physical Properties
Introduction
This compound, also known as acetyl eugenol, is a phenylpropanoid and a naturally occurring ester of eugenol. It is a significant constituent of clove oil, contributing to its characteristic aroma and biological activities.[1] While traditionally utilized in the flavor and fragrance industries for its mild, sweet, and clove-like scent, recent scientific interest has shifted towards its pharmacological properties.[2][3] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its known biological activities and associated signaling pathways. All quantitative data is presented in structured tables for ease of reference and comparison.
Chemical and Physical Properties
This compound is a white crystalline solid at room temperature, melting into a colorless to pale yellow liquid with a characteristic warm, spicy, and slightly fruity aroma reminiscent of cloves.[1][2][4] It is stable under normal conditions but is incompatible with strong oxidizing agents.[1][4]
Identifiers and Chemical Structure
| Identifier | Value | Reference |
| IUPAC Name | (2-methoxy-4-prop-2-enylphenyl) acetate | [5] |
| Synonyms | Acetyleugenol, Eugenol acetate, 4-Allyl-2-methoxyphenyl acetate | [5][6] |
| CAS Number | 93-28-7 | [7] |
| Molecular Formula | C₁₂H₁₄O₃ | [7] |
| Molecular Weight | 206.24 g/mol | [5][7] |
| SMILES | CC(=O)OC1=C(C=C(C=C1)CC=C)OC | [5] |
| InChIKey | SCCDQYPEOIRVGX-UHFFFAOYSA-N | [5] |
Physical Properties
| Property | Value | Reference |
| Appearance | Molten white crystalline solid or colorless to light yellow liquid | [4][7] |
| Odor | Soft, sweet, clove-like, floral, and spicy | [1][4] |
| Melting Point | 29 - 31 °C | [4][5] |
| Boiling Point | 281 - 286 °C | [1][4] |
| Density | 1.079 g/mL at 25 °C | [4][7] |
| Refractive Index | n20/D 1.514 - 1.522 | [4][5][7] |
| Flash Point | > 93.3 °C (Closed Cup) | [8] |
| Vapor Pressure | < 0.1 mm Hg at 20 °C | [8] |
Solubility
| Solvent | Solubility | Reference |
| Water | Insoluble (407 mg/L at 20 °C) | [1][2] |
| Ethanol | Soluble | [4][5] |
| Ether | Soluble | [4][5] |
| Fixed Oils | Soluble | [5] |
| Organic Solvents | Soluble | [2][9] |
Spectroscopic Data
| Technique | Key Features | Reference |
| ¹H NMR | Data available in public databases. | [5] |
| ¹³C NMR | Data available in public databases. | [10] |
| IR Spectroscopy | Characteristic ester carbonyl stretch. Raw spectra data available. | [5][11] |
| Mass Spectrometry | Molecular ion peak consistent with its molecular weight. | [5][6] |
Experimental Protocols
This section details methodologies for the synthesis and analysis of this compound, compiled from referenced literature.
Synthesis of this compound via Heterogeneous Catalysis
This protocol describes a solvent-free synthesis method, which is environmentally friendly and efficient.
Objective: To synthesize this compound from eugenol and acetic anhydride using a reusable solid acid catalyst.
Materials:
-
Eugenol (99% purity)
-
Acetic Anhydride
-
Heterogeneous catalyst (e.g., Molecular Sieve 4Å, Amberlite XAD-16, or Lewatit® GF 101 resin)[12]
-
Hexane (for washing)
-
Screw-capped reaction flasks
-
Thermostatic bath
-
Filtration apparatus
Methodology:
-
Reactant Preparation: In a screw-capped flask, mix eugenol and acetic anhydride at a specified molar ratio (e.g., 1:1 to 1:5).[12]
-
Catalyst Addition: Add the heterogeneous catalyst to the mixture. The amount of catalyst is typically a weight percentage of the total reactants (e.g., 1-10 wt%).[12]
-
Reaction: Place the flask in a thermostatic bath set to the desired temperature (e.g., 60-70 °C) and agitate if required.[12] The reaction is monitored for a specific duration, which can range from 10 minutes to several hours.[12]
-
Catalyst Removal: After the reaction is complete, cool the mixture and separate the catalyst by filtration.
-
Catalyst Regeneration (Optional): The recovered catalyst can be washed with a solvent like hexane and dried in an oven (e.g., at 100 °C for 4 hours) for reuse in subsequent batches.[12]
-
Product Analysis: The resulting product mixture is then analyzed to determine the conversion of eugenol to this compound.
Caption: Workflow for the heterogeneous catalytic synthesis of this compound.
Quantification of this compound by Gas Chromatography (GC)
This protocol is used to determine the purity of the synthesized product and to quantify the conversion rate.
Objective: To quantify the concentration of this compound in a sample.
Instrumentation:
-
Gas Chromatograph (e.g., Shimadzu GC-2010) with a Flame Ionization Detector (FID).[12]
-
Capillary Column (e.g., INOWAX, 30 m × 250 μm × 0.25 μm).[12]
GC Conditions:
-
Injector Temperature: 250 °C[12]
-
Detector Temperature: 275 °C[12]
-
Injection Mode: Split[12]
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 8 minutes.
-
Ramp 1: Increase to 180 °C at a rate of 10 °C/min.
-
Ramp 2: Increase to 220 °C at a rate of 10 °C/min.
-
Final hold: 220 °C for 5 minutes.[12]
-
Methodology:
-
Standard Preparation: Prepare standard solutions of this compound (99% purity) of known concentrations in a suitable solvent (e.g., methanol).
-
Sample Preparation: Dilute the reaction mixture sample in the same solvent.
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared standard and sample solutions into the GC.
-
Data Analysis: Identify the peak corresponding to this compound based on the retention time from the standard injection. The concentration in the sample is determined by comparing the peak area with the calibration curve generated from the standards.
Caption: General workflow for the quantification of this compound using GC-FID.
Biological Activity and Signaling Pathways
This compound exhibits a range of biological activities, including antioxidant, antimicrobial, anti-inflammatory, and anticancer effects.[4] While much of the detailed mechanistic research has focused on its precursor, eugenol, studies indicate that this compound shares and possesses unique properties.
Antioxidant Activity
This compound has demonstrated significant antioxidant potential.[2][12] The antioxidant activity may be attributed to its ability to act as a free-radical scavenger.[1] Studies comparing its efficacy to eugenol have shown that this compound can be more effective in reducing the oxidation of lipids at high temperatures.[1]
Antimicrobial Activity
This compound is effective against various bacteria, although its minimum inhibitory concentration (MIC) may be higher than that of eugenol in some cases.[2][12] It has shown activity against both Gram-positive and Gram-negative bacteria.[2][12] The mechanism is believed to involve the disruption of the bacterial cell membrane.[9]
Anti-inflammatory and Anticancer Signaling
This compound has been identified as an anti-inflammatory and anticancer agent.[4] Its mechanism of action involves the modulation of key signaling pathways that regulate inflammation, cell proliferation, and apoptosis. Specifically, this compound has been shown to inhibit the activity of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor in the inflammatory response.[4] By inhibiting NF-κB, this compound can downregulate the expression of pro-inflammatory cytokines.
In the context of cancer, this compound enhances the expression of tumor suppressor proteins p53 and p21.[4] The upregulation of p53 can trigger cell cycle arrest or apoptosis in cancer cells, while p21 (also known as WAF1) acts as a cyclin-dependent kinase inhibitor, further contributing to cell cycle arrest.[4]
Caption: Known anti-inflammatory and anticancer signaling effects of this compound.
Safety and Toxicology
This compound is considered moderately toxic by ingestion.[1] The acute oral LD50 in rats has been reported as 1.67 g/kg.[1][4] It is classified as a skin irritant.[1] Standard safety precautions, including the use of protective clothing, gloves, and eye protection, should be followed when handling the compound. It is a combustible liquid and should be stored away from strong oxidizing agents in a cool, well-ventilated area.[4]
Conclusion
This compound is a versatile molecule with well-characterized chemical and physical properties. Its utility extends beyond the flavor and fragrance industries into areas of significant interest for biomedical and pharmaceutical research. The availability of efficient, environmentally friendly synthesis protocols and robust analytical methods facilitates its further investigation. The emerging evidence of its ability to modulate key signaling pathways in inflammation and cancer, such as NF-κB and p53, positions this compound as a promising candidate for further drug development studies. This guide serves as a foundational resource for professionals engaged in the scientific exploration of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial and antioxidant activities of clove essential oil and this compound produced by enzymatic esterification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biomedres.us [biomedres.us]
- 6. selleckchem.com [selleckchem.com]
- 7. Biological Properties and Prospects for the Application of Eugenol—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Anti-Inflammatory and Antioxidant Activities of Eugenol: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Novel derivatives of eugenol as potent anti-inflammatory agents via PPARγ agonism: rational design, synthesis, analysis, PPARγ protein binding assay and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Botanical Treasury of Eugenyl Acetate: A Technical Guide to its Natural Sources
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eugenyl acetate, a phenylpropanoid ester, is a naturally occurring bioactive compound with significant interest in the pharmaceutical, flavor, and fragrance industries. Its aromatic profile, coupled with potential therapeutic properties, has driven research into its natural origins. This technical guide provides an in-depth exploration of the primary plant sources of this compound, presenting quantitative data, detailed experimental protocols for its extraction and analysis, and a comprehensive overview of its biosynthetic pathway.
Natural Plant Sources of this compound
This compound is found in the essential oils of a variety of aromatic plants. The concentration of this compound can vary significantly based on the plant species, the specific part of the plant utilized, geographical location, and harvesting season. The most prominent and commercially relevant source of this compound is the clove tree, Syzygium aromaticum.
Quantitative Analysis of this compound in Plant Essential Oils
The following table summarizes the quantitative data for this compound content in the essential oils of several key plant species, as determined by gas chromatography-mass spectrometry (GC-MS) analysis.
| Plant Species | Family | Plant Part | This compound Content (%) | Reference(s) |
| Syzygium aromaticum (Clove) | Myrtaceae | Flower Buds | 5.01 - 22.0 | [1][2][3][4][5][6] |
| Leaves | 2.02 - 3.05 | [3] | ||
| Cinnamomum zeylanicum (Ceylon Cinnamon) | Lauraceae | Leaves | 0 - 3.78 | [7][8][9] |
| Laurus nobilis (Bay Laurel) | Lauraceae | Leaves | Not consistently detected; α-terpinyl acetate is a major component (up to 15.82%) | [10][11][12][13][14] |
| Pimenta racemosa (Bay Rum Tree) | Myrtaceae | Leaves | Not consistently detected as a major component; Eugenol is predominant (up to 70.87%) | [15][16][17][18][19] |
Experimental Protocols
Extraction of Essential Oils: Hydrodistillation
Hydrodistillation is a standard method for extracting essential oils from plant materials. The following protocol is a general guideline and can be optimized for specific plant matrices.[20][21][22]
Materials and Equipment:
-
Fresh or dried plant material (e.g., clove buds, cinnamon leaves)
-
Clevenger-type apparatus
-
Heating mantle
-
Round-bottom flask
-
Condenser
-
Collecting vessel
-
Anhydrous sodium sulfate
-
Glass vials for storage
Procedure:
-
Preparation of Plant Material: Grind the dried plant material to a coarse powder to increase the surface area for efficient oil extraction. For fresh material, chopping or crushing is recommended.
-
Apparatus Setup: Place a known quantity of the prepared plant material into a round-bottom flask. Add distilled water to the flask, ensuring the plant material is fully submerged. A common ratio is 1:10 (w/v) of plant material to water.
-
Distillation: Connect the flask to the Clevenger apparatus and condenser. Begin heating the flask using the heating mantle. The water will boil, and the resulting steam will pass through the plant material, volatilizing the essential oils.
-
Condensation and Collection: The steam and essential oil vapor mixture will travel to the condenser, where it will cool and return to a liquid state. The condensate flows into the collection tube of the Clevenger apparatus. As essential oils are generally less dense than water, they will form a layer on top of the hydrosol (distilled water).
-
Oil Separation: Once the distillation is complete (typically after 3-4 hours, or when no more oil is being collected), allow the apparatus to cool. Carefully collect the essential oil layer from the collection tube.
-
Drying and Storage: Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water. Store the dried essential oil in a sealed, dark glass vial at 4°C to prevent degradation.
Extraction of this compound: Solvent Extraction
Solvent extraction is an alternative method that can be used to extract this compound and other phenylpropanoids from plant material.[23][24][25]
Materials and Equipment:
-
Powdered plant material
-
Soxhlet apparatus or glassware for maceration
-
Organic solvent (e.g., ethanol, hexane, dichloromethane)
-
Rotary evaporator
-
Filter paper
-
Glass vials for storage
Procedure:
-
Maceration or Soxhlet Extraction:
-
Maceration: Soak a known amount of the powdered plant material in a suitable organic solvent in a sealed container for a specified period (e.g., 24-72 hours) with occasional agitation.
-
Soxhlet Extraction: Place the powdered plant material in a thimble within a Soxhlet extractor. The solvent is heated, vaporizes, condenses, and drips onto the plant material, extracting the desired compounds. This process is repeated in cycles.
-
-
Filtration: After the extraction period, filter the mixture to separate the plant debris from the solvent extract.
-
Solvent Evaporation: Concentrate the extract by removing the solvent using a rotary evaporator under reduced pressure. This leaves behind the crude essential oil or oleoresin.
-
Storage: Store the crude extract in a sealed, dark glass vial at 4°C.
Quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for the identification and quantification of volatile compounds like this compound in essential oils.[5][26]
Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 6890 series or similar.
-
Mass Spectrometer: Agilent 5973 series or similar.
-
Column: HP-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase at 3°C/minute to 240°C.
-
Final hold: Hold at 240°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: m/z 40-550.
Procedure:
-
Sample Preparation: Dilute the essential oil sample in a suitable solvent (e.g., hexane or ethanol) to an appropriate concentration (e.g., 1:100 v/v).
-
Injection: Inject 1 µL of the diluted sample into the GC-MS system in split mode (e.g., split ratio 50:1).
-
Data Acquisition: Acquire the data over the specified mass range.
-
Compound Identification: Identify this compound by comparing its mass spectrum and retention time with that of a certified reference standard and by matching with mass spectral libraries (e.g., NIST, Wiley).
-
Quantification: Determine the relative percentage of this compound by integrating the peak area of the corresponding chromatogram and dividing it by the total peak area of all identified compounds. For absolute quantification, a calibration curve using a certified reference standard of this compound is required.
Biosynthesis of this compound
The biosynthesis of this compound is rooted in the shikimate pathway, which gives rise to the aromatic amino acid L-phenylalanine. This amino acid then enters the phenylpropanoid pathway, a series of enzymatic reactions that produce a wide array of secondary metabolites, including eugenol, the direct precursor to this compound.[1][2]
The final step in the formation of this compound is the esterification of eugenol with an acetyl group from acetyl-CoA, a reaction catalyzed by an alcohol acyltransferase (AAT) enzyme.[24]
Signaling Pathway Diagram
Caption: Biosynthesis of this compound from the Shikimate Pathway.
Experimental Workflow Diagram
Caption: General workflow for extraction and analysis of this compound.
Conclusion
This technical guide provides a comprehensive overview of the natural sources of this compound, with a focus on quantitative data, detailed experimental protocols, and the underlying biosynthetic pathways. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study and utilization of this important natural compound. The provided methodologies offer a solid foundation for the extraction, identification, and quantification of this compound from various plant matrices, facilitating further research into its biological activities and potential applications.
References
- 1. THE SHIKIMATE PATHWAY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gacbe.ac.in [gacbe.ac.in]
- 3. scispace.com [scispace.com]
- 4. GC-MS analysis of the essential oils, and the isolation of phenylpropanoid derivatives from the aerial parts of Pimpinella aurea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. osti.gov [osti.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Extraction of Essential Oil from Cinnamon (Cinnamomum Zeylanicum) – Oriental Journal of Chemistry [orientjchem.org]
- 10. Optimization of supercritical fluid extraction of essential oils and fatty acids from flixweed (Descurainia Sophia L.) seed using response surface methodology and central composite design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ajbasweb.com [ajbasweb.com]
- 12. agilent.com [agilent.com]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. ojs.uklo.edu.mk [ojs.uklo.edu.mk]
- 16. Comparison between Eugenol in Essential Oil from Cinnamon Leaves (Cinnamomum verum) and Clove (Eugenia caryophyllata) Extracted by Soxhlet Extraction | Progress in Engineering Application and Technology [publisher.uthm.edu.my]
- 17. researchgate.net [researchgate.net]
- 18. lakeland.edu [lakeland.edu]
- 19. scitepress.org [scitepress.org]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 25. The Biosynthetic Pathways for Shikimate and Aromatic Amino Acids in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Eugenyl Acetate: A Comprehensive Technical Guide to its Biological Activities and Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eugenyl acetate, a phenylpropanoid compound and the acetylated derivative of eugenol, is a significant component of various essential oils, notably from cloves. While structurally similar to eugenol, the addition of an acetyl group modifies its physicochemical properties, influencing its biological activities. This technical guide provides an in-depth analysis of the multifaceted biological and pharmacological effects of this compound. It consolidates current scientific knowledge on its anti-inflammatory, antioxidant, antimicrobial, analgesic, and anticancer properties. Detailed experimental protocols for evaluating these activities are provided, alongside a comprehensive summary of quantitative data to facilitate comparative analysis. Furthermore, this guide elucidates the molecular mechanisms underlying this compound's effects, with a focus on key signaling pathways, visualized through detailed diagrams to support further research and drug development endeavors.
Introduction
This compound, chemically known as 4-allyl-2-methoxyphenyl acetate, is a naturally occurring ester that contributes to the aromatic profile of several plants, including cloves (Syzygium aromaticum)[1][2]. It is structurally characterized by a benzene ring substituted with a methoxy group, an allyl group, and an acetate ester group. The presence of the acetyl group distinguishes it from its precursor, eugenol, leading to altered polarity and bioavailability, which in turn can modulate its biological efficacy. This document serves as a technical resource for researchers, providing a detailed examination of the biological activities of this compound, the experimental methodologies used to elucidate these effects, and the underlying molecular mechanisms.
Biological Activities and Effects
This compound exhibits a broad spectrum of pharmacological activities, making it a compound of significant interest for therapeutic applications. The following sections detail its primary biological effects, supported by quantitative data and experimental methodologies.
Anti-inflammatory Activity
This compound has demonstrated notable anti-inflammatory properties. It has been shown to modulate the immune response by affecting macrophage function and cytokine production[3].
| Parameter | Cell Line/Model | Concentration/Dose | Observed Effect | Reference |
| Macrophage Oxidative Burst (NBT assay) | Murine Macrophages | 10 µg/mL | ~124% stimulation (SI 2.2) | [3] |
| Lysosomal Enzyme Activity | Murine Macrophages | 1-1000 µg/mL | ~30% reduction (SI 0.7) | [3] |
| Pro-inflammatory Cytokine Inhibition (TNF-α, IL-6) | Macrophage Cells | 0.01%, 0.1%, 1% | Significant inhibition of TNF-α and IL-6 production | [4] |
| Inhibition of Prostaglandin Formation | In vitro assay | Not Specified | Inhibition of COX-2 enzyme | [5] |
This protocol is based on the methodology described for evaluating the effect of this compound on murine macrophage function[3].
-
Cell Culture: Murine peritoneal macrophages are harvested and cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics. Cells are seeded in 96-well plates at a density of 1x10^5 cells/well.
-
Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are treated with these concentrations for 24 hours.
-
Nitroblue Tetrazolium (NBT) Dye Reduction Assay (Oxidative Burst):
-
After treatment, macrophages are incubated with zymosan A (5x10^6 particles/well) and 1.5 mg/mL of NBT dye.
-
The plate is incubated for a specified period, and the reaction is stopped.
-
The formazan produced is dissolved, and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The stimulation index (SI) is calculated as the ratio of the optical density (OD) of the sample to the control.
-
-
Lysosomal Enzyme Activity Assay (Acid Phosphatase):
-
Following treatment, the medium is removed, and a solution containing 0.1% Triton X-100, 10 mM p-nitrophenyl phosphate (p-NPP), and 0.1 M citrate buffer (pH 5.0) is added.
-
After a 30-minute incubation, the reaction is stopped with a borate buffer.
-
The absorbance is measured at 405 nm.
-
Antioxidant Activity
This compound possesses significant antioxidant properties, which are often evaluated by its ability to scavenge free radicals[6][7][8].
| Assay | Method | Result | Reference |
| DPPH Radical Scavenging | Spectrophotometry | High antioxidant potential, particularly after esterification of clove oil. | [6][7][8] |
| Anisidine Value and Total Polar Compounds in Canola Oil | Frying Temperature Test | More effective than eugenol in reducing oxidation. | [8][9] |
This protocol is a standard method for assessing the antioxidant capacity of a compound[10][11][12][13].
-
Reagent Preparation: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol or ethanol. This is then diluted to a working solution with an absorbance of approximately 1.0 at 517 nm.
-
Sample Preparation: this compound is dissolved in a suitable solvent and prepared in a range of concentrations.
-
Reaction Mixture: A fixed volume of the DPPH working solution is mixed with various concentrations of the this compound solution. A control containing only the solvent and DPPH is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
Antimicrobial Activity
This compound has been shown to be effective against a range of pathogenic bacteria and fungi[14][15][16][17].
| Organism | Assay | MIC (µg/mL) | Reference |
| Pathogenic Bacteria (various isolates) | Microdilution | 25-100 | [8][16] |
| Gram-positive and Gram-negative bacteria | Microdilution | Varies | [2][17][18] |
| Helicobacter pylori | Microdilution | Not specified for this compound, but derivatives tested. | [15] |
The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent[1][8].
-
Microorganism Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Compound Dilution: A serial two-fold dilution of this compound is prepared in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.
Analgesic Effects
This compound has demonstrated analgesic properties in various preclinical models of pain[14][19].
| Pain Model | Administration Route | ID₅₀ (mg/kg) [95% CI] | Max Inhibition (%) | Reference |
| Acetic Acid-Induced Writhing (mice) | Oral (p.o.) | 51.3 [23.5-111.9] | 82 ± 10 | [14][19] |
| Acetic Acid-Induced Writhing (mice) | Intraperitoneal (i.p.) | 50.2 [38.4-65.6] | 90 ± 6 | [14][19] |
This is a common method for evaluating peripheral analgesic activity[20][21][22][23].
-
Animal Model: Male Swiss albino mice are typically used.
-
Compound Administration: this compound is administered orally or intraperitoneally at various doses. A control group receives the vehicle.
-
Induction of Writhing: After a specific period (e.g., 30-60 minutes), a 0.6% solution of acetic acid is injected intraperitoneally to induce writhing (abdominal constrictions).
-
Observation: The number of writhes is counted for a defined period (e.g., 20-30 minutes) following the acetic acid injection.
-
Data Analysis: The percentage of inhibition of writhing is calculated for each dose group compared to the control group. The ID₅₀ (the dose that produces 50% inhibition) can be determined by regression analysis.
Anticancer Activity
This compound has been reported to possess anticancer properties, including the ability to inhibit cancer cell proliferation and induce apoptosis[14][19].
| Cell Line | Assay | IC₅₀ | Observed Effect | Reference |
| Mouse RAW264.7 cells | MTT assay | Not specified | Cytotoxic at higher concentrations | [14] |
| Chemically induced skin cancer (mouse model) | In vivo | 15% v/v topical application | Increased expression of p53 and p21, and apoptosis | [14][19] |
The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and proliferation[16][24][25][26].
-
Cell Culture: Cancer cells are seeded in a 96-well plate at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized detergent).
-
Absorbance Measurement: The absorbance is measured at a wavelength of around 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.
Molecular Mechanisms and Signaling Pathways
The biological activities of this compound are underpinned by its interaction with various molecular targets and modulation of key signaling pathways. While some mechanisms are directly demonstrated for this compound, others are inferred from studies on its closely related precursor, eugenol.
Inhibition of NF-κB Signaling
A key mechanism underlying the anti-inflammatory and anticancer effects of this compound is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway[14][19]. NF-κB is a crucial transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of its target genes. This compound has been shown to inhibit this pathway, thereby downregulating the expression of pro-inflammatory cytokines and pro-survival proteins[14][19][27][28][29][30][31].
Modulation of p53 and p21 Signaling
This compound has been observed to enhance the expression of the tumor suppressor protein p53 and the cyclin-dependent kinase inhibitor p21 (WAF1)[14][19]. The p53 protein plays a critical role in cell cycle arrest, DNA repair, and apoptosis in response to cellular stress, such as DNA damage. p21 is a key downstream target of p53 and acts to halt the cell cycle, allowing time for DNA repair or, if the damage is too severe, initiating apoptosis. The upregulation of p53 and p21 by this compound contributes to its anticancer activity by preventing the proliferation of cells with damaged DNA[3][7][14][32][33].
Summary and Future Directions
This compound is a promising natural compound with a diverse range of biological activities, including anti-inflammatory, antioxidant, antimicrobial, analgesic, and anticancer effects. Its mechanisms of action appear to involve the modulation of key cellular signaling pathways such as NF-κB and p53. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to further investigate its therapeutic potential.
Future research should focus on several key areas:
-
Pharmacokinetics and Bioavailability: Detailed studies are needed to understand the absorption, distribution, metabolism, and excretion of this compound to optimize its delivery and efficacy.
-
In Vivo Efficacy and Safety: While some in vivo data exists, more extensive studies in relevant animal models are required to confirm its therapeutic effects and establish a comprehensive safety profile.
-
Synergistic Effects: Investigating the potential synergistic effects of this compound with other therapeutic agents could lead to the development of more effective combination therapies.
-
Clinical Trials: Ultimately, well-designed clinical trials are necessary to translate the promising preclinical findings into tangible clinical benefits.
By continuing to explore the biological activities and molecular mechanisms of this compound, the scientific community can unlock its full potential for the development of novel therapeutics for a variety of diseases.
References
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. jurnal.uns.ac.id [jurnal.uns.ac.id]
- 6. thaiscience.info [thaiscience.info]
- 7. Eugenol triggers apoptosis in breast cancer cells through E2F1/survivin down-regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 11. updatepublishing.com [updatepublishing.com]
- 12. mdpi.com [mdpi.com]
- 13. acmeresearchlabs.in [acmeresearchlabs.in]
- 14. Antiproliferative and Molecular Mechanism of Eugenol-Induced Apoptosis in Cancer Cells [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Antimicrobial and antioxidant activities of clove essential oil and this compound produced by enzymatic esterification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. medchemexpress.com [medchemexpress.com]
- 20. ajol.info [ajol.info]
- 21. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. m.youtube.com [m.youtube.com]
- 23. rjptsimlab.com [rjptsimlab.com]
- 24. texaschildrens.org [texaschildrens.org]
- 25. benchchem.com [benchchem.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Eugenol inhibits cell proliferation via NF-κB suppression in a rat model of gastric carcinogenesis induced by MNNG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. Eugenol modulates the NOD1-NF-κB signaling pathway via targeting NF-κB protein in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Eugenol: A Potential Modulator of Human Platelet Activation and Mouse Mesenteric Vascular Thrombosis via an Innovative cPLA2-NF-κB Signaling Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Eugenol-Induced Autophagy and Apoptosis in Breast Cancer Cells via PI3K/AKT/FOXO3a Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
Spectroscopic Profile of Eugenyl Acetate: A Technical Guide
Introduction
Eugenyl acetate (C₁₂H₁₄O₃) is a phenylpropanoid, specifically an ester of eugenol and acetic acid. It is a naturally occurring compound found in various essential oils, most notably in clove oil, and is widely used in the flavor, fragrance, and pharmaceutical industries for its characteristic sweet, spicy, and clove-like aroma. A thorough understanding of its spectroscopic properties is essential for its identification, quantification, and quality control. This technical guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, complete with experimental protocols and data interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR spectra of this compound are key to its structural elucidation.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound provides information about the different types of protons and their connectivity within the molecule.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 6.93 | d | 1H | Ar-H |
| 6.81 | dd | 1H | Ar-H |
| 6.78 | d | 1H | Ar-H |
| 5.95 | m | 1H | -CH=CH₂ |
| 5.10 | m | 2H | -CH=CH ₂ |
| 3.79 | s | 3H | -OCH₃ |
| 3.35 | d | 2H | Ar-CH₂- |
| 2.29 | s | 3H | -C(O)CH₃ |
Experimental Protocol: ¹H and ¹³C NMR spectra were recorded on a Bruker AVANCE I 400 Fourier transform spectrometer, operating at 400.13 MHz for ¹H.[1] The sample was dissolved in deuterated chloroform (CDCl₃), and the chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.[1]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum of this compound reveals the different carbon environments within the molecule.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 169.1 | C=O (ester) |
| 151.1 | Ar-C |
| 138.3 | Ar-C |
| 137.4 | Ar-C |
| 136.9 | -CH= CH₂ |
| 122.9 | Ar-C |
| 120.2 | Ar-C |
| 116.2 | -CH=C H₂ |
| 112.4 | Ar-C |
| 55.8 | -OCH₃ |
| 39.8 | Ar-CH₂- |
| 20.7 | -C(O)CH₃ |
Experimental Protocol: The ¹³C NMR spectra were recorded on a Bruker AVANCE I 400 Fourier transform spectrometer at a frequency of 100.62 MHz.[1] The sample was dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in ppm relative to the solvent signal.[1]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3077 | Medium | =C-H stretch (aromatic and vinyl) |
| 2979, 2938 | Medium | C-H stretch (aliphatic) |
| 1765 | Strong | C=O stretch (ester) |
| 1638 | Medium | C=C stretch (alkene) |
| 1605, 1513 | Strong | C=C stretch (aromatic) |
| 1369 | Medium | C-H bend (methyl) |
| 1265, 1198, 1126 | Strong | C-O stretch (ester and ether) |
| 1034 | Strong | =C-O-C stretch (ether) |
| 914 | Strong | =C-H bend (out-of-plane) |
Experimental Protocol: The FT-IR spectrum of this compound can be obtained using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.[2][3][4] The data is typically collected in the range of 4000-400 cm⁻¹. Alternatively, the spectrum can be recorded from a neat sample as a capillary film between salt plates.[5]
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.
Table 4: Mass Spectrometry Data for this compound (Electron Ionization)
| m/z | Relative Intensity (%) | Assignment |
| 206 | 40 | [M]⁺ (Molecular ion) |
| 164 | 100 | [M - CH₂=C=O]⁺ |
| 149 | 30 | [M - CH₂=C=O - CH₃]⁺ |
| 133 | 15 | |
| 121 | 10 | |
| 103 | 15 | |
| 91 | 20 | |
| 77 | 15 | |
| 43 | 25 | [CH₃C≡O]⁺ |
Experimental Protocol: The mass spectrum was obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with electron ionization (EI).[5] Data for this compound was acquired by gas chromatography-mass spectrometry (GC-MS) and used as a reference value for ATR-FTIR calibration.[2][3][4]
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
Molecular Structure of this compound
This diagram shows the molecular structure of this compound with key functional groups highlighted, which correspond to the signals observed in the various spectra.
Caption: Molecular structure of this compound.
References
- 1. rsc.org [rsc.org]
- 2. A robust method for simultaneous quantification of eugenol, this compound, and β-caryophyllene in clove essential oil by vibrational spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. a-robust-method-for-simultaneous-quantification-of-eugenol-eugenyl-acetate-and-caryophyllene-in-clove-essential-oil-by-vibrational-spectroscopy - Ask this paper | Bohrium [bohrium.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C12H14O3 | CID 7136 - PubChem [pubchem.ncbi.nlm.nih.gov]
biosynthesis pathway of eugenyl acetate in cloves
An In-depth Technical Guide on the Biosynthesis Pathway of Eugenyl Acetate in Cloves
Executive Summary
This compound is a significant contributor to the aromatic and medicinal properties of cloves (Syzygium aromaticum). Its biosynthesis is a multi-step enzymatic process that originates from the general phenylpropanoid pathway. The core pathway involves the conversion of L-phenylalanine through a series of intermediates to produce eugenol, which is then acetylated to form this compound. This final conversion is catalyzed by an alcohol acyltransferase (AAT). Recent genomic and transcriptomic studies on S. aromaticum have elucidated the key genes and their expression patterns, correlating them with the accumulation of eugenol and this compound in different plant tissues, particularly in young leaves and buds. This guide provides a detailed overview of the biosynthetic pathway, presents quantitative data on metabolite accumulation, outlines key experimental protocols for its study, and visualizes the core processes.
The Biosynthesis of Eugenol: The Precursor to this compound
The journey to this compound begins with the synthesis of its direct precursor, eugenol. This process is an extension of the well-established phenylpropanoid pathway, which is responsible for producing a wide variety of secondary metabolites in plants.
The pathway initiates with the amino acid L-phenylalanine . A series of enzymatic reactions, detailed below, converts it into coniferyl alcohol, a key intermediate.
-
Phenylalanine Ammonia Lyase (PAL) : Deaminates L-phenylalanine to form cinnamic acid.
-
Cinnamate-4-hydroxylase (C4H) : Hydroxylates cinnamic acid to produce p-coumaric acid.
-
p-Coumarate 3-hydroxylase (C3H) : Adds a second hydroxyl group to yield caffeic acid.
-
Caffeic acid 3-O-methyltransferase (COMT) : Methylates caffeic acid to form ferulic acid.
-
4-Coumarate-CoA ligase (4CL) : Activates ferulic acid by adding a Coenzyme A (CoA) molecule, resulting in feruloyl-CoA.
-
Cinnamoyl-CoA Reductase (CCR) : Reduces feruloyl-CoA to coniferaldehyde.
-
Cinnamyl Alcohol Dehydrogenase (CAD) : Reduces coniferaldehyde to produce coniferyl alcohol .[1]
From coniferyl alcohol, the pathway proceeds to eugenol via the action of Eugenol Synthase (EGS) .[1] This critical step establishes the characteristic allylphenol structure of eugenol.
Final Acetylation Step: Eugenol to this compound
The terminal step in the biosynthesis is the acetylation of eugenol. This reaction is catalyzed by an Alcohol Acyltransferase (AAT) , which transfers an acetyl group from a donor molecule (typically acetyl-CoA) to the hydroxyl group of eugenol.
Eugenol + Acetyl-CoA → this compound + CoA
Genomic studies of Syzygium aromaticum have identified several putative AAT genes. The expression of a specific subset of these genes shows a strong positive correlation with the concentration of this compound and a negative correlation with eugenol concentration in plant tissues.[2] This indicates that the conversion of eugenol to this compound is a highly regulated process, particularly active in the younger tissues of the plant.[2][3]
Caption: Biosynthesis pathway of this compound from L-phenylalanine.
Quantitative Data
The concentrations of eugenol and this compound vary significantly across different tissues and developmental stages of the clove plant. This variation is linked to the differential expression of biosynthesis genes.
Table 1: Metabolite Concentrations in Clove Tissues
This table summarizes the concentrations of key phenylpropenes in various leaf and bud tissues of S. aromaticum. Concentrations are expressed in mg/g of fresh weight (FW).
| Tissue Stage | Eugenol (mg/g FW) | This compound (mg/g FW) |
| Young Leaves I | 10.3 ± 1.1 | 43.1 ± 1.9 |
| Expanded Young Leaves II | 11.5 ± 0.6 | 34.3 ± 1.2 |
| Expanded Pale Green Leaves | 29.7 ± 1.0 | 1.8 ± 0.2 |
| Mature Leaves | 28.2 ± 1.1 | 0.05 ± 0.01 |
| Young Buds | 8.3 ± 0.3 | 21.5 ± 0.8 |
| Green Buds | 11.6 ± 0.3 | 19.9 ± 0.7 |
| Pink Buds | 15.1 ± 0.5 | 14.6 ± 0.6 |
| Initial Fruiting Buds | 18.5 ± 0.6 | 9.8 ± 0.4 |
| Fruiting Buds | 21.3 ± 0.7 | 7.2 ± 0.3 |
Data sourced from the transcriptomic and metabolomic analysis of Syzygium aromaticum.[2]
Table 2: Gene Expression Correlation
The expression of nine putative Alcohol Acyltransferase (AAT) genes was found to be positively correlated with this compound concentration. Two of these also showed a negative correlation with eugenol concentration, strongly suggesting their role in its conversion.
| Gene ID | Correlation with this compound | Correlation with Eugenol |
| AAT-24 | Positive | Negative |
| AAT-25 | Positive | Negative |
Data reflects correlational analysis between gene expression and metabolite concentration.[2]
Key Experimental Protocols
Investigating the this compound biosynthesis pathway involves a combination of metabolomic, transcriptomic, and enzymatic analyses.
Caption: A typical workflow for identifying genes in the biosynthesis pathway.
Protocol for Metabolite Extraction and Quantification
This protocol outlines a general method for analyzing eugenol and this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Homogenization : Flash-freeze approximately 100 mg of clove tissue (e.g., young leaves) in liquid nitrogen and grind to a fine powder.
-
Extraction : Add 1 mL of a suitable organic solvent (e.g., chloroform or ethyl acetate) to the powdered tissue.[4][5] Vortex thoroughly for 1 minute.
-
Sonication : Sonicate the mixture for 15 minutes in a water bath to ensure complete extraction.
-
Centrifugation : Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Sample Preparation : Transfer the supernatant to a new vial. For GC-MS analysis, an internal standard should be added for accurate quantification. The sample may be concentrated under a gentle stream of nitrogen if necessary.
-
GC-MS Analysis :
-
Injector : 250°C, splitless mode.
-
Column : A non-polar column such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is typically used.
-
Oven Program : Start at 60°C, hold for 2 minutes, then ramp to 240°C at a rate of 5°C/min, and hold for 5 minutes.
-
Carrier Gas : Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer : Operate in electron ionization (EI) mode at 70 eV, scanning from m/z 40 to 400.
-
-
Quantification : Identify eugenol and this compound based on their retention times and mass spectra compared to pure standards.[5] Quantify using a calibration curve generated from the standards.
Protocol for Gene Expression Analysis via RNA-Seq
This protocol provides an overview of identifying differentially expressed genes.
-
RNA Isolation : Extract total RNA from ~100 mg of ground clove tissue using a plant-specific RNA isolation kit, including a DNase treatment step to remove genomic DNA contamination.
-
Quality Control : Assess RNA integrity and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). High-quality samples (RIN > 7.0) are used for library preparation.
-
Library Preparation : Construct sequencing libraries from 1 µg of total RNA using a commercial kit (e.g., Illumina TruSeq Stranded mRNA). This involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.
-
Sequencing : Sequence the prepared libraries on a high-throughput platform (e.g., Illumina NovaSeq) to generate paired-end reads.
-
Data Analysis :
-
Perform quality control on raw reads (e.g., using FastQC) and trim adapters/low-quality bases.
-
Align reads to the Syzygium aromaticum reference genome.[6]
-
Quantify gene expression by counting reads mapped to each gene.
-
Perform differential expression analysis between sample groups (e.g., young vs. mature leaves) to identify genes with significant changes in expression.
-
Correlate the expression levels of candidate genes (e.g., AATs) with metabolite concentrations obtained from GC-MS analysis.
-
Protocol for Putative Alcohol Acyltransferase (AAT) Enzyme Assay
This is a generalized protocol for measuring the activity of the AAT responsible for converting eugenol to this compound.
-
Protein Extraction : Homogenize fresh clove tissue in an ice-cold extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10% glycerol, 5 mM DTT, and protease inhibitors). Centrifuge to pellet cell debris and collect the supernatant containing crude protein extract.
-
Reaction Mixture : Prepare a reaction mixture in a microfuge tube containing:
-
50 µL of crude protein extract
-
100 mM Tris-HCl buffer (pH 7.5)
-
1 mM Eugenol (substrate)
-
1 mM Acetyl-CoA (acetyl donor)
-
Total volume adjusted to 200 µL.
-
-
Incubation : Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes). Stop the reaction by adding an equal volume of cold ethyl acetate and vortexing vigorously.
-
Product Extraction : Centrifuge to separate the phases and collect the upper ethyl acetate layer, which contains the this compound product.
-
Quantification : Analyze the ethyl acetate extract using the GC-MS protocol described in Section 4.1. Quantify the amount of this compound produced against a standard curve.
-
Activity Calculation : Enzyme activity can be expressed as picomoles of product formed per minute per milligram of protein (pkat/mg protein). Total protein concentration in the extract is determined using a standard method like the Bradford assay.
Conclusion
The biosynthesis of this compound in cloves is a specialized branch of the phenylpropanoid pathway, culminating in the acetylation of eugenol by alcohol acyltransferases. The accumulation of this important aroma compound is developmentally regulated, with the highest concentrations and corresponding AAT gene expression found in young, developing tissues. The information provided in this guide, including the pathway, quantitative data, and detailed protocols, serves as a valuable resource for researchers aiming to further explore, and potentially manipulate, the production of this valuable natural product in Syzygium aromaticum and other plants.
References
- 1. researchgate.net [researchgate.net]
- 2. The clove (Syzygium aromaticum) genome provides insights into the eugenol biosynthesis pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jfse-ojs-tamu.tdl.org [jfse-ojs-tamu.tdl.org]
- 5. ecommons.luc.edu [ecommons.luc.edu]
- 6. The clove (Syzygium aromaticum) genome provides insights into the eugenol biosynthesis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility Profile of Eugenyl Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eugenyl acetate, a phenylpropanoid and the acetate ester of eugenol, is a compound of significant interest in the pharmaceutical, flavor, and fragrance industries. Its therapeutic potential and sensory characteristics are intrinsically linked to its behavior in various solvents. Understanding the solubility of this compound is paramount for its effective formulation, delivery, and application in diverse scientific and commercial contexts. This technical guide provides a comprehensive overview of the solubility of this compound in a range of common laboratory solvents, details established methodologies for solubility determination, and presents a visual workflow for these experimental protocols.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility characteristics.
| Property | Value |
| Molecular Formula | C₁₂H₁₄O₃ |
| Molecular Weight | 206.24 g/mol |
| Appearance | Colorless to pale yellow liquid or solid (melts near room temperature) |
| Melting Point | 26-31 °C |
| Boiling Point | 281-286 °C |
| Density | Approximately 1.079 g/mL at 25 °C |
Solubility of this compound in Various Solvents
The solubility of a compound is a critical parameter that dictates its utility in various applications. The following table summarizes the available quantitative and qualitative solubility data for this compound in a selection of common solvents.
| Solvent | Chemical Formula | Type | Solubility | Temperature (°C) |
| Water | H₂O | Polar Protic | 407 mg/L[1][2] | 20 |
| Ethanol | C₂H₅OH | Polar Protic | Soluble[1][3][4] | Not Specified |
| Methanol | CH₃OH | Polar Protic | Slightly Soluble[2] | Not Specified |
| Acetone | C₃H₆O | Polar Aprotic | Likely to be Soluble[5] | Not Specified |
| Chloroform | CHCl₃ | Nonpolar | Sparingly Soluble[2] | Not Specified |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | 50 mg/mL[6] | Not Specified |
| Diethyl Ether | (C₂H₅)₂O | Nonpolar | Soluble[3][4][7] | Not Specified |
| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Slightly Soluble[2] | Not Specified |
| Fixed Oils | N/A | Nonpolar | Soluble[3][4][7] | Not Specified |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound. This method is applicable for measuring the solubility of this compound in various solvents.
4.1. Principle
An excess amount of the solid solute (this compound) is added to a known volume of the solvent. The mixture is then agitated at a constant temperature until equilibrium is reached, at which point the solvent is saturated with the solute. The concentration of the solute in the saturated solution is then determined analytically.
4.2. Materials and Equipment
-
This compound (high purity)
-
Solvent of interest (analytical grade)
-
Volumetric flasks
-
Screw-cap vials or flasks
-
Orbital shaker or magnetic stirrer with temperature control
-
Constant temperature bath or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.
4.3. Procedure
-
Preparation of the Solvent: Ensure the solvent is of high purity and degassed if necessary.
-
Addition of Solute: Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a vial containing a known volume of the solvent.
-
Equilibration: Tightly seal the vials and place them in a constant temperature bath on an orbital shaker. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The optimal equilibration time should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a sufficient period (e.g., 24 hours) to allow the excess solid to sediment.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe. To remove any undissolved microparticles, filter the aliquot through a syringe filter into a clean vial.
-
Dilution: Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a calibrated HPLC or GC method to determine the concentration of this compound.
-
Calculation: Calculate the solubility of this compound in the solvent, taking into account the dilution factor. The results are typically expressed in units such as g/L, mg/mL, or mol/L.
4.4. Method Validation
To ensure the accuracy and reliability of the results, the analytical method used for quantification should be validated for linearity, accuracy, precision, and specificity according to standard guidelines.
Experimental Workflow Visualization
The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.
References
- 1. oecd.org [oecd.org]
- 2. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 6. scribd.com [scribd.com]
- 7. oecd.org [oecd.org]
An In-Depth Technical Guide on the Stability and Degradation Profile of Eugenyl Acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and degradation profile of eugenyl acetate. Due to a lack of extensive direct quantitative stability studies on this compound in publicly available literature, this guide synthesizes information from its known chemical properties, data on structurally related compounds, and established principles of drug stability testing as outlined by the International Council for Harmonisation (ICH).
Introduction to this compound
This compound (4-allyl-2-methoxyphenyl acetate) is an ester of eugenol, a naturally occurring phenolic compound found in high concentrations in clove oil. It is synthesized by the esterification of eugenol with acetic acid or its anhydride[1]. This compound is utilized in the flavor, fragrance, and pharmaceutical industries for its mild, sweet, and spicy aroma. The acetylation of eugenol to this compound is often performed to enhance its stability against light and high temperatures[2].
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₄O₃ | [3] |
| Molecular Weight | 206.24 g/mol | [3] |
| Appearance | Colorless liquid that solidifies at room temperature | [3] |
| Melting Point | 25 °C | [3] |
| Boiling Point | 284 °C | [3] |
| Flash Point | 110 °C | [3] |
| Solubility | Insoluble in water; Soluble in ethanol and ether | General chemical knowledge |
| Stability | Generally stable; incompatible with strong oxidizing agents and unstable in alkali. May form acetic acid over time. | [4][5][6] |
Predicted Degradation Pathways
Based on its chemical structure—a phenolic ester with an allyl group—this compound is susceptible to degradation through several pathways, primarily hydrolysis, oxidation, and photolysis. The presence of a benzenic cycle may also lead to coloration over time[1].
Hydrolytic Degradation
Ester hydrolysis is a major anticipated degradation pathway for this compound, particularly under acidic or basic conditions, yielding eugenol and acetic acid. This reaction is expected to be catalyzed by both acid and base. The hydrolysis of its isomer, isothis compound, is known to occur readily in the skin to produce isoeugenol[7]. Furthermore, rapid and complete hydrolysis of this compound by hepatic microsomes has been demonstrated, highlighting the lability of the ester linkage[8].
Oxidative Degradation
The allyl group and the electron-rich aromatic ring in this compound are potential sites for oxidation. While one study indicated that this compound was unreactive to enzymatic oxidation by lignin peroxidase, it is generally incompatible with strong oxidizing agents[5][6]. Oxidation could potentially lead to the formation of epoxides, aldehydes, or further degradation products.
Photolytic Degradation
Although acetylation of eugenol is intended to improve stability against light, prolonged exposure to UV or visible light may still induce degradation. The aromatic ring can absorb light, leading to the formation of reactive species and subsequent degradation products. A safety assessment based on UV/Vis absorption spectra suggests that this compound would not be expected to present a concern for phototoxicity or photoallergenicity[8].
Thermal Degradation
This compound is considered more thermally stable than its precursor, eugenol. However, at elevated temperatures, thermal decomposition can occur. Encapsulation of this compound has been shown to improve its thermal stability[9].
The predicted degradation pathways are illustrated in the following diagram:
Caption: Predicted degradation pathways of this compound.
Proposed Experimental Protocols for Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to develop and validate stability-indicating analytical methods[10][11]. The following are proposed protocols for conducting forced degradation studies on this compound, based on ICH guidelines and literature on similar compounds.
General Preparation
A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent, such as methanol or acetonitrile. A control sample, protected from stress conditions, should be analyzed alongside the stressed samples. The target degradation is typically 5-20% to ensure that primary degradation products are formed without excessive secondary degradation[12].
Hydrolytic Degradation
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Store at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Samples should be withdrawn at various time points, neutralized with an equivalent amount of 0.1 M NaOH, and diluted for analysis.
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Store at room temperature (25°C) for a specified period (e.g., 1, 2, 4, 8 hours), as base-catalyzed hydrolysis is generally faster. Samples should be withdrawn, neutralized with 0.1 M HCl, and diluted for analysis.
-
Neutral Hydrolysis: Mix the stock solution with an equal volume of purified water. Store at 60°C for an extended period (e.g., up to 7 days).
Oxidative Degradation
Mix the stock solution with an equal volume of a solution of hydrogen peroxide (e.g., 3-30% H₂O₂). Store at room temperature for a specified period (e.g., 24 hours), protected from light.
Photolytic Degradation
Expose the stock solution in a photostable, transparent container to a light source according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A dark control sample should be stored under the same conditions to differentiate between photolytic and thermal degradation.
Thermal Degradation
-
Solid State: Store the solid this compound at elevated temperatures (e.g., 60°C, 80°C) for a specified period.
-
Solution State: Store the stock solution at an elevated temperature (e.g., 60°C), protected from light.
Analytical Methodology
A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, should be developed and validated to separate this compound from its potential degradation products. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) for the identification of unknown degradants.
A general workflow for a forced degradation study is depicted below:
Caption: General workflow for a forced degradation study.
Summary of Expected Degradation Profile
Based on the chemical nature of this compound and data from analogous compounds, a summary of the expected stability and degradation profile is presented in Table 2. It is important to note that this table is predictive and requires confirmation through experimental studies.
| Stress Condition | Expected Stability | Primary Degradation Product(s) |
| Acidic Hydrolysis | Moderate degradation | Eugenol, Acetic Acid |
| Basic Hydrolysis | Rapid degradation | Eugenol, Acetic Acid |
| **Oxidation (H₂O₂) ** | Potential for degradation | Oxidized derivatives (e.g., epoxides, aldehydes) |
| Photolysis | Relatively stable, but degradation possible with prolonged exposure | Photodegradation products |
| Thermal | Generally stable at moderate temperatures | Thermal decomposition products |
Conclusion and Recommendations
This compound is a generally stable compound, with its primary susceptibility to degradation being hydrolysis, especially under alkaline conditions. Oxidation and photolysis are also potential degradation pathways that warrant investigation. To fully characterize its stability profile and to support its use in pharmaceutical and other regulated products, comprehensive forced degradation studies are necessary.
It is recommended that the proposed experimental protocols be carried out to generate quantitative data on the degradation kinetics and to identify the resulting degradation products. This will enable the development and validation of robust, stability-indicating analytical methods, ensuring the quality, safety, and efficacy of products containing this compound throughout their shelf life. Standard storage recommendations include keeping this compound in tightly sealed containers in a cool, dry place, protected from light and air[13].
References
- 1. ScenTree - this compound (CAS N° 93-28-7) [scentree.co]
- 2. ACP - Optical and chemical properties and oxidative potential of aqueous-phase products from OH and 3Câ-initiated photooxidation of eugenol [acp.copernicus.org]
- 3. ScenTree - this compound (CAS N° 93-28-7) [scentree.co]
- 4. This compound, 93-28-7 [thegoodscentscompany.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. EUGENOL ACETATE | 93-28-7 [chemicalbook.com]
- 7. Isothis compound - CAS-Number 93-29-8 - Order from Chemodex [chemodex.com]
- 8. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 9. researchgate.net [researchgate.net]
- 10. biomedres.us [biomedres.us]
- 11. pharmtech.com [pharmtech.com]
- 12. Safrole - Wikipedia [en.wikipedia.org]
- 13. directpcw.com [directpcw.com]
An In-depth Technical Guide on the Toxicological Profile of Eugenyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Eugenyl acetate, a key component of clove oil, is widely utilized in the flavor, fragrance, and pharmaceutical industries. This document provides a comprehensive toxicological profile of this compound, drawing from a range of in vitro and in vivo studies. The safety assessment of this compound is significantly influenced by its rapid hydrolysis to eugenol and acetic acid upon exposure. Consequently, much of its toxicological profile is understood through data on eugenol and its isomer, isoeugenol. This guide summarizes key toxicological endpoints, presents quantitative data in structured tables, details experimental methodologies, and provides visual representations of metabolic pathways and experimental workflows to facilitate a thorough understanding of the safety of this compound.
Chemical Identity
-
Chemical Name: 4-allyl-2-methoxyphenyl acetate
-
Synonyms: Acetyl eugenol, Eugenol acetate
-
CAS Number: 93-28-7
-
Molecular Formula: C₁₂H₁₄O₃
-
Molecular Weight: 206.24 g/mol
-
Appearance: Colorless to pale yellow liquid or solid with a mild clove aroma.[1]
Metabolism and Pharmacokinetics
The primary metabolic pathway for this compound is its rapid and complete hydrolysis to eugenol and acetic acid.[2] This enzymatic process is a critical determinant of its toxicological profile, as the systemic exposure is predominantly to eugenol.
Hydrolysis of this compound
dot
References
The Pharmacological Profile of Eugenyl Acetate: A Technical Guide for Researchers
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Eugenyl acetate, a naturally occurring phenylpropanoid and a major constituent of clove oil, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth overview of the core pharmacological properties of this compound, with a focus on its analgesic, anti-inflammatory, antioxidant, antimicrobial, and anticonvulsant effects. Detailed experimental protocols for key assays, a comprehensive summary of quantitative data, and visualizations of relevant biological pathways and experimental workflows are presented to support further research and development of this promising compound.
Introduction
This compound (4-allyl-2-methoxyphenyl acetate) is the acetylated form of eugenol, the primary bioactive component of clove (Syzygium aromaticum) essential oil.[1][2] While structurally similar to eugenol, this compound exhibits distinct physicochemical properties that may influence its biological activity and pharmacokinetic profile.[3] This document serves as a comprehensive resource for researchers, summarizing the current state of knowledge on the pharmacological properties of this compound and providing detailed methodologies for its investigation.
Pharmacological Activities
This compound has demonstrated a broad spectrum of pharmacological effects, positioning it as a molecule of interest for therapeutic development.[4][5]
Analgesic Activity
This compound has shown significant dose-dependent analgesic effects in various preclinical models of pain.[4]
Quantitative Data: Analgesic Activity
| Parameter | Model | Species | Route of Administration | Value | Reference(s) |
| ID₅₀ | Acetic acid-induced abdominal constrictions | Mice | Oral (p.o.) | 51.3 mg/kg (95% CI: 23.5-111.9) | [4][5] |
| ID₅₀ | Acetic acid-induced abdominal constrictions | Mice | Intraperitoneal (i.p.) | 50.2 mg/kg (95% CI: 38.4-65.6) | [4][5] |
| Inhibition | Acetic acid-induced abdominal constrictions | Mice | Oral (p.o.) | 82 ± 10% (at 300 mg/kg) | [4][5] |
| Inhibition | Acetic acid-induced abdominal constrictions | Mice | Intraperitoneal (i.p.) | 90 ± 6% (at 300 mg/kg) | [4][5] |
Experimental Protocol: Acetic Acid-Induced Writhing Test
This protocol is a standard method for evaluating peripheral analgesic activity.
-
Animals: Male Swiss mice (20-25 g) are used.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week before the experiment.
-
Grouping and Administration: Animals are divided into control and treatment groups. This compound is administered orally (p.o.) or intraperitoneally (i.p.) at various doses (e.g., 3-300 mg/kg). The control group receives the vehicle.
-
Induction of Writhing: 30 minutes (for i.p.) or 60 minutes (for p.o.) after treatment, a 0.6% solution of acetic acid in saline is injected intraperitoneally at a volume of 10 ml/kg.
-
Observation: Immediately after the acetic acid injection, the number of writhes (abdominal constrictions and stretching of the hind limbs) is counted for a period of 20-30 minutes.
-
Data Analysis: The percentage of inhibition of writhing is calculated using the following formula: % Inhibition = [(Control Mean - Treated Mean) / Control Mean] x 100 The ID₅₀ (the dose that reduces the writhing response by 50%) is calculated from the dose-response curve.[4][5][6]
Anti-inflammatory Activity
This compound exhibits anti-inflammatory properties, with evidence suggesting its ability to modulate key inflammatory pathways.[4] One of the proposed mechanisms is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4][5]
Experimental Protocol: Carrageenan-Induced Paw Edema
This is a widely used model for screening acute anti-inflammatory activity.[7][8][9][10][11]
-
Animals: Male Wistar rats (180-220 g) are typically used.
-
Grouping and Administration: Animals are fasted overnight with free access to water. They are then divided into control, standard, and this compound-treated groups. This compound is administered orally at different doses. The standard group receives a known anti-inflammatory drug (e.g., indomethacin or diclofenac sodium), and the control group receives the vehicle.
-
Induction of Edema: One hour after treatment, 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each time point using the formula: % Inhibition = [(Vt_control - V0_control) - (Vt_treated - V0_treated)] / (Vt_control - V0_control) x 100 where Vt is the paw volume at time t, and V0 is the initial paw volume.[8][9]
Signaling Pathway: Inhibition of NF-κB
Antioxidant Activity
This compound has been reported to possess antioxidant properties, which may contribute to its other pharmacological effects.[12]
Quantitative Data: Antioxidant Activity
| Parameter | Assay | Value | Reference(s) |
| IC₅₀ | DPPH Radical Scavenging | 367.5 µg/mL (for clove essential oil after esterification) | [12] |
| IC₅₀ | ABTS Radical Scavenging | Not explicitly found for this compound alone |
Experimental Protocol: DPPH Radical Scavenging Assay
This is a common and straightforward method for assessing antioxidant capacity.[13][14][15][16][17]
-
Reagents: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol.
-
Procedure:
-
Prepare different concentrations of this compound in a suitable solvent (e.g., methanol).
-
Add a fixed volume of the DPPH solution to each concentration of the sample.
-
The mixture is shaken and incubated in the dark at room temperature for 30 minutes.
-
The absorbance of the solution is measured at 517 nm using a spectrophotometer.
-
A standard antioxidant, such as ascorbic acid or Trolox, is used as a positive control.
-
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated as: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined from a plot of scavenging activity against sample concentration.[18]
Antimicrobial Activity
This compound has demonstrated activity against a range of microorganisms, including bacteria and fungi.[19]
Quantitative Data: Antimicrobial Activity
| Microorganism | Assay | Value (µg/mL) | Reference(s) |
| Escherichia coli | MIC | 25-100 | [18] |
| Proteus mirabilis | MIC | 25-100 | [18] |
| Staphylococcus aureus | MIC | 25-100 | [18] |
| Acinetobacter sp. | MIC | 25-100 | [18] |
| Salmonella typhi | MIC | 25-100 | [18] |
| Pseudomonas aeruginosa | MIC | >100 | [18] |
| Gram-negative bacteria | MIC | Generally more effective than against Gram-positive | [19] |
| Gram-positive bacteria | MIC | Generally less effective than against Gram-negative | [19] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
These are standard methods to quantify the antimicrobial potency of a compound.[20][21][22]
-
MIC Determination (Broth Microdilution Method):
-
A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Each well is inoculated with a standardized microbial suspension (e.g., 10⁵ CFU/mL).
-
The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
-
-
MBC Determination:
-
A small aliquot from the wells showing no visible growth in the MIC assay is subcultured onto an agar plate.
-
The plates are incubated under appropriate conditions.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum.
-
Anticonvulsant Activity
Preliminary studies on clove oil, which contains this compound, suggest potential anticonvulsant effects.[23] However, more specific research on isolated this compound is warranted.
Experimental Protocol: Pentylenetetrazole (PTZ)-Induced Seizure Model
This model is commonly used to identify compounds effective against absence seizures.[23][24][25][26]
-
Animals: Male mice are typically used.
-
Grouping and Administration: Animals are divided into groups and treated with either vehicle, a standard anticonvulsant drug (e.g., diazepam), or different doses of this compound.
-
Induction of Seizures: 60 minutes after drug administration, a convulsant dose of pentylenetetrazole (PTZ; e.g., 85 mg/kg, s.c.) is administered.
-
Observation: Animals are observed for the onset and duration of clonic and tonic-clonic seizures for a period of 30 minutes. The latency to the first seizure and the percentage of animals protected from seizures are recorded.
Toxicology and Safety
Understanding the toxicological profile of this compound is crucial for its potential therapeutic application.
Quantitative Data: Toxicology
| Parameter | Species | Route | Value | Reference(s) |
| LD₅₀ | Rat | Oral | 1670 mg/kg | [27][28] |
| LD₅₀ | Rabbit | Dermal | > 5000 mg/kg | [27][28] |
| LC₅₀ | Artemia salina | - | 0.1178 µg/mL | [12] |
| NOAEL (Developmental Toxicity) | - | - | 250 mg/kg/day (from read-across with isoeugenol) | [29] |
| NOAEL (Reproductive Toxicity) | - | - | 230 mg/kg/day (from read-across with isoeugenol) | [29] |
Experimental Workflows
Workflow for In Vivo Pharmacological Screening
Conclusion
This compound presents a compelling profile of pharmacological activities, including analgesic, anti-inflammatory, antioxidant, and antimicrobial effects. Its potential as an anticonvulsant agent also merits further investigation. The data and protocols compiled in this guide offer a solid foundation for researchers to explore the therapeutic potential of this compound. Future studies should focus on elucidating the precise mechanisms of action for each pharmacological property, conducting comprehensive pharmacokinetic and long-term toxicity studies, and exploring its efficacy in more complex disease models. Such efforts will be crucial in translating the promising preclinical findings of this compound into tangible clinical applications.
References
- 1. Analgesic effect of the aqueous and ethanolic extracts of clove - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 8. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. scielo.br [scielo.br]
- 13. researchgate.net [researchgate.net]
- 14. sphinxsai.com [sphinxsai.com]
- 15. Synthesis and Evaluation of the Antioxidant Activity of Lipophilic Phenethyl Trifluoroacetate Esters by In Vitro ABTS, DPPH and in Cell-Culture DCF Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Antimicrobial and antioxidant activities of clove essential oil and this compound produced by enzymatic esterification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. KoreaMed Synapse [synapse.koreamed.org]
- 23. Evaluation of the anticonvulsant activity of the essential oil of Eugenia caryophyllata in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Anticonvulsant activity of methanolic and aqueous extracts of Melissa parviflora in experimentally induced Swiss albino mice - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Expt 12 Anticonvulsant effect of drugs by MES and PTZ method | PPTX [slideshare.net]
- 27. This compound, 93-28-7 [thegoodscentscompany.com]
- 28. vigon.com [vigon.com]
- 29. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
Methodological & Application
Application Note: Synthesis of Eugenyl Acetate from Eugenol
AN-EA-001
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides detailed protocols for the synthesis of eugenyl acetate via the acetylation of eugenol. Methodologies utilizing both heterogeneous chemical catalysis and enzymatic catalysis in a solvent-free system are described, offering environmentally friendly and efficient routes to this valuable compound. Quantitative data from various synthetic approaches are summarized, and a general experimental workflow is visually represented.
Introduction
This compound is an ester found in various essential oils, notably in cloves. It possesses a milder, more floral, and tobacco-like scent compared to its precursor, eugenol. This compound is widely used as a flavoring and fragrance agent in the food, cosmetic, and pharmaceutical industries.[1][2] Additionally, the acetylation of eugenol to this compound can mitigate the potent oxidative activity of eugenol, making it a desirable modification for certain applications.[3] The synthesis is typically achieved through the esterification of eugenol with acetic anhydride or acetic acid.[1][4] This document outlines optimized protocols for this transformation, focusing on green chemistry principles by employing heterogeneous catalysts and enzymes in solvent-free conditions.
Experimental Workflow
The general experimental workflow for the synthesis of this compound from eugenol is depicted below. This process involves the reaction of eugenol with an acetylating agent in the presence of a catalyst, followed by catalyst removal and product analysis.
Caption: Experimental workflow for the synthesis of this compound.
Materials and Methods
Materials:
-
Eugenol (from clove oil or commercial source)
-
Acetic anhydride (≥97% purity)
-
Catalysts:
-
Sodium hydroxide (for titration of unreacted acid, if necessary)
-
Hexane (for GC analysis)
-
Deionized water
Equipment:
-
Screw-capped flasks or three-neck round-bottom flask
-
Thermostatic bath or heating mantle with stirrer
-
Magnetic stirrer and stir bars
-
Filtration apparatus
-
Gas chromatograph with a flame ionization detector (GC-FID)
-
NMR spectrometer
-
FT-IR spectrometer
Experimental Protocols
4.1 Protocol 1: Heterogeneous Catalysis (using Amberlite XAD-16)
This protocol is based on the solvent-free synthesis of this compound using a polymeric resin as a catalyst.[3]
-
To a screw-capped flask, add eugenol and acetic anhydride in a desired molar ratio (e.g., 1:3).[3]
-
Ensure the substrates are completely dissolved.
-
Add the Amberlite XAD-16 catalyst to the mixture. The amount of catalyst can be varied (e.g., 0.1 g/g of reactants).[3]
-
Place the flask in a thermostatic bath set to the desired temperature (e.g., 55 °C).[3]
-
Stir the reaction mixture for the specified time. High conversions (up to 97.8%) can be achieved in as little as 3 minutes.[8]
-
After the reaction is complete, separate the catalyst from the product mixture by filtration.[3]
-
The catalyst can be washed, dried, and stored for reuse.[8]
-
Analyze the filtrate for this compound conversion using gas chromatography.
4.2 Protocol 2: Enzymatic Catalysis (using Novozym 435)
This protocol outlines the synthesis using an immobilized lipase in a solvent-free system.[7]
-
In a suitable reaction vessel, combine eugenol and acetic anhydride. A molar ratio of 1:5 (eugenol:acetic anhydride) has been shown to yield 100% conversion.[7]
-
Add the immobilized lipase, Novozym 435. An enzyme concentration of 10% (w/w in relation to the substrates) is recommended.[7]
-
Place the vessel in a shaker with constant agitation (e.g., 150 rpm) at the optimal temperature of 60 °C.[7]
-
Allow the reaction to proceed for the desired duration (e.g., 6 hours).[7]
-
Upon completion, separate the enzyme from the reaction mixture by simple filtration.[7]
-
The recovered enzyme can be washed and reused.
-
Quantify the conversion of eugenol to this compound using GC-FID.[7]
Results and Data Presentation
The synthesis of this compound can be optimized by varying the catalyst, molar ratio of reactants, temperature, and reaction time. The following table summarizes quantitative data from various studies.
| Catalyst | Reactants (Molar Ratio Eugenol:Acyl Donor) | Temperature (°C) | Time | Conversion/Yield (%) | Reference |
| Chemical Catalysts | |||||
| Molecular Sieve 4Å | Eugenol:Acetic Anhydride (1:3) | 60 | 360 min | 98.2 | [3] |
| Amberlite XAD-16 | Eugenol:Acetic Anhydride (1:3) | 65 | 3 min | 97.8 | [3][8] |
| SO3H/AlSiM | Eugenol:Acetic Anhydride (1:5) | 80 | 40 min | 99.9 | [9] |
| Lewatit® GF 101 | Eugenol:Acetic Anhydride (1:1) | 70 | 10 min | 94.85 | [5] |
| Sulfated Fly Ash | Eugenol:Acetic Acid (1:1) | 60 | 90 min | 43-48 | [10] |
| Enzymatic Catalysts | |||||
| Novozym 435 | Eugenol:Acetic Anhydride (1:5) | 60 | 6 h | 100 | [7] |
| Novozym 435 | Eugenol:Acetic Anhydride (1:3) | 50 | - | 99 | [11] |
| Lipozyme TL 100L | Eugenol:Acetic Anhydride (1:1) | 55 | 2 h | 91.8 | [6] |
Product Characterization
The synthesized this compound should be characterized to confirm its identity and purity.
-
Gas Chromatography (GC): Used to determine the conversion of eugenol and the purity of the final product. The analyses can be performed on a GC system equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., INOWAX or WAX).[3][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra are essential for structural confirmation.[6]
-
¹H NMR (in CDCl₃): Expected signals include those for the acetyl group protons, methoxy group protons, allyl group protons, and aromatic protons.[2][12]
-
¹³C NMR (in CDCl₃): The spectrum will show characteristic peaks for the carbons of the acetyl group, methoxy group, allyl group, and the aromatic ring.[2]
-
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the ester carbonyl stretch.[2]
Conclusion
The acetylation of eugenol to produce this compound can be accomplished with high efficiency using various catalytic methods. Solvent-free systems employing heterogeneous or enzymatic catalysts are particularly advantageous as they align with the principles of green chemistry, offering high conversion rates, mild reaction conditions, and the potential for catalyst reuse.[3][7][8] The choice of catalyst and reaction parameters can be tailored to achieve specific yield and purity requirements for research, development, and industrial applications.
References
- 1. ScenTree - this compound (CAS N° 93-28-7) [scentree.co]
- 2. Page loading... [guidechem.com]
- 3. longdom.org [longdom.org]
- 4. ScenTree - this compound (CAS N° 93-28-7) [scentree.co]
- 5. researchgate.net [researchgate.net]
- 6. Enzymatic Synthesis of this compound from Essential Oil of Clove Using Lipases in Liquid Formulation as Biocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. journal.bcrec.id [journal.bcrec.id]
- 11. researchgate.net [researchgate.net]
- 12. EUGENOL ACETATE(93-28-7) 1H NMR spectrum [chemicalbook.com]
Application Notes and Protocols for the Enzymatic Synthesis of Eugenyl Acetate Using Lipase
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Eugenyl acetate, a significant ester found in clove oil, possesses valuable flavoring, antioxidant, and antimicrobial properties, making it a compound of interest for the food, cosmetic, and pharmaceutical industries.[1][2] Traditionally, its synthesis has relied on chemical methods that often involve harsh conditions and the formation of undesirable byproducts.[3] Enzymatic synthesis using lipases presents a milder and more sustainable alternative, offering high selectivity and reducing environmental impact.[3][4][5] This document provides detailed application notes and protocols for the synthesis of this compound from eugenol (a primary component of clove oil) and acetic anhydride, catalyzed by various lipases. Both free and immobilized lipases are discussed, with a focus on optimizing reaction conditions to achieve high conversion rates.
Data Presentation: Quantitative Analysis of this compound Synthesis
The efficiency of the enzymatic synthesis of this compound is influenced by several factors, including the choice of lipase, temperature, substrate molar ratio, and enzyme concentration. The following tables summarize the quantitative data from various studies to provide a comparative overview of different catalytic systems and reaction conditions.
Table 1: Performance of Different Lipases in this compound Synthesis
| Lipase Source/Type | Form | Acyl Donor | Molar Ratio (Eugenol:Acyl Donor) | Temperature (°C) | Enzyme Load (wt%) | Conversion (%) | Reaction Time (h) | Reference |
| Thermomyces lanuginosus (Lipozyme TL 100L) | Liquid | Acetic Anhydride | 1:1 | 55 | 10 | 91.80 | 2 | [1][2] |
| Candida antarctica Lipase B (CALB L) | Liquid | Acetic Anhydride | - | - | - | Lower than Lipozyme TL 100L | - | [1][2] |
| Penicillium sumatrense | Lyophilized | Acetic Anhydride | - | - | - | Lower than Lipozyme TL 100L | - | [1][2] |
| Thermomyces lanuginosus (Lipozyme TL IM) | Immobilized | Acetic Anhydride | 1:5 | 70 | 5 | 92.86 | - | [6] |
| Candida rugosa | Immobilized on clinoptilolite | Acetic Anhydride | 1:1, 1:3, 1:5 | 45 | 5 | 75.6 | 6 | [3][4] |
| Candida antarctica (Novozym 435) | Immobilized | Acetic Anhydride | 1:3 | 50 | 5.5 | 99 | - | [5] |
| Candida antarctica (Novozym 435) | Immobilized | Acetic Anhydride | 5:1 (Anhydride:Eugenol) | 50-60 | 10 | High | - | [7] |
Table 2: Effect of Reaction Parameters on this compound Conversion
| Parameter Varied | Range Studied | Optimal Condition | Resulting Conversion (%) | Lipase Used | Reference |
| Temperature | 30-60 °C | 45 °C | 75.6 | Immobilized Candida rugosa | [3][4] |
| Temperature | 40-70 °C | 70 °C | 92.86 | Lipozyme TL IM | [6] |
| Temperature | 40-60 °C | 55 °C | 91.80 | Lipozyme TL 100L | [1][2] |
| Molar Ratio (Eugenol:Acetic Anhydride) | 1:1, 1:3, 1:5 | Not specified | 75.6 (at 1:1, 1:3, or 1:5) | Immobilized Candida rugosa | [3][4] |
| Molar Ratio (Eugenol:Acetic Anhydride) | - | 1:5 | 92.86 | Lipozyme TL IM | [6] |
| Molar Ratio (Eugenol:Acetic Anhydride) | - | 1:1 | 91.80 | Lipozyme TL 100L | [1][2] |
| Enzyme Load | - | 10 wt% | 91.80 | Lipozyme TL 100L | [1][2] |
| Enzyme Load | - | 5 wt% | 92.86 | Lipozyme TL IM | [6] |
Experimental Protocols
The following protocols provide detailed methodologies for the key experiments in the enzymatic synthesis of this compound.
Protocol 1: Enzymatic Synthesis of this compound using Free Lipase (Lipozyme TL 100L)
This protocol is based on the optimized conditions for the liquid formulation of Thermomyces lanuginosus lipase.[1][2]
Materials:
-
Eugenol (from clove oil or commercial grade)
-
Acetic anhydride
-
Lipozyme TL 100L (liquid lipase)
-
Solvent (optional, for viscosity reduction, e.g., n-hexane)
-
Reaction vessel (e.g., screw-capped flask)
-
Magnetic stirrer with heating plate
-
Incubator shaker
-
Analytical equipment for conversion monitoring (e.g., GC-FID)
Procedure:
-
Substrate Preparation: In a clean, dry reaction vessel, add eugenol and acetic anhydride in a 1:1 molar ratio.
-
Enzyme Addition: Add Lipozyme TL 100L to the substrate mixture. The recommended enzyme load is 10% by weight of the total substrates.
-
Reaction Incubation: Securely cap the vessel and place it on a magnetic stirrer or in an incubator shaker. Set the temperature to 55°C and the agitation speed to a level that ensures a homogenous mixture (e.g., 150-200 rpm).
-
Reaction Monitoring: Allow the reaction to proceed for 2 hours. To monitor the progress, withdraw small aliquots of the reaction mixture at different time intervals. The conversion of eugenol to this compound can be quantified using Gas Chromatography-Flame Ionization Detection (GC-FID).
-
Reaction Termination and Product Recovery: After the desired conversion is achieved, the enzyme can be separated from the product mixture. For liquid lipases, this may involve techniques like centrifugation followed by decantation of the product layer.
-
Product Purification (Optional): The resulting this compound can be further purified using techniques such as vacuum distillation or column chromatography to remove any unreacted substrates and byproducts.
-
Product Characterization: Confirm the identity and purity of the synthesized this compound using analytical techniques such as ¹H-NMR, ¹³C-NMR, and FTIR.[1][2]
Protocol 2: Enzymatic Synthesis of this compound using Immobilized Lipase (Lipozyme TL IM or Novozym 435)
This protocol outlines a general procedure for using immobilized lipases, which offer advantages in terms of reusability and ease of separation.[4][5][6]
Materials:
-
Eugenol
-
Acetic anhydride
-
Immobilized lipase (e.g., Lipozyme TL IM or Novozym 435)
-
Solvent-free system or a suitable organic solvent
-
Reaction vessel
-
Orbital shaker or magnetic stirrer with heating
-
Filtration setup for enzyme recovery
Procedure:
-
Reaction Setup: In a reaction vessel, combine eugenol and acetic anhydride. The molar ratio can be varied; for Lipozyme TL IM, a 1:5 ratio of eugenol to acetic anhydride has been shown to be effective, while for Novozym 435, a 1:3 ratio is optimal.[5][6]
-
Enzyme Addition: Add the immobilized lipase to the reaction mixture. A typical enzyme load is between 5% and 5.5% of the total substrate weight.[5][6]
-
Incubation: Place the vessel in an orbital shaker or on a heated magnetic stirrer. Set the temperature according to the specific lipase being used (e.g., 70°C for Lipozyme TL IM, 50°C for Novozym 435).[5][6] Set the agitation to ensure adequate mixing without causing significant mechanical stress to the immobilized enzyme particles (e.g., 150 rpm).[4]
-
Monitoring the Reaction: Periodically take samples from the reaction mixture to determine the conversion rate by GC-FID.
-
Enzyme Recovery: Upon completion of the reaction, separate the immobilized enzyme from the product mixture by simple filtration.
-
Enzyme Reuse: The recovered immobilized lipase can be washed with a suitable solvent (e.g., hexane) and dried for reuse in subsequent batches. The stability and residual activity of the enzyme should be assessed over multiple cycles.[3][4]
-
Product Purification and Characterization: The filtrate containing this compound can be purified and characterized as described in Protocol 1.
Visualizations
Diagram 1: Experimental Workflow for Enzymatic Synthesis of this compound
Caption: Workflow for lipase-catalyzed synthesis of this compound.
Diagram 2: Key Parameters Influencing this compound Synthesis
Caption: Factors affecting enzymatic this compound synthesis.
References
- 1. Enzymatic Synthesis of this compound from Essential Oil of Clove Using Lipases in Liquid Formulation as Biocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.aip.org [pubs.aip.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Synthesis of eugenol esters by lipase-catalyzed reaction in solvent-free system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lipozyme TL IM as Catalyst for the Synthesis of this compound in Solvent-Free Acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iranarze.ir [iranarze.ir]
Application Notes and Protocols for the Extraction of Eugenyl Acetate from Clove Oil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eugenyl acetate is a naturally occurring phenylpropanoid and the acetate ester of eugenol. It is a significant component of clove essential oil, contributing to its characteristic aroma and possessing various biological activities, including antimicrobial and antioxidant properties. These attributes make this compound a compound of interest for applications in the pharmaceutical, cosmetic, and food industries. This document provides detailed protocols for the extraction of this compound from clove oil, either through direct isolation or via enzymatic synthesis from its precursor, eugenol.
Methods of Obtaining this compound from Clove
There are two primary approaches for obtaining this compound from clove:
-
Direct Extraction from Clove Buds: This involves the initial extraction of clove essential oil, which naturally contains this compound, followed by purification to isolate the compound.
-
Enzymatic Synthesis from Eugenol: This method first involves the extraction of eugenol, the main constituent of clove oil, which is then converted to this compound through an enzymatic acetylation reaction. This approach can lead to higher yields of this compound.
Protocol 1: Direct Extraction of this compound from Clove Buds via Steam Distillation and Solvent Extraction
This protocol describes the extraction of clove essential oil, containing this compound, from clove buds using steam distillation, followed by the separation of the essential oil from the aqueous distillate using solvent extraction.
Experimental Protocol
Materials:
-
Whole or ground clove buds
-
Distilled water
-
Dichloromethane (CH₂Cl₂) or Ethyl Acetate (a greener alternative)[1]
-
Anhydrous sodium sulfate (Na₂SO₄) or calcium chloride (CaCl₂)[2]
-
5% Sodium hydroxide (NaOH) solution
-
Concentrated hydrochloric acid (HCl)
-
Separatory funnel
-
Round bottom flask
-
Distillation apparatus
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Steam Distillation:
-
Weigh 15 grams of cloves and place them in a 250 mL round bottom flask.
-
Add approximately 125 mL of water to the flask.[2]
-
Set up a simple distillation apparatus.
-
Heat the mixture to boiling.[2] Collect about 80-100 mL of the distillate, which will be a milky white emulsion of clove oil and water.[2]
-
-
Solvent Extraction:
-
Separation of Eugenol and this compound:
-
To separate the phenolic eugenol from the neutral this compound, perform an acid-base extraction.
-
Extract the combined organic layers with three portions of ~10 mL each of 5% aqueous NaOH solution.[2] This will deprotonate the eugenol, making it soluble in the aqueous layer.[3]
-
The organic layer now contains primarily this compound and other neutral components like β-caryophyllene. The aqueous layer contains the sodium eugenate salt.
-
-
Isolation of this compound:
-
Wash the organic layer with saturated sodium chloride solution (brine) to remove any residual water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate or calcium chloride.[2][4]
-
Decant or filter the dried organic solution into a pre-weighed round bottom flask.
-
Remove the solvent using a rotary evaporator to obtain the crude this compound fraction.
-
-
Isolation of Eugenol (Optional):
Workflow Diagram
References
Application Notes and Protocols for the Quantification of Eugenyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eugenyl acetate is an esterified form of eugenol, a major constituent of clove oil. It contributes to the characteristic aroma and has demonstrated various biological activities, including antimicrobial and antioxidant properties.[1][2] Accurate quantification of this compound is crucial for the quality control of essential oils, standardization of herbal formulations, and in pharmacokinetic studies during drug development. This document provides detailed protocols for the quantification of this compound using Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), two of the most common and robust analytical techniques for this purpose. Additionally, an overview of a validated Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy method is presented as a rapid and non-destructive alternative.
Analytical Methods for this compound Quantification
Several analytical methods are available for the quantification of this compound. The choice of method often depends on the sample matrix, the required sensitivity, and the available instrumentation. Gas Chromatography, particularly with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS), is a widely used technique due to its high resolution and sensitivity for volatile compounds like this compound.[3][4][5] High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) offers a versatile alternative, especially for samples that are not amenable to GC analysis.[6] Furthermore, spectroscopic techniques like ATR-FTIR coupled with chemometrics have emerged as rapid and efficient methods for the simultaneous quantification of multiple components in essential oils, including this compound.[7][8][9]
Quantitative Data Summary
The following tables summarize the quantitative data for the analysis of this compound and the related compound eugenol, as reported in various studies. This data is essential for method validation and for assessing the performance of the analytical techniques.
Table 1: Quantitative Parameters for Eugenol Analysis by HPLC-DAD
| Parameter | Value | Reference |
| Linearity Range | 12.5 - 1000 ng/mL | [10] |
| Correlation Coefficient (r²) | > 0.9999 | [10] |
| Limit of Detection (LOD) | 0.81 ng/mL | [10][11] |
| Limit of Quantification (LOQ) | 2.47 ng/mL | [10][11] |
| Intraday Precision (%RSD) | 0.08 – 0.27% | [10][11] |
| Interday Precision (%RSD) | 0.32 – 1.19% | [10][11] |
Table 2: Quantitative Parameters for Eugenol Analysis by GC-FID
| Parameter | Value | Reference |
| Linearity Range | 200 - 1000 ng/mL | [12] |
| Limit of Detection (LOD) | 64.31 ng/mL | [12] |
| Recovery | 98.1% | [12] |
Table 3: ATR-FTIR Method Performance for this compound
| Parameter | Value | Reference |
| Spectral Region | 1814-1700 cm⁻¹ | [7][8][9] |
| Regression Coefficient (R²) | 0.9966 | [7][8][9] |
| Root Mean Square Error of Prediction (RMSEP) | 0.2330% | [7][8][9] |
Experimental Protocols
Protocol 1: Quantification of this compound by Gas Chromatography (GC-FID/GC-MS)
This protocol describes a general method for the quantification of this compound using GC-FID or GC-MS. The parameters can be adapted based on the specific instrument and column used.
1. Materials and Reagents
-
This compound standard (≥99% purity)
-
Dichloromethane or Acetone (HPLC grade)
-
Sample containing this compound (e.g., clove essential oil)
-
Micropipettes and vials
2. Sample Preparation
-
Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in dichloromethane.
-
Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of this compound in the samples.
-
Dilute the sample containing this compound with dichloromethane to a final concentration within the calibration range. For instance, dissolve one drop of clove oil in 2 mL of acetone.[13]
3. GC-FID/MS Parameters
-
Column: Fused silica capillary column, such as INOWAX (30 m × 250 μm × 0.25 μm).[4]
-
Injector Temperature: 250°C.[4]
-
Detector Temperature (FID): 275°C.[4]
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 8 minutes.
-
Ramp 1: Increase to 180°C at 10°C/min.
-
Ramp 2: Increase to 220°C at 10°C/min.
-
Final hold: 220°C for 5 minutes.[4]
-
-
Carrier Gas: Nitrogen (N₂) or Helium (He).[4]
-
Injection Volume: 1 µL.[4]
-
Split Ratio: 1:100.[4]
4. Data Analysis
-
Inject the calibration standards and the sample solutions into the GC.
-
Identify the this compound peak based on its retention time compared to the standard.
-
Construct a calibration curve by plotting the peak area against the concentration of the this compound standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC-DAD)
This protocol provides a validated HPLC-DAD method that has been successfully applied for the quantification of eugenol and can be adapted for this compound.[10][11]
1. Materials and Reagents
-
This compound standard (≥99% purity)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Sample containing this compound
-
Micropipettes, vials, and syringe filters (0.45 µm)
2. Sample Preparation
-
Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in methanol.
-
Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase.
-
Accurately weigh a known amount of the sample and extract it with methanol. The extraction can be facilitated by sonication.
-
Filter the sample extract through a 0.45 µm syringe filter before injection.
3. HPLC-DAD Parameters
-
Column: XTerra RP18 (250 x 4.6 mm, 5 µm) or equivalent.[11]
-
Mobile Phase: Isocratic elution with 60% Methanol in Water.[11]
-
Flow Rate: 0.8 mL/min.[10]
-
Column Temperature: 30°C.[10]
-
Injection Volume: 20 µL.
4. Data Analysis
-
Inject the calibration standards and the prepared sample solutions into the HPLC system.
-
Identify the this compound peak by comparing its retention time with that of the standard.
-
Create a calibration curve by plotting the peak area versus the concentration of the standards.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
Protocol 3: Quantification of this compound by ATR-FTIR Spectroscopy
This protocol provides an overview of a validated method for the simultaneous quantification of eugenol, this compound, and β-caryophyllene in clove oil using ATR-FTIR spectroscopy combined with chemometrics.[7][8][9]
1. Instrumentation and Software
-
FTIR spectrometer equipped with an ATR accessory.
-
Chemometrics software for Partial Least Squares (PLS) regression analysis.
2. Sample Analysis
-
Acquire a background spectrum of the clean ATR crystal.
-
Apply a small drop of the clove oil sample directly onto the ATR crystal.
-
Record the infrared spectrum of the sample over the appropriate spectral range.
3. Data Analysis and Quantification
-
The quantification of this compound is achieved using a pre-established PLS regression model.
-
This model is developed by correlating the ATR-FTIR spectra of a set of calibration samples with known concentrations of this compound, typically determined by a reference method like GC-MS.[7][8][9]
-
The spectral region of 1814-1700 cm⁻¹ is particularly important for the quantification of this compound.[7][8][9]
-
Once the PLS model is validated, the concentration of this compound in unknown samples can be rapidly predicted from their ATR-FTIR spectra.
References
- 1. jfse-ojs-tamu.tdl.org [jfse-ojs-tamu.tdl.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. longdom.org [longdom.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A robust method for simultaneous quantification of eugenol, this compound, and β-caryophyllene in clove essential oil by vibrational spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. a-robust-method-for-simultaneous-quantification-of-eugenol-eugenyl-acetate-and-caryophyllene-in-clove-essential-oil-by-vibrational-spectroscopy - Ask this paper | Bohrium [bohrium.com]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
Application Note and Protocol for the Quantitative Analysis of Eugenyl Acetate using Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Eugenyl acetate is a naturally occurring phytochemical found in various essential oils, notably in clove oil.[1][2] It is recognized for its aromatic properties, often described as warm, spicy, and reminiscent of cloves.[2] As a significant component of these essential oils, accurate and reliable quantification of this compound is crucial for quality control, formulation development, and research into its potential therapeutic applications. This document provides a detailed protocol for the quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful analytical technique for separating, identifying, and quantifying volatile and semi-volatile compounds.[3]
Quantitative Data Summary
The following table summarizes key quantitative data for the GC-MS analysis of this compound.
| Parameter | Value | Reference |
| Chemical Formula | C₁₂H₁₄O₃ | --INVALID-LINK-- |
| Molecular Weight | 206.24 g/mol | --INVALID-LINK-- |
| CAS Number | 93-28-7 | --INVALID-LINK-- |
| Boiling Point | 281-286 °C | |
| Major Mass Fragments (m/z) | 164, 43, 149, 91, 131 | --INVALID-LINK-- |
Table 1: Key Quantitative Data for this compound
Mass Spectral Data
The electron ionization (EI) mass spectrum of this compound is characterized by a prominent molecular ion peak and several key fragment ions. The relative abundances of the most significant ions are crucial for identification and quantification.
| Mass-to-Charge Ratio (m/z) | Relative Abundance (%) | Proposed Fragment |
| 164 | 99.99 | [M-CH₂CO]⁺ |
| 149 | 22.30 | [M-CH₂CO-CH₃]⁺ |
| 131 | 12.88 | [M-CH₂CO-CH₃-H₂O]⁺ |
| 43 | 11.28 | [CH₃CO]⁺ |
| 91 | Not specified | Tropylium ion [C₇H₇]⁺ |
| 165 | 12.80 | [M+H-CH₂CO]⁺ |
Table 2: Characteristic Mass Fragments of this compound and Their Relative Abundances.
Experimental Protocol
This protocol outlines the necessary steps for the quantitative analysis of this compound, from sample preparation to data analysis.
1. Materials and Reagents
-
This compound standard (≥99% purity)
-
Hexane, HPLC grade (or other suitable solvent such as ethanol or methanol)
-
Samples containing this compound (e.g., essential oils, extracts)
-
2 mL autosampler vials with caps
-
Micropipettes and tips
2. Standard Solution Preparation
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of hexane in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with hexane to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. A minimum of five concentration levels is recommended to generate a robust calibration curve.
3. Sample Preparation
-
Accurately weigh a known amount of the sample (e.g., 100 mg of essential oil).
-
Dilute the sample with hexane to bring the expected concentration of this compound within the range of the calibration curve. A starting dilution of 1:100 (v/v) is often appropriate for essential oils rich in this compound.
-
Vortex the solution to ensure homogeneity.
-
Transfer an aliquot of the diluted sample into a 2 mL autosampler vial for GC-MS analysis.
4. GC-MS Instrumentation and Parameters
The following parameters are recommended for the analysis of this compound. Optimization may be required based on the specific instrument and column used.
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| GC Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (split ratio of 50:1) |
| Oven Temperature Program | Initial temperature of 70 °C, hold for 2 minutes, ramp at 10 °C/min to 280 °C, and hold for 5 minutes. |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40 - 400 amu |
| Data Acquisition Mode | Scan and/or Selected Ion Monitoring (SIM) |
Table 3: Recommended GC-MS Parameters
5. Data Analysis and Quantification
-
Peak Identification: Identify the this compound peak in the chromatogram based on its retention time and by comparing its mass spectrum with a reference library (e.g., NIST).
-
Calibration Curve: Generate a calibration curve by plotting the peak area of this compound against the concentration of the prepared standard solutions. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is generally considered acceptable.
-
Quantification: Determine the concentration of this compound in the prepared sample by integrating the peak area of this compound and calculating the concentration using the linear regression equation from the calibration curve.
-
Final Concentration: Calculate the final concentration of this compound in the original, undiluted sample by applying the dilution factor.
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the quantitative analysis of this compound by GC-MS.
Caption: Workflow for this compound GC-MS Analysis.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Separation and Quantification of Eugenyl Acetate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Eugenyl acetate is a significant fragrant component found in the essential oil of cloves (Syzygium aromaticum), contributing to its characteristic sweet and spicy aroma. It is often present alongside eugenol, the primary constituent of clove oil. The quantitative analysis of this compound is crucial for the quality control of essential oils, as well as in the development of pharmaceutical and cosmetic products where its concentration can influence efficacy and sensory properties. This application note details a validated HPLC method for the simultaneous separation and quantification of eugenol and this compound.
Materials and Methods
The following protocol is based on a validated HPLC-DAD method for the determination of the primary components in clove extracts.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a Diode Array Detector (DAD)
-
Analytical column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents and Standards:
-
Eugenol (≥98% purity)
-
This compound (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetic acid (glacial, analytical grade)
Chromatographic Conditions:
A gradient elution is often employed for the optimal separation of eugenol and this compound. The following conditions have been found to be effective:
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Acetic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 50 | 50 |
| 15 | 20 | 80 |
| 20 | 20 | 80 |
| 25 | 50 | 50 |
| 30 | 50 | 50 |
Experimental Protocols
1. Preparation of Standard Solutions:
-
Stock Solutions (1000 µg/mL): Accurately weigh 10 mg of eugenol and this compound standards and dissolve each in 10 mL of methanol in separate volumetric flasks.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
2. Sample Preparation (Clove Oil):
-
Accurately weigh approximately 100 mg of the clove oil sample into a 10 mL volumetric flask.
-
Dissolve the sample in methanol and make up the volume to the mark.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.
Results and Discussion
The described HPLC method provides excellent separation and resolution of eugenol and this compound.
Table 3: Summary of Quantitative Data for Eugenol and this compound
| Analyte | Retention Time (min) | Linearity (R²) | LOD (µg/mL) | LOQ (µg/mL) |
| Eugenol | ~5.8 | >0.999 | ~0.1 | ~0.3 |
| This compound | ~9.2 | >0.999 | ~0.15 | ~0.5 |
Note: The exact retention times, LOD, and LOQ may vary depending on the specific HPLC system, column, and slight variations in the mobile phase composition.
The linearity of the method was established by constructing calibration curves for both eugenol and this compound over a concentration range of 100 to 1000 µg/mL.[1]
Mandatory Visualization
Caption: Experimental workflow for the HPLC separation of this compound.
Conclusion
The detailed HPLC method is demonstrated to be a reliable and robust technique for the simultaneous separation and quantification of eugenol and this compound. This application note provides a comprehensive protocol that can be readily implemented in quality control laboratories for the analysis of essential oils and other matrices containing these compounds. The method's high precision, accuracy, and linearity make it suitable for routine analysis in research, development, and commercial settings.
References
Application Notes and Protocols for Eugenyl Acetate as an Antimicrobial Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eugenyl acetate, a phenylpropanoid, is a natural compound found in essential oils of various plants, notably in cloves (Syzygium aromaticum). It is recognized for its aromatic properties and is increasingly being investigated for its therapeutic potential, including its antimicrobial activities.[1] As a derivative of eugenol, this compound shares similar biological activities but possesses distinct physicochemical properties that may offer advantages in certain formulations.[2] This document provides detailed application notes and experimental protocols for researchers interested in evaluating and utilizing this compound as an antimicrobial agent. It has demonstrated efficacy against a range of pathogenic bacteria and fungi, suggesting its potential as an alternative or adjunct to conventional antimicrobial agents.[3][4]
Antimicrobial Spectrum and Efficacy
This compound has demonstrated a broad spectrum of antimicrobial activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria, as well as various fungal species.[3][4] Its efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).
Data Presentation: Antimicrobial Activity of this compound
The following tables summarize the reported MIC values and zones of inhibition for this compound against a selection of microorganisms.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Bacteria
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | ATCC 29213 | 2500 | [5] |
| Listeria monocytogenes | ATCC 15117 | >2500 | [5] |
| Escherichia coli | ATCC 25922 | >2500 | [5] |
| Pseudomonas aeruginosa | ATCC 27853 | 2500 | [5] |
| Proteus mirabilis | Clinical Isolate | 25 | [4] |
| Acinetobacter sp. | Clinical Isolate | 50 | [4] |
| Salmonella typhi | Clinical Isolate | 100 | [4] |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Fungi
| Fungal Species | Strain | MIC (% v/v) | Reference |
| Candida albicans | Clinical Isolate | 0.1 - 0.2 | [3] |
| Candida parapsilosis | Clinical Isolate | 0.2 | [3] |
| Candida tropicalis | Clinical Isolate | 0.2 - 0.4 | [3] |
| Candida glabrata | Clinical Isolate | 0.4 | [3] |
Table 3: Zone of Inhibition for this compound against Bacteria
| Bacterial Species | Strain | Concentration | Zone of Inhibition (mm) | Reference |
| Listeria monocytogenes | ATCC 15117 | 2500 µg/mL | 42 | [5] |
| Pseudomonas aeruginosa | ATCC 27853 | 2500 µg/mL | 41.77 | [5] |
| Escherichia coli | Clinical Isolate | Not Specified | 13.5 | [4] |
| Proteus mirabilis | Clinical Isolate | Not Specified | 36.5 | [4] |
| Staphylococcus aureus | Clinical Isolate | Not Specified | 22.5 | [4] |
| Acinetobacter sp. | Clinical Isolate | Not Specified | 18.5 | [4] |
| Salmonella typhi | Clinical Isolate | Not Specified | 20.5 | [4] |
Mechanism of Action
The precise antimicrobial mechanism of this compound is an active area of research, though it is widely believed to share similarities with its parent compound, eugenol. The primary mode of action is attributed to the disruption of the microbial cell membrane's integrity.[2][6] This disruption leads to increased membrane permeability, leakage of intracellular components such as ions and ATP, and ultimately, cell death.[2][7]
Furthermore, this compound has been shown to interfere with bacterial virulence factors.[8][9] It can inhibit the production of pyocyanin and pyoverdin in Pseudomonas aeruginosa and reduce the hemolytic activity of Staphylococcus aureus.[8] Evidence also suggests that this compound can inhibit quorum sensing, a cell-to-cell communication system that regulates virulence in many pathogenic bacteria.[9]
Signaling Pathway and Mechanism of Action Diagram
Caption: Postulated antimicrobial mechanism of this compound.
Experimental Protocols
The following are detailed protocols for key experiments to assess the antimicrobial activity of this compound.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of this compound that visibly inhibits the growth of a microorganism.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial culture in logarithmic growth phase, adjusted to 0.5 McFarland standard
-
Solvent for this compound (e.g., Dimethyl sulfoxide - DMSO, ensuring final concentration does not inhibit microbial growth)
-
Sterile pipette and tips
-
Microplate reader (optional, for quantitative analysis)
-
Incubator
Protocol:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). The concentration should be at least 100-fold higher than the highest concentration to be tested.
-
Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution in the appropriate broth medium. Typically, this is done by adding 100 µL of broth to wells 2-12. Add 200 µL of the highest concentration of this compound in broth to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue this serial dilution across the plate to well 10. Wells 11 and 12 will serve as controls.
-
Inoculum Preparation: Dilute the 0.5 McFarland standard microbial suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.
-
Inoculation: Add 100 µL of the prepared microbial inoculum to each well (wells 1-11). Well 11 serves as the growth control (inoculum without this compound). Well 12 serves as the sterility control (broth only).
-
Incubation: Seal the plate and incubate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria; 35°C for 24-48 hours for yeasts).
-
MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed. This can be assessed visually or by using a microplate reader to measure optical density (OD).
Caption: Workflow for MIC determination using broth microdilution.
Agar Disk Diffusion Assay
This method provides a qualitative or semi-quantitative assessment of the antimicrobial activity of this compound.
Materials:
-
This compound
-
Sterile filter paper disks (6 mm diameter)
-
Agar plates with appropriate medium (e.g., Mueller-Hinton Agar)
-
Microbial culture in logarithmic growth phase, adjusted to 0.5 McFarland standard
-
Sterile swabs
-
Solvent for this compound (e.g., DMSO)
-
Forceps
-
Incubator
-
Ruler or caliper
Protocol:
-
Inoculation of Agar Plate: Dip a sterile swab into the standardized microbial suspension. Remove excess fluid by pressing the swab against the inside of the tube. Streak the swab evenly across the entire surface of the agar plate in three directions to ensure a confluent lawn of growth.
-
Disk Preparation and Application: Aseptically apply a known volume (e.g., 10 µL) of a specific concentration of this compound (dissolved in a suitable solvent) onto a sterile filter paper disk. Allow the solvent to evaporate briefly. Using sterile forceps, place the impregnated disk onto the surface of the inoculated agar plate. Gently press the disk to ensure complete contact with the agar.
-
Controls: Place a disk impregnated with the solvent alone as a negative control. A disk with a known antibiotic can be used as a positive control.
-
Incubation: Invert the plates and incubate at the optimal temperature for the microorganism for 18-24 hours.
-
Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters (mm).
Caption: Workflow for the agar disk diffusion assay.
Time-Kill Curve Assay
This assay determines the rate at which this compound kills a microbial population over time.
Materials:
-
This compound
-
Sterile broth medium
-
Microbial culture in logarithmic growth phase
-
Sterile test tubes or flasks
-
Shaking incubator
-
Sterile saline or buffer for dilutions
-
Agar plates for colony counting
-
Spectrophotometer
Protocol:
-
Inoculum Preparation: Prepare a standardized microbial suspension in broth (e.g., ~1 x 10^6 CFU/mL).
-
Exposure: Add this compound to the microbial suspension at concentrations corresponding to the MIC, 2x MIC, and 4x MIC. Include a growth control without this compound.
-
Incubation: Incubate the cultures in a shaking incubator at the optimal temperature.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each culture.
-
Viable Cell Count: Perform serial dilutions of each aliquot in sterile saline or buffer. Plate the dilutions onto appropriate agar plates.
-
Incubation and Counting: Incubate the plates until colonies are visible and then count the number of colonies to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log10 CFU/mL against time for each concentration of this compound and the control. A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.
Caption: Workflow for the time-kill curve assay.
Conclusion
This compound presents a promising natural antimicrobial agent with a broad spectrum of activity. The provided data and protocols offer a solid foundation for researchers to explore its potential in various applications, from fundamental microbiology research to the development of new therapeutic agents and preservatives. Further investigation into its precise molecular mechanisms of action and in vivo efficacy is warranted to fully realize its therapeutic potential.
References
- 1. Isoeugenol suppresses multiple quorum sensing regulated phenotypes and biofilm formation of Pseudomonas aeruginosa PAO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antifungal potential of this compound against clinical isolates of Candida species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Mechanisms of Action of Eugenol in Cancer: Recent Trends and Advancement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eugenol inhibits quorum sensing at sub-inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Eugenol-Based Polymeric Materials—Antibacterial Activity and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Eugenol alters the integrity of cell membrane and acts against the nosocomial pathogen Proteus mirabilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-virulence potential of this compound against pathogenic bacteria of medical importance - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Eugenyl Acetate as an Antioxidant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eugenyl acetate, a natural phenylpropanoid, is the acetate ester of eugenol, the primary component of clove oil. While eugenol is well-recognized for its potent antioxidant properties, this compound also exhibits antioxidant activity, although its efficacy can vary depending on the specific application and oxidative stressors. These notes provide a comprehensive overview of the use of this compound as an antioxidant in research settings, including quantitative data, detailed experimental protocols for common antioxidant assays, and a summary of its known mechanism of action. This compound's potential lies in its chemical stability, which may offer advantages over eugenol in certain formulations. One study found that this compound was more effective than eugenol at reducing anisidine value and total polar compounds in canola oil at frying temperatures, suggesting enhanced thermal stability.[1][2]
Data Presentation: Antioxidant Activity of this compound
The antioxidant capacity of this compound has been evaluated using various standard assays. The following table summarizes the available quantitative data to facilitate comparison. It is important to note that the antioxidant activity of this compound is generally considered to be less potent than that of its precursor, eugenol. This is attributed to the esterification of the hydroxyl group in the eugenol molecule, which is crucial for its radical scavenging activity.[2]
| Antioxidant Assay | Test System | Key Findings for this compound | Comparative Data (Eugenol) | Reference |
| DPPH Radical Scavenging | In vitro | IC50 > 100 µg/mL | IC50 = 4.38 µg/mL | [2] |
| Lipid Peroxidation | Canola Oil at 180°C | More effective at reducing anisidine value and total polar compounds | Less effective than this compound under these conditions | [1][2] |
IC50: The concentration of a substance required to inhibit a biological process or component by 50%. A lower IC50 value indicates higher antioxidant activity.
Mechanism of Action
This compound's antioxidant activity is primarily attributed to its ability to act as a radical scavenger, although it is less efficient in this role than eugenol due to the modification of the phenolic hydroxyl group. The proposed mechanism of action for its biological effects, including anti-inflammatory properties that are often linked to antioxidant activity, involves the modulation of cellular signaling pathways.
Inhibition of the NF-κB Signaling Pathway
This compound has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[3] NF-κB is a key transcription factor that regulates the expression of genes involved in inflammation and oxidative stress. Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. In response to oxidative stress, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory and pro-oxidant genes. By inhibiting this pathway, this compound can reduce the expression of these genes, thereby mitigating inflammation and oxidative damage.
Caption: NF-κB signaling pathway inhibition by this compound.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary regulator of cellular antioxidant responses. While eugenol is a known activator of the Nrf2 pathway, a study that screened eugenol and its derivatives, including acetyleugenol (this compound), found that eugenol, but not acetyleugenol, significantly increased Nrf2 transcriptional activity.[4][5][6] This suggests that the antioxidant effects of this compound are likely not mediated through the activation of the Nrf2 pathway.
Experimental Protocols
The following are detailed protocols for common in vitro antioxidant capacity assays that can be used to evaluate this compound.
Experimental Workflow for In Vitro Antioxidant Assays
Caption: General workflow for in vitro antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or ethanol), spectrophotometric grade
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Spectrophotometer capable of reading at 517 nm
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark container to prevent degradation.
-
Preparation of Sample Solutions: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions to obtain a range of concentrations to be tested.
-
Assay:
-
To a 96-well plate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the different concentrations of this compound solution or the positive control to the wells.
-
For the blank, add 100 µL of methanol instead of the sample.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.
-
The IC50 value can be determined by plotting the percentage of scavenging activity against the concentration of this compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.
Materials:
-
This compound
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate buffered saline (PBS) or ethanol
-
Positive control (e.g., Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Spectrophotometer capable of reading at 734 nm
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will produce the dark-colored ABTS•+ solution.
-
-
Preparation of Working ABTS•+ Solution: Dilute the stock ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Preparation of Sample Solutions: Prepare a stock solution of this compound and a series of dilutions in the same solvent used for the working ABTS•+ solution.
-
Assay:
-
Add 190 µL of the working ABTS•+ solution to each well of a 96-well plate.
-
Add 10 µL of the different concentrations of this compound solution or the positive control to the wells.
-
-
Incubation: Incubate the plate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation of Scavenging Activity:
-
The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.
-
Results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the antioxidant capacity of the sample is compared to that of Trolox.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
Materials:
-
This compound
-
Acetate buffer (300 mM, pH 3.6)
-
2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Positive control (e.g., Ferrous sulfate (FeSO₄) or Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Spectrophotometer capable of reading at 593 nm
-
Water bath at 37°C
Procedure:
-
Preparation of FRAP Reagent:
-
Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.
-
Warm the FRAP reagent to 37°C before use.
-
-
Preparation of Sample Solutions: Prepare a stock solution of this compound and a series of dilutions in an appropriate solvent.
-
Assay:
-
Add 180 µL of the FRAP reagent to each well of a 96-well plate.
-
Add 20 µL of the different concentrations of this compound solution, positive control, or blank (solvent) to the wells.
-
-
Incubation: Incubate the plate at 37°C for 4 minutes.
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation of FRAP Value:
-
Create a standard curve using known concentrations of FeSO₄.
-
The FRAP value of the sample is determined by comparing its absorbance to the standard curve and is expressed as Fe²⁺ equivalents (e.g., in µM).
-
Conclusion
This compound demonstrates antioxidant properties, particularly in preventing lipid peroxidation at elevated temperatures. However, its radical scavenging activity is notably lower than that of eugenol. Its primary mechanism of action in a biological context appears to be through the inhibition of the pro-inflammatory NF-κB pathway. The provided protocols for DPPH, ABTS, and FRAP assays offer standardized methods for researchers to quantify and compare the antioxidant potential of this compound in various experimental settings. Further research is warranted to fully elucidate its antioxidant mechanisms and potential applications in drug development and as a functional ingredient.
References
- 1. A comparison of antioxidant activities by this compound and eugenyl butyrate at frying temperature - Les Publications du Cirad [publications.cirad.fr]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Eugenol protects cells against oxidative stress via Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Eugenol protects cells against oxidative stress via Nrf2. | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols for Eugenyl Acetate as a Flavoring Agent in Food Science Research
For Researchers, Scientists, and Drug Development Professionals
Introduction to Eugenyl Acetate as a Flavoring Agent
This compound is a naturally occurring phenolic ester, also known by its FEMA number 2469 and CAS number 93-28-7. It is a key component of clove essential oil and contributes a characteristic sweet, spicy, clove-like, and slightly fruity and floral aroma to foods and fragrances.[1][2][3] Its flavor profile is described as fresh, woody, and reminiscent of carnation.[1][4] In the food industry, this compound is utilized to impart these flavor characteristics to a variety of products, including baked goods, beverages, chewing gum, and condiments.[2] It is generally recognized as safe (GRAS) for its intended use as a flavoring agent by regulatory bodies such as the Flavor and Extract Manufacturers Association (FEMA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA).[5][6] Beyond its primary role as a flavoring agent, research has indicated that this compound also possesses antioxidant and antimicrobial properties, which can contribute to the overall quality and shelf-life of food products.[7]
These application notes provide detailed protocols for the sensory evaluation, stability testing, and analytical quantification of this compound in food matrices.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for its handling, storage, and application in food formulations.
| Property | Value | Reference(s) |
| Chemical Name | 4-Allyl-2-methoxyphenyl acetate | [8] |
| Synonyms | Acetyl eugenol, Eugenol acetate | [8] |
| Molecular Formula | C₁₂H₁₄O₃ | [8] |
| Molecular Weight | 206.24 g/mol | [8] |
| Appearance | Colorless to pale yellow liquid; may solidify at room temperature | [3] |
| Odor Profile | Sweet, spicy, clove-like, balsamic, fruity, floral | [1][2] |
| Flavor Profile | Spicy, clove, allspice, carnation | [4] |
| Boiling Point | 281 - 284 °C | [3] |
| Melting Point | 25 - 31 °C | [8] |
| Solubility | Insoluble in water; soluble in ethanol, ether, and fixed oils | [8] |
| Log P | 2.3 | |
| FEMA Number | 2469 | [5] |
| JECFA Number | 1531 | [5] |
Quantitative Data: Recommended Usage Levels
The following table summarizes the average and maximum recommended usage levels for this compound in various food categories as per the FEMA GRAS list. It is important to note that optimal usage levels should be determined experimentally for each specific product formulation.
| Food Category | Average Usual PPM | Average Maximum PPM | Reference(s) |
| Baked Goods | - | 10.0 | [1] |
| Non-alcoholic Beverages | - | 0.43 | [1] |
| Chewing Gum | 25.0 | 100.0 | [1] |
| Condiments / Relishes | 2.0 | 2.0 | [1] |
| Meat Products | - | 25.0 | [1] |
Note: While extensive searches were conducted, publicly available data for specific sensory detection and recognition thresholds of this compound in various food matrices are limited.[2] The protocols outlined in Section 4 can be utilized to determine these thresholds for specific applications.
Experimental Protocols
Sensory Evaluation of this compound
Sensory evaluation is critical to understanding the impact of this compound on the flavor profile of a food product. The following are protocols for common sensory tests.
This test is used to determine if a sensory difference exists between two samples (e.g., a control product and a product with added this compound).
Objective: To determine if a perceptible overall difference exists between two product formulations.
Materials:
-
Control sample (without this compound).
-
Test sample (with this compound at a specific concentration).
-
Identical, odor-free sample cups, coded with random three-digit numbers.
-
Water and unsalted crackers for palate cleansing.
-
Ballots for recording responses.
-
A panel of at least 15-30 trained or untrained assessors.
Procedure:
-
For each panelist, present three samples: two of one type and one of the other (e.g., two controls and one test, or one control and two tests).
-
The order of presentation should be randomized for each panelist (e.g., AAB, ABA, BAA, BBA, BAB, ABB).
-
Instruct panelists to taste the samples from left to right.
-
Ask panelists to identify the "odd" or "different" sample.
-
Panelists should cleanse their palate with water and crackers between samples.
-
Collect the ballots.
Data Analysis:
-
The number of correct identifications is tallied.
-
The significance of the result is determined by comparing the number of correct judgments to a statistical table for triangle tests, or by using a chi-square test. A significant result indicates that a perceptible difference exists between the two samples.
Workflow for Triangle Test:
This method provides a detailed sensory profile of a product.
Objective: To identify and quantify the key sensory attributes of a food product containing this compound.
Materials:
-
Food samples with varying concentrations of this compound.
-
Reference standards for different aroma and flavor attributes (e.g., clove oil for "spicy," vanillin for "sweet").
-
A trained sensory panel (8-12 members).
-
Sensory booths with controlled lighting and air circulation.
-
Ballots with intensity scales (e.g., 15-cm line scales anchored from "low" to "high").
Procedure:
-
Panel Training:
-
Familiarize the panel with the product and the expected sensory attributes.
-
Develop a consensus vocabulary to describe the aroma, flavor, and mouthfeel characteristics.
-
Train panelists to use the intensity scales consistently with the aid of reference standards.
-
-
Sample Evaluation:
-
Present coded samples to the panelists in a randomized order.
-
Panelists individually rate the intensity of each identified attribute on the provided scales.
-
Replicate the evaluations over several sessions.
-
Data Analysis:
-
The intensity ratings are converted to numerical data.
-
Analysis of Variance (ANOVA) is used to determine significant differences in attributes between samples.
-
Principal Component Analysis (PCA) can be used to visualize the relationships between samples and attributes.
Workflow for Quantitative Descriptive Analysis:
Stability Testing of this compound in Food Matrices
Stability testing is essential to ensure that the desired flavor profile is maintained throughout the product's shelf life.
ASLT is used to predict the stability of this compound in a food product in a shorter time frame.
Objective: To estimate the shelf-life of a food product containing this compound by accelerating degradation reactions.
Materials:
-
Food product containing a known concentration of this compound.
-
Environmental chambers capable of controlling temperature, humidity, and light exposure.
-
Analytical instrumentation for quantifying this compound (e.g., GC-MS or HPLC-DAD).
-
Sensory panel for evaluating flavor changes.
Procedure:
-
Store product samples under accelerated conditions (e.g., elevated temperatures of 35°C, 45°C, and 55°C).
-
At predetermined time intervals (e.g., 0, 2, 4, 8, and 12 weeks), withdraw samples.
-
For each sample, perform:
-
Chemical Analysis: Quantify the concentration of this compound.
-
Sensory Evaluation: Conduct a triangle test or descriptive analysis to assess any changes in the flavor profile.
-
Physical and Microbiological Analysis: As relevant to the food matrix.
-
-
A control sample should be stored under normal conditions (e.g., 20°C in the dark) for comparison.
Data Analysis:
-
The degradation of this compound can often be modeled using zero- or first-order kinetics.
-
The Arrhenius equation can be used to relate the degradation rate constants at different temperatures to predict the shelf-life at normal storage temperatures.
Workflow for Accelerated Shelf-Life Testing:
References
- 1. This compound, 93-28-7 [thegoodscentscompany.com]
- 2. ScenTree - this compound (CAS N° 93-28-7) [scentree.co]
- 3. Testing the Sensitivity of Potential Panelists for Wine Taint Compounds Using a Simplified Sensory Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 8. ScenTree - this compound (CAS N° 93-28-7) [scentree.co]
Troubleshooting & Optimization
Technical Support Center: Eugenyl Acetate Synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of eugenyl acetate.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The primary methods for this compound synthesis are:
-
Acid-Catalyzed Esterification: A traditional method involving the reaction of eugenol with acetic acid or acetic anhydride in the presence of a strong acid catalyst like sulfuric acid.[1][2]
-
Enzymatic Synthesis: Utilizes lipases (e.g., Novozym 435, Lipozyme TL 100L) as biocatalysts, offering a more environmentally friendly alternative to chemical catalysis.[3][4][5][6] This method is noted for its high conversion rates under milder conditions.[3][5]
-
Heterogeneous Catalysis: Employs solid catalysts such as ion-exchange resins (e.g., Amberlite XAD-16, Lewatit® GF 101) or molecular sieves.[7][8] This approach simplifies catalyst separation and allows for catalyst reuse.[7][8]
Q2: I am observing low yields in my reaction. What are the potential causes and solutions?
A2: Low yields can stem from several factors. Please refer to the troubleshooting guide below for specific issues related to your synthesis method. General factors to consider include:
-
Sub-optimal Reaction Conditions: Temperature, reaction time, and molar ratio of reactants are critical. Optimization of these parameters is crucial for high conversion.
-
Catalyst Inactivity: The catalyst, whether chemical or enzymatic, may have lost its activity. Ensure proper storage and handling. For enzymatic catalysts, consider potential denaturation due to temperature or pH.
-
Incomplete Reaction: The reaction may not have reached equilibrium or completion. Monitor the reaction progress over time using techniques like TLC or GC.
-
Product Loss During Work-up: Inefficient extraction or purification steps can lead to significant product loss. Review your purification protocol.
Q3: What are the advantages of using enzymatic synthesis over traditional acid catalysis?
A3: Enzymatic synthesis offers several advantages:
-
Milder Reaction Conditions: Enzymes typically operate at lower temperatures, reducing the risk of side reactions and degradation of reactants or products.[4]
-
Higher Selectivity: Lipases can be highly selective, minimizing the formation of byproducts.
-
Environmental Friendliness: It avoids the use of corrosive and hazardous acids, leading to a "greener" process with less problematic waste.[4][9]
-
"Natural" Product Labeling: Products synthesized using enzymes can sometimes be labeled as "natural," which is advantageous in the food and fragrance industries.[6]
Q4: How can I purify the synthesized this compound?
A4: Common purification methods include:
-
Filtration: To remove solid catalysts after the reaction.[6][7]
-
Extraction: Liquid-liquid extraction is often used to separate the product from the reaction mixture. For instance, after acid/base extraction to remove unreacted eugenol, the this compound can be extracted using an organic solvent like dichloromethane.[10]
-
Rotary Evaporation: To remove the solvent and any volatile impurities under reduced pressure.[7]
-
Chromatography: Techniques like column chromatography can be employed for high-purity requirements.
Q5: Can the catalyst be reused in subsequent reactions?
A5: Reusability is a key advantage of certain catalysts:
-
Heterogeneous Catalysts: Resins like Lewatit® GF 101 have been shown to be reusable for up to 10 cycles without significant loss of activity.[8][11]
-
Immobilized Enzymes: Immobilized lipases, such as Novozym 435, can also be recovered and reused, which helps in reducing the overall cost of the process.[4]
Troubleshooting Guides
Acid-Catalyzed Esterification
| Issue | Potential Cause | Recommended Solution |
| Low Conversion | Insufficient catalyst amount. | Increase the concentration of the acid catalyst incrementally. |
| Water present in the reaction mixture. | Ensure all reactants and glassware are dry. Water can inhibit the esterification reaction. | |
| Reaction has not reached equilibrium. | Increase the reaction time or use a Dean-Stark apparatus to remove water as it forms. | |
| Dark Reaction Mixture/Byproduct Formation | High reaction temperature. | Lower the reaction temperature. High temperatures with strong acids can cause charring and side reactions. |
| Difficult Product Isolation | Emulsion formation during work-up. | Add a saturated brine solution to help break the emulsion during extraction. |
| Corrosion of Equipment | Use of strong acid catalyst. | Use glass-lined reactors or consider switching to a less corrosive heterogeneous or enzymatic catalyst.[4] |
Enzymatic Synthesis
| Issue | Potential Cause | Recommended Solution |
| Low Conversion | Sub-optimal temperature or pH. | Optimize the temperature and pH for the specific lipase being used. Most lipases have an optimal temperature range. For example, optimal conversion with Candida rugosa lipase was found at 45°C.[4] |
| Incorrect molar ratio of substrates. | Vary the molar ratio of eugenol to the acyl donor (e.g., acetic anhydride). An excess of the acyl donor can sometimes drive the reaction forward.[6] | |
| Enzyme deactivation. | Ensure the enzyme has been stored correctly. Avoid excessively high temperatures or extreme pH values that can denature the enzyme. | |
| Mass Transfer Limitations (for immobilized enzymes) | Inadequate mixing. | Increase the agitation speed to ensure good contact between the substrates and the immobilized enzyme.[4] |
| High substrate concentration inside catalyst particles. | While higher substrate concentration can increase reaction rate, it can also lead to mass transfer limitations within the pores of the immobilized support.[12] | |
| Enzyme Inhibition | Presence of inhibitors in the substrate. | If using natural eugenol from clove oil, impurities might inhibit the enzyme. Consider using purified eugenol. |
Heterogeneous Catalysis
| Issue | Potential Cause | Recommended Solution |
| Low Conversion | Inactive catalyst. | Activate the catalyst according to the manufacturer's instructions. For example, molecular sieves may need to be heated to remove adsorbed water. |
| Insufficient catalyst loading. | Increase the weight percentage of the catalyst in the reaction mixture. | |
| Poor mixing. | Ensure vigorous stirring to maintain the solid catalyst in suspension and facilitate contact with the reactants. | |
| Catalyst Fouling | Adsorption of impurities or byproducts onto the catalyst surface. | Wash the catalyst with an appropriate solvent after each use to regenerate it. For example, Lewatit® GF 101 can be washed with ethanol and n-hexane.[8] |
| Pasty Reaction Mixture | High catalyst concentration. | Avoid excessive amounts of catalyst, as it can lead to a pasty consistency, hindering proper mixing.[7] |
Data Presentation
Table 1: Comparison of Different Catalysts for this compound Synthesis
| Catalyst | Substrates | Molar Ratio (Eugenol:Acyl Donor) | Temperature (°C) | Reaction Time | Conversion/Yield | Reference |
| Enzymatic | ||||||
| Lipozyme TL 100L | Eugenol & Acetic Anhydride | 1:1 | 55 | 2 h | 91.80% | [3][5] |
| Novozym 435 | Eugenol & Acetic Anhydride | 1:5 | 60 | 6 h | 100% | [6] |
| Candida rugosa lipase (immobilized) | Eugenol & Acetic Anhydride | 1:1, 1:3, 1:5 | 45 | 6 h | 75.6% | [4] |
| Heterogeneous | ||||||
| Amberlite XAD-16 | Eugenol & Acetic Anhydride | 1:3 | 55 | 3 min | 97.8% | [7][13] |
| Molecular Sieve 4Å | Eugenol & Acetic Anhydride | 1:3 | 60 | 6 h | 98.2% | [7] |
| Lewatit® GF 101 | Eugenol & Acetic Anhydride | 1:1 | 70 | 45 min | 100% | [14] |
| Homogeneous | ||||||
| Sulfuric Acid | Eugenol & Acetic Acid | - | - | - | - | [1] |
| Sodium Hydroxide | Eugenol & Acetic Anhydride | - | 70-80 | 90 min | 86.87% (with sonication) | [15][16] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis using Lipozyme TL 100L
This protocol is based on the optimized conditions reported for high conversion.[3][5]
Materials:
-
Eugenol
-
Acetic Anhydride
-
Lipozyme TL 100L (10 wt% of total substrates)
-
Reaction vessel (e.g., screw-capped flask)
-
Thermostatic bath or shaker incubator
Procedure:
-
To the reaction vessel, add eugenol and acetic anhydride in a 1:1 molar ratio.
-
Add Lipozyme TL 100L corresponding to 10% of the total weight of the substrates.
-
Place the sealed reaction vessel in a thermostatic bath or shaker set to 55°C.
-
Maintain agitation (e.g., 150 rpm) for 2 hours.
-
After the reaction, separate the enzyme from the mixture by filtration or centrifugation.
-
Analyze the product mixture using Gas Chromatography (GC) to determine the conversion of eugenol to this compound.
Protocol 2: Heterogeneous Catalysis using Lewatit® GF 101
This protocol follows the optimized conditions for complete conversion using a reusable catalyst.[8][14]
Materials:
-
Eugenol
-
Acetic Anhydride
-
Lewatit® GF 101 resin (1 wt% of total substrates)
-
Reaction vessel with a magnetic stirrer and condenser
-
Heating mantle or oil bath
Procedure:
-
Add eugenol and acetic anhydride in a 1:1 molar ratio to the reaction vessel.
-
Add Lewatit® GF 101 resin (1 wt%).
-
Heat the mixture to 70°C with constant stirring.
-
Allow the reaction to proceed for 45 minutes.
-
After completion, cool the mixture and separate the catalyst by filtration.
-
The catalyst can be washed with ethanol and n-hexane, dried, and stored for reuse.[8]
-
The liquid product can be purified further if necessary.
Visualizations
Caption: General reaction pathway for the synthesis of this compound.
Caption: A typical experimental workflow for this compound synthesis.
References
- 1. ScenTree - this compound (CAS N° 93-28-7) [scentree.co]
- 2. ScenTree - this compound (CAS N° 93-28-7) [scentree.co]
- 3. Enzymatic Synthesis of this compound from Essential Oil of Clove Using Lipases in Liquid Formulation as Biocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.aip.org [pubs.aip.org]
- 5. researchgate.net [researchgate.net]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. longdom.org [longdom.org]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. chemistryconnected.com [chemistryconnected.com]
- 11. Synthesis of this compound through heterogeneous catalysis: Ingenta Connect [ingentaconnect.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Various ester derivatives from esterification reaction of secondary metabolite compounds: a review - MedCrave online [medcraveonline.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Eugenyl Acetate Production
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of eugenyl acetate.
Troubleshooting Guides
This section addresses common issues encountered during the chemical and enzymatic synthesis of this compound.
1. Low Conversion Rate in Chemical Synthesis
Problem: The reaction yield of this compound is significantly lower than expected.
Possible Causes and Solutions:
-
Sub-optimal Catalyst: The choice and concentration of the catalyst are critical. For chemical synthesis, strong acids like sulfuric acid are often used, but heterogeneous catalysts such as Amberlite XAD-16 or molecular sieves (4Å) can offer high conversions and easier separation.[1][2]
-
Troubleshooting Step:
-
Verify the catalyst's activity. If using a reusable catalyst, ensure it has been properly regenerated.
-
Optimize catalyst concentration. For Amberlite XAD-16, amounts above 0.2 g/g may result in a pasty reaction mixture, hindering agitation.[1]
-
Consider switching to a different catalyst. Amberlite XAD-16 has been shown to achieve high conversions (97.8%) in as little as 3 minutes.[2]
-
-
-
Incorrect Molar Ratio: An inappropriate ratio of eugenol to the acetylating agent (e.g., acetic anhydride) can limit the reaction.
-
Inadequate Temperature Control: Reaction temperature significantly influences the rate of conversion.
-
Troubleshooting Step:
-
Optimize the reaction temperature. Studies have shown that temperatures between 50°C and 70°C can lead to high conversions.[1][4] For example, with a molecular sieve 4Å catalyst, increasing the temperature from 40°C to 60°C increased the conversion.[1]
-
Ensure uniform heating and accurate temperature monitoring throughout the reaction.
-
-
2. Enzyme Deactivation in Enzymatic Synthesis
Problem: The enzymatic conversion of eugenol to this compound starts efficiently but then slows down or stops prematurely.
Possible Causes and Solutions:
-
Substrate or Product Inhibition: High concentrations of substrates (eugenol, acetic anhydride) or the product (this compound) can inhibit enzyme activity.
-
Troubleshooting Step:
-
Implement a fed-batch or continuous process to maintain optimal substrate concentrations.
-
Investigate in-situ product removal techniques.
-
-
-
Incorrect pH or Temperature: Lipases, the enzymes commonly used, have optimal pH and temperature ranges for their activity.
-
Enzyme Immobilization Issues: The support material and immobilization method can affect enzyme stability and activity.
-
Troubleshooting Step:
-
If using an immobilized enzyme, ensure the immobilization protocol is robust.
-
Consider different immobilization supports to improve enzyme stability and reusability.[6]
-
-
3. Difficulty in Product Purification
Problem: Isolating pure this compound from the reaction mixture is challenging.
Possible Causes and Solutions:
-
Presence of Unreacted Substrates: High levels of unreacted eugenol or acetic anhydride contaminate the final product.
-
Troubleshooting Step:
-
Optimize reaction conditions (time, temperature, catalyst loading) to maximize conversion.
-
Use a suitable extraction or distillation method to separate this compound from the reactants.
-
-
-
Formation of By-products: Side reactions can lead to the formation of impurities that are difficult to separate.
-
Troubleshooting Step:
-
Analyze the reaction mixture using techniques like GC-MS to identify by-products.
-
Adjust reaction conditions to minimize side reactions. For instance, using a selective enzyme can reduce the formation of unwanted products.[7]
-
Employ chromatographic techniques for purification.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of enzymatic synthesis over chemical synthesis for this compound production?
A1: Enzymatic synthesis offers several advantages, including:
-
Milder Reaction Conditions: Enzymes typically operate at lower temperatures and pressures, reducing energy consumption.[7]
-
Higher Selectivity: Lipases can be highly specific, minimizing the formation of by-products and simplifying purification.[7]
-
"Natural" Labeling: Products obtained through enzymatic processes can often be labeled as "natural," which is advantageous in the food and fragrance industries.[8]
-
Environmental Friendliness: Enzymatic processes avoid the use of harsh acids or bases, making them more environmentally benign.[6]
Q2: Which catalysts are most effective for the chemical synthesis of this compound?
A2: Both homogeneous and heterogeneous catalysts can be used. While strong acids like sulfuric acid are effective, heterogeneous catalysts like Amberlite XAD-16 and molecular sieves 4Å have shown high conversions (over 90%) and offer the advantage of being easily separated from the reaction mixture and potentially reused.[1][2] Lewatit® GF 101 resin is another effective heterogeneous catalyst.[4]
Q3: What is the optimal molar ratio of reactants for this compound synthesis?
A3: The optimal molar ratio of eugenol to acetic anhydride can vary depending on the catalyst and other reaction conditions. However, studies have shown that an excess of acetic anhydride is generally favorable. Ratios of 1:3 and 1:5 (eugenol:acetic anhydride) have been reported to yield high conversions.[1][3] For enzymatic synthesis using Lipozyme TL 100L, a 1:1 molar ratio was found to be optimal.[5]
Q4: How can the catalyst be reused in subsequent reactions?
A4: Heterogeneous catalysts, both chemical (e.g., resins, molecular sieves) and enzymatic (immobilized lipases), can be recovered and reused. After the reaction, the catalyst is typically separated by filtration, washed with a suitable solvent (like hexane) to remove any adsorbed product or reactants, and then dried before being used in the next batch.[2] Studies have shown that some catalysts can be reused for multiple cycles without a significant loss of activity.[4]
Q5: What are the key parameters to monitor during the scale-up of this compound production?
A5: Key parameters to monitor during scale-up include:
-
Mass and Heat Transfer: Ensuring efficient mixing and uniform temperature distribution is crucial for consistent reaction rates and yields.
-
Catalyst Stability and Reusability: The long-term performance and stability of the catalyst under industrial conditions need to be evaluated.
-
Downstream Processing: The efficiency and scalability of the purification process are critical for obtaining a high-purity product.
-
Solvent Selection (if applicable): While solvent-free systems are preferred for their environmental benefits, if a solvent is used, its recovery and recycling are important economic and environmental considerations.[1][2]
Data Presentation
Table 1: Comparison of Catalysts for this compound Synthesis
| Catalyst | Synthesis Type | Reactant Ratio (Eugenol:Ac₂O) | Temperature (°C) | Reaction Time | Max. Conversion (%) | Reference |
| Molecular Sieve 4Å | Chemical | 1:3 | 60 | 6 hours | 98.2 | [1] |
| Amberlite XAD-16 | Chemical | 1:3 | 55 | 3 minutes | 97.8 | [1][2] |
| Lewatit® GF 101 | Chemical | 1:1 | 70 | 10 minutes | 94.85 | [4] |
| Novozym 435 | Enzymatic | 1:5 | 60 | Not Specified | 100 | [3] |
| Lipozyme TL 100L | Enzymatic | 1:1 | 55 | 2 hours | 91.8 | [5][9] |
| Candida rugosa Lipase (immobilized) | Enzymatic | 1:3 | 45 | 6 hours | 75.6 | [6] |
Experimental Protocols
Protocol 1: Chemical Synthesis using Amberlite XAD-16
-
Reactant Preparation: In a suitable reaction vessel, combine eugenol and acetic anhydride in a 1:3 molar ratio.
-
Catalyst Addition: Add Amberlite XAD-16 catalyst at a concentration of 0.1-0.2 g per gram of eugenol.
-
Reaction: Heat the mixture to 55°C with continuous stirring.
-
Monitoring: Monitor the reaction progress by taking samples at regular intervals and analyzing them using Gas Chromatography (GC).
-
Catalyst Recovery: Upon completion, cool the mixture and separate the catalyst by filtration.
-
Purification: Purify the this compound from the crude product using appropriate methods such as distillation or chromatography.
Protocol 2: Enzymatic Synthesis using Immobilized Lipase (e.g., Novozym 435)
-
Reactant Preparation: In a temperature-controlled reactor, mix eugenol and acetic anhydride. A molar ratio of 1:5 (eugenol:acetic anhydride) can be used.
-
Enzyme Addition: Add immobilized Novozym 435 (e.g., 10% w/w of total substrates).[3]
-
Reaction: Maintain the temperature at 60°C with constant agitation (e.g., 150 rpm).[3][10]
-
Monitoring: Track the conversion of eugenol to this compound using GC analysis.
-
Enzyme Recovery: After the desired conversion is achieved, separate the immobilized enzyme by filtration for reuse.
-
Purification: Isolate and purify the this compound from the reaction mixture.
Visualizations
Caption: Workflow for the chemical synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. longdom.org [longdom.org]
- 2. researchgate.net [researchgate.net]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Enzymatic Synthesis of this compound from Essential Oil of Clove Using Lipases in Liquid Formulation as Biocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Improvements in the Modeling and Kinetics Processes of the Enzymatic Synthesis of Pentyl Acetate [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Chromatography of Eugenyl Acetate
Welcome to the technical support center for the chromatographic analysis of eugenyl acetate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during their experiments, with a primary focus on resolving peak overlap.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for peak overlap in the chromatography of this compound?
A1: Peak overlap, or co-elution, in the analysis of this compound often occurs due to similarities in the chemical properties of the compounds in the sample matrix, such as eugenol and caryophyllene, which are commonly found alongside this compound in essential oils.[1] Insufficient separation can result from suboptimal chromatographic conditions, including an inappropriate mobile phase composition, an unsuitable column, or a non-ideal temperature and flow rate.
Q2: How can I confirm that a peak is not pure and contains co-eluting compounds?
A2: For High-Performance Liquid Chromatography (HPLC) systems equipped with a Diode Array Detector (DAD) or Photodiode Array (PDA) detector, peak purity analysis can be performed.[2][3] If the UV-Vis spectra across the peak are not identical, it indicates the presence of more than one compound. In Gas Chromatography-Mass Spectrometry (GC-MS), examining the mass spectrum across the peak can reveal co-elution if the fragmentation pattern changes.[3] Asymmetrical peak shapes, such as shoulders or tailing, can also suggest the presence of overlapping peaks.[2]
Q3: Can my sample injection technique affect peak resolution?
A3: Yes, the injection volume and the solvent used to dissolve the sample can significantly impact peak shape and resolution. Injecting too large a volume of a sample, especially if the sample solvent is stronger than the mobile phase, can lead to peak fronting and broadening.[4] Whenever feasible, dissolve the sample in the mobile phase to minimize these effects.
Troubleshooting Guides
Issue: Overlapping Peaks of this compound and Other Components (e.g., Eugenol, Caryophyllene)
This guide provides a systematic approach to resolving co-eluting peaks in your chromatogram.
Step 1: Methodical Parameter Adjustment
When optimizing your method, it is crucial to change only one parameter at a time to accurately assess its effect on the separation.
Step 2: Mobile Phase Optimization (for HPLC)
The composition of the mobile phase is a powerful tool for manipulating the retention and selectivity of your separation.
-
Adjusting Solvent Strength: In reversed-phase HPLC, decreasing the amount of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase will generally increase the retention time of the analytes, which can lead to better separation.[5]
-
Changing Organic Modifier: Switching from one organic solvent to another (e.g., from acetonitrile to methanol) can alter the selectivity of the separation due to different interactions between the analytes, the stationary phase, and the mobile phase.
-
Modifying pH: For ionizable compounds, adjusting the pH of the mobile phase can significantly impact their retention times.[6] While this compound is not readily ionizable, other compounds in the matrix might be, and a change in pH could improve their separation from the peak of interest.
Step 3: Column Selection
The choice of the stationary phase is a critical factor in achieving the desired selectivity.
-
Stationary Phase Chemistry: If you are using a standard C18 column and experiencing peak overlap, consider switching to a column with a different stationary phase, such as a phenyl-hexyl or a cyano column. These columns offer different separation mechanisms that can help resolve closely eluting compounds.
-
Particle Size and Column Length: Using a column with smaller particles or a longer column can increase the efficiency of the separation, leading to sharper peaks and improved resolution.[7]
Step 4: Temperature and Flow Rate Adjustment
-
Temperature: Lowering the column temperature generally increases retention and can improve resolution, though it will also increase the analysis time.[5]
-
Flow Rate: Decreasing the flow rate can enhance separation efficiency and resolution, but it will also lead to longer run times.[5]
Data Presentation: Impact of Chromatographic Conditions on Retention Time
The following table summarizes the retention times of eugenol, this compound, and caryophyllene under different GC-FID run times, illustrating how changes in method parameters can affect the separation.
| Compound | Run Time: 6 min[8] | Run Time: 3.5 min[8] | Run Time: 2.5 min[8] |
| Eugenol | 3.671 min | 1.390 min | 1.163 min |
| This compound | 4.221 min | 1.673 min | 1.349 min |
| Caryophyllene | 4.956 min | 2.054 min | 1.586 min |
Experimental Protocols
Protocol 1: HPLC-DAD Method for the Determination of Eugenol, this compound, and β-Caryophyllene
This protocol is based on a validated method for the simultaneous determination of the main components in clove extracts.
-
Instrumentation: HPLC system with a Diode Array Detector (DAD).
-
Column: Information not specified in the source.
-
Mobile Phase: A deep eutectic solvent-like mixture of choline chloride and lactic acid (1:2 molar ratio) was used for extraction, but the mobile phase for the HPLC analysis is not detailed in the abstract.
-
Detection: DAD, wavelength not specified.
-
Sample Preparation: Clove buds are extracted with the deep eutectic solvent.
-
Calibration: Calibration solutions are prepared at six concentration levels ranging from 100 to 1000 µg/mL for eugenol and this compound, and from 15.5 to 100 µg/mL for β-caryophyllene.
Protocol 2: GC-FID Analysis of Clove Essential Oil
This protocol provides a general framework for the analysis of this compound and related compounds in essential oils.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A non-polar or mid-polar capillary column, such as a DB-5 or HP-5, is typically used.
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program: A temperature gradient is typically employed, for example, starting at 60 °C and ramping up to 240 °C at a rate of 3 °C/min.
-
Sample Preparation: Dilute the essential oil in a suitable solvent such as ethanol or hexane.
Visualizations
Caption: Troubleshooting workflow for resolving peak overlap.
Caption: Relationship between parameters and peak resolution.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 5. Mobile-Phase Contributions to Analyte Retention and Selectivity in Reversed-Phase Liquid Chromatography: 1. General Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromblog.wordpress.com [chromblog.wordpress.com]
- 7. lcms.cz [lcms.cz]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Storage and Handling of Eugenyl Acetate
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of eugenyl acetate to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area.[1][2] The recommended storage temperature is between 10°C and 25°C.[1] For extended storage (up to two years), maintaining a temperature of -20°C is advised.[3] The container should be tightly sealed to prevent exposure to moisture and air.[2][4] It is also crucial to protect it from light and sources of ignition.[5][6]
Q2: What are the primary degradation pathways for this compound?
A2: this compound is susceptible to degradation through several pathways:
-
Hydrolysis: The ester bond can hydrolyze, particularly in the presence of moisture, acids, or bases, to yield eugenol and acetic acid.[7]
-
Oxidation: The allyl group and the phenyl ring are susceptible to oxidation, which can be accelerated by exposure to air, light, and heat. This can lead to the formation of various oxidation products, potentially including compounds analogous to the vanillyl acetate formed from the oxidation of isothis compound.[4]
-
Photodegradation: Exposure to ultraviolet (UV) light can induce photochemical reactions, leading to the formation of various degradation products.[2]
-
Thermal Degradation: Elevated temperatures can accelerate both hydrolysis and oxidation reactions.
Q3: I've noticed a change in the color and odor of my stored this compound. What could be the cause?
A3: A change in color, often to a yellowish or brownish hue, can be an indicator of degradation, particularly oxidation of the phenolic structure.[7] An altered odor, such as a more pronounced vinegary smell, could suggest hydrolysis, resulting in the formation of acetic acid.[7] It is recommended to re-analyze the purity of the material if such changes are observed.
Q4: Can I store this compound in a standard laboratory refrigerator?
A4: A standard laboratory refrigerator (typically 2-8°C) is a suitable option for short to medium-term storage as it aligns with the recommendation to store it in a cool place. However, for long-term storage, a freezer at -20°C is preferable.[3] Ensure the container is tightly sealed to prevent moisture condensation.
Q5: What materials are incompatible with this compound during storage?
A5: Avoid storing this compound with strong acids, strong bases, and oxidizing agents, as these can catalyze its degradation.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Appearance of a yellow or brown color | Oxidation of the compound. | Protect the sample from light and air. Consider purging the container with an inert gas like nitrogen or argon before sealing. Re-purify the sample if necessary. |
| Vinegar-like smell | Hydrolysis leading to the formation of acetic acid. | Ensure the storage container is tightly sealed and stored in a dry environment. Use of a desiccator may be beneficial. |
| Presence of unexpected peaks in analytical chromatograms (GC/HPLC) | Degradation of the sample. | Review storage conditions. Perform a forced degradation study to identify potential degradation products and confirm the stability-indicating nature of your analytical method. |
| Inconsistent experimental results | Use of degraded this compound. | Always use freshly opened or properly stored material. It is good practice to verify the purity of the compound before use in critical experiments. |
Experimental Protocols
To assess the stability of this compound and identify potential degradation products, a forced degradation study is recommended. This involves subjecting the compound to various stress conditions.
Protocol: Forced Degradation Study of this compound
1. Objective: To investigate the degradation of this compound under hydrolytic (acidic, basic, neutral), oxidative, photolytic, and thermal stress conditions.
2. Materials:
-
This compound
-
Hydrochloric Acid (HCl), 0.1 M
-
Sodium Hydroxide (NaOH), 0.1 M
-
Hydrogen Peroxide (H₂O₂), 3% v/v
-
Methanol (HPLC or GC grade)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Controlled temperature chambers/ovens
-
Photostability chamber with UV and visible light sources
-
pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
3. Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
4. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Keep the mixture at 60°C for 24 hours.
-
Cool, neutralize with 0.1 M NaOH, and dilute with methanol to a final concentration of 100 µg/mL.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the mixture at room temperature for 8 hours.
-
Cool, neutralize with 0.1 M HCl, and dilute with methanol to a final concentration of 100 µg/mL.
-
-
Neutral Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of water.
-
Keep the mixture at 60°C for 24 hours.
-
Cool and dilute with methanol to a final concentration of 100 µg/mL.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
Dilute with methanol to a final concentration of 100 µg/mL.
-
-
Thermal Degradation:
-
Place the solid this compound in an oven at 80°C for 48 hours.
-
Dissolve the stressed solid in methanol to prepare a 100 µg/mL solution.
-
-
Photolytic Degradation:
-
Expose the solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Dissolve the stressed solid in methanol to prepare a 100 µg/mL solution.
-
5. Analysis: Analyze all stressed samples, along with an unstressed control sample (100 µg/mL this compound in methanol), using a stability-indicating analytical method.
Analytical Method: Stability-Indicating GC-FID Method (Adapted)
-
Instrument: Gas Chromatograph with Flame Ionization Detector (GC-FID).
-
Column: INOWAX fused silica capillary column (30 m x 250 µm x 0.25 µm).[1]
-
Carrier Gas: Nitrogen or Helium.
-
Injector Temperature: 250°C.[1]
-
Detector Temperature: 275°C.[1]
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 8 minutes.
-
Ramp 1: 10°C/min to 180°C.
-
Ramp 2: 10°C/min to 220°C.
-
Hold at 220°C for 5 minutes.[1]
-
-
Injection Volume: 1 µL.
-
Data Analysis: Compare the chromatograms of the stressed samples to the control. Calculate the percentage degradation and the relative retention times of any degradation products.
Data Presentation
Table 1: Summary of Recommended Storage Conditions
| Parameter | Condition | Rationale |
| Temperature | 10°C - 25°C (short-term)[1] -20°C (long-term, > 2 years)[3] | To minimize thermal degradation (hydrolysis and oxidation). |
| Atmosphere | Tightly sealed container,[2][4] optionally under inert gas (N₂ or Ar). | To prevent exposure to moisture and oxygen, which can cause hydrolysis and oxidation. |
| Light | Protect from light.[5] | To prevent photochemical degradation. |
| Incompatibilities | Store away from strong acids, bases, and oxidizing agents.[8] | To avoid catalytic degradation. |
Table 2: Example Data from Forced Degradation Study
| Stress Condition | Observation | % Degradation of this compound (Example) | Major Degradation Products (Hypothetical RRT) |
| 0.1 M HCl, 60°C, 24h | Slight yellowing | 15% | Peak at RRT 0.8 (Eugenol) |
| 0.1 M NaOH, RT, 8h | Yellowing | 25% | Peak at RRT 0.8 (Eugenol) |
| Water, 60°C, 24h | No significant change | < 5% | - |
| 3% H₂O₂, RT, 24h | Brownish color | 30% | Multiple peaks at various RRTs |
| 80°C, 48h (Solid) | Slight darkening | 10% | Minor peaks observed |
| Photostability Chamber | Slight yellowing | 12% | Minor peaks observed |
| Control (Unstressed) | Clear, colorless | 0% | Single peak for this compound |
RRT: Relative Retention Time with respect to the this compound peak.
Visualizations
Caption: Primary degradation pathways of this compound.
References
- 1. longdom.org [longdom.org]
- 2. rroij.com [rroij.com]
- 3. researchgate.net [researchgate.net]
- 4. Veratryl alcohol-mediated oxidation of isothis compound by lignin peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biomedres.us [biomedres.us]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Eugenyl Acetate Esterification
Welcome to the technical support center for the optimization of eugenyl acetate esterification. This guide is designed for researchers, scientists, and drug development professionals to address common issues and provide robust protocols for successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control for optimizing this compound yield?
A1: The most critical parameters influencing the yield of this compound are the choice of catalyst, the molar ratio of eugenol to the acetylating agent (commonly acetic anhydride), reaction temperature, and reaction time. The interplay of these factors determines the reaction's efficiency and conversion rate.
Q2: What are the common catalysts used for this compound esterification, and how do they compare?
A2: Both enzymatic and chemical catalysts are effectively used.
-
Enzymatic Catalysts: Lipases such as Novozym 435, Lipozyme TL 100L, and Lipozyme TLIM are popular for their high selectivity and mild reaction conditions, often leading to high conversion rates (over 90%).[1][2] They are considered a "green" alternative.[2]
-
Heterogeneous Chemical Catalysts: Solid acid catalysts like molecular sieve 4Å, Amberlite XAD-16, and Lewatit® GF 101 offer advantages such as easy separation from the reaction mixture and potential for reuse.[3][4][5] They can achieve very high conversions, sometimes reaching nearly 100%.[3]
Q3: My reaction yield is consistently low. What are the likely causes?
A3: Low yields in Fischer esterification can stem from several factors. The reaction is reversible, so the presence of water, a byproduct, can shift the equilibrium back towards the reactants.[6][7] Other potential causes include suboptimal reaction temperature, incorrect molar ratios of reactants, or catalyst deactivation. For enzymatic reactions, the enzyme's activity might be compromised by temperature or pH.
Q4: How can I purify the synthesized this compound?
A4: After the reaction, the catalyst is typically removed by filtration.[3] The purification of this compound often involves extraction with a solvent like ethyl acetate, followed by washing with a basic solution (e.g., sodium bicarbonate) to neutralize any remaining acid catalyst and unreacted acetic anhydride.[8] The final product can then be isolated by evaporating the solvent.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Conversion Rate | 1. Suboptimal Temperature: The reaction may be too slow at lower temperatures or side reactions may occur at higher temperatures.[9] | - Optimize the temperature based on the catalyst used. For instance, enzymatic reactions with Lipozyme TL 100L work well at 55°C[1], while chemical catalysis with Lewatit® GF 101 is effective at 70°C.[5] |
| 2. Incorrect Molar Ratio: An inappropriate ratio of eugenol to acetic anhydride can limit the reaction. | - An excess of the acetylating agent (acetic anhydride) often drives the reaction forward. Ratios from 1:1 to 1:5 (eugenol:acetic anhydride) have been shown to be effective depending on the catalyst.[1][10][11] | |
| 3. Catalyst Inactivity: The catalyst may be poisoned, deactivated, or used in insufficient quantity. | - Ensure the catalyst is active and used in the recommended amount (e.g., 1-10 wt%).[1][5] For reusable catalysts, check for loss of activity after multiple cycles.[5] | |
| 4. Presence of Water: Water as a byproduct can inhibit the forward reaction.[6] | - For chemical esterification, consider using a solvent-free system or techniques to remove water as it forms.[3][4] | |
| Product Impurity | 1. Incomplete Reaction: Unreacted starting materials remain in the product mixture. | - Increase the reaction time or adjust other parameters (temperature, catalyst amount) to drive the reaction to completion. Monitor the reaction progress using techniques like TLC.[8] |
| 2. Side Reactions: High temperatures can sometimes lead to the formation of byproducts. | - Operate at the optimal temperature for your specific catalyst to minimize side reactions. | |
| 3. Inadequate Purification: The workup procedure may not be effectively removing all impurities. | - Ensure thorough washing with a neutralizing agent and consider purification techniques like column chromatography if high purity is required. | |
| Difficulty Isolating the Product | 1. Product Solubility: The this compound may be soluble in the reaction medium or workup solvents, making precipitation difficult.[8] | - After the reaction, try evaporating the solvent and then extracting the product with a suitable organic solvent. If attempting precipitation, ensure the conditions (e.g., temperature, solvent) are optimized.[8] |
Data Presentation: Optimized Reaction Conditions
The following tables summarize optimized conditions for this compound synthesis using various catalysts as reported in the literature.
Table 1: Enzymatic Esterification
| Catalyst | Eugenol:Acetic Anhydride Molar Ratio | Temperature (°C) | Catalyst Conc. (wt%) | Reaction Time (h) | Conversion (%) | Reference |
| Lipozyme TL 100L | 1:1 | 55 | 10 | 2 | 91.80 | [1] |
| Novozym 435 | 1:5 | 60 | 10 | 6 | 100 | [10] |
| Lipozyme TLIM | 1:5 | 60 | 10 | Not Specified | 99.87 | [12] |
Table 2: Heterogeneous Chemical Catalysis
| Catalyst | Eugenol:Acetic Anhydride Molar Ratio | Temperature (°C) | Catalyst Conc. (wt%) | Reaction Time | Conversion (%) | Reference |
| Molecular Sieve 4Å | 1:3 | 50-60 | 12.5 | 6 h | 96.6 - 98.2 | [3] |
| Amberlite XAD-16 | 1:3 | 55 | 20 | 3 min | 97.8 | [3][4] |
| Lewatit® GF 101 | 1:1 | 70 | 1 | 45 min | 100 | [5] |
| Functionalized Mesoporous Aluminosilicates | 1:5 | 80 | 2 | 40 min | 99.9 | [11] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis using Lipozyme TL 100L
This protocol is based on the methodology described for lipase-mediated acetylation.[1]
-
Reactant Preparation: In a screw-capped flask, combine eugenol and acetic anhydride in a 1:1 molar ratio.
-
Enzyme Addition: Add 10 wt% of Lipozyme TL 100L relative to the total substrate weight.
-
Reaction: Place the flask in a temperature-controlled shaker set to 55°C and agitate.
-
Monitoring: Monitor the reaction progress by taking samples at regular intervals and analyzing them using Gas Chromatography (GC).
-
Termination and Workup: Once the desired conversion is achieved (e.g., after 2 hours for ~92% conversion), stop the reaction. The enzyme can be recovered by filtration for potential reuse. The product can be purified by standard extraction and washing procedures.
Protocol 2: Heterogeneous Catalysis using Lewatit® GF 101
This protocol is adapted from the synthesis of this compound using a commercial resin catalyst.[5]
-
Reactant and Catalyst Setup: In a suitable reaction vessel, mix eugenol and acetic anhydride in a 1:1 molar ratio.
-
Catalyst Addition: Add 1 wt% of Lewatit® GF 101 resin.
-
Reaction Conditions: Heat the mixture to 70°C with stirring.
-
Reaction Time: Allow the reaction to proceed for 45 minutes to achieve near-complete conversion.
-
Catalyst Recovery: After the reaction, filter the mixture to remove the Lewatit® GF 101 catalyst. The catalyst can be washed and dried for reuse.
-
Product Purification: The resulting liquid containing this compound can be purified through extraction and neutralization steps.
Visualizations
Caption: General experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for low yield in this compound esterification.
References
- 1. Enzymatic Synthesis of this compound from Essential Oil of Clove Using Lipases in Liquid Formulation as Biocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Various ester derivatives from esterification reaction of secondary metabolite compounds: a review - MedCrave online [medcraveonline.com]
- 3. longdom.org [longdom.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. quora.com [quora.com]
- 7. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Eugenyl Acetate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing byproducts during the synthesis of eugenyl acetate.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: this compound is typically synthesized via the esterification of eugenol. The most common methods involve reacting eugenol with either acetic acid or acetic anhydride.[1][2] To enhance the reaction rate and yield, a catalyst is generally employed. Common catalysts include strong acids like concentrated sulfuric acid, heterogeneous catalysts such as molecular sieves and Amberlite resins, and enzymes, particularly lipases like Novozym 435.[3][4] Solvent-free systems are often preferred for a more environmentally friendly process.[4]
Q2: What is the primary byproduct when using acetic anhydride for this compound synthesis?
A2: When eugenol is acetylated using acetic anhydride, the primary byproduct of the reaction is acetic acid.[3]
Q3: What are the main advantages of using enzymatic catalysis over chemical catalysis?
A3: Enzymatic synthesis, typically employing lipases, is considered a greener alternative to conventional chemical methods.[3][5] The advantages include milder reaction conditions (lower temperature and neutral pH), which can prevent the formation of degradation byproducts.[3] Enzymatic catalysis also avoids the use of corrosive acid catalysts that can damage equipment and generate hazardous waste.[3] Furthermore, enzymes can offer high selectivity, potentially leading to a purer product with fewer side reactions.
Q4: Can the choice of catalyst influence the formation of byproducts?
A4: Yes, the choice of catalyst can significantly impact byproduct formation. Strong acid catalysts, while effective, can be corrosive and may promote side reactions if the temperature is not well-controlled. Heterogeneous catalysts are often favored as they are easily separated from the reaction mixture, simplifying purification and minimizing catalyst-related impurities in the final product. Enzymatic catalysts are highly specific and operate under mild conditions, which generally leads to fewer byproducts.[6]
Q5: How does the molar ratio of reactants affect the synthesis and byproduct profile?
A5: The molar ratio of eugenol to the acetylating agent (e.g., acetic anhydride) is a critical parameter. An excess of the acetylating agent is often used to drive the reaction towards completion, thereby maximizing the conversion of eugenol and minimizing the amount of unreacted starting material in the final product.[7][8] However, a large excess of acetic anhydride will result in a higher concentration of the acetic acid byproduct, which must be removed during purification.
Q6: What are some common impurities found in the final this compound product?
A6: Besides unreacted eugenol and the acetic acid byproduct, other impurities may be present. If the reaction is carried out at excessively high temperatures, thermal degradation of eugenol can occur, leading to the formation of compounds like vanillin and 2,4-dimethylbenzoic acid.[9] In some cases, coloration of the product can occur over time due to the presence of the benzene ring.[1] If crude clove oil is used as the starting material, other components of the essential oil, such as β-caryophyllene, may also be present as impurities.[3]
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Suggestion |
| Incomplete Reaction | - Increase the reaction time. - Increase the molar ratio of acetic anhydride to eugenol.[7][8] - Optimize the reaction temperature. For enzymatic reactions, ensure the temperature is at the optimum for the specific lipase used.[4] |
| Poor Catalyst Activity | - If using a reusable heterogeneous catalyst, ensure it has been properly regenerated before use. - For enzymatic catalysis, verify the activity of the lipase, as it can denature at improper temperatures or pH.[3] - If using an acid catalyst, ensure it has not been diluted or contaminated. |
| Sub-optimal Reaction Temperature | - For chemical catalysis, a moderate increase in temperature can improve the reaction rate, but excessively high temperatures can lead to degradation.[9] - For enzymatic catalysis, operate at the enzyme's optimal temperature. Temperatures that are too high or too low will decrease the enzyme's activity.[3] |
Issue 2: Presence of Unreacted Eugenol in the Final Product
| Possible Cause | Suggestion |
| Insufficient Acetylating Agent | - Increase the molar ratio of acetic anhydride to eugenol to shift the equilibrium towards the product side.[7] |
| Short Reaction Time | - Extend the reaction duration to allow for complete conversion of the eugenol. |
| Inadequate Mixing | - Ensure efficient stirring of the reaction mixture to improve contact between the reactants and the catalyst. |
| Inefficient Purification | - Employ an acid-base extraction to separate the phenolic eugenol from the neutral this compound. Eugenol can be deprotonated with a base (like NaOH) and extracted into an aqueous layer. |
Issue 3: Brownish or Discolored Final Product
| Possible Cause | Suggestion |
| Thermal Degradation | - Lower the reaction temperature to prevent the thermal degradation of eugenol, which can form colored byproducts.[9] |
| Oxidation | - Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of phenolic compounds. |
| Product Instability | - Store the purified this compound in a cool, dark place, and consider the use of antioxidants for long-term storage. The presence of a benzene ring can contribute to coloration over time.[1] |
Data Presentation
Table 1: Comparison of Different Catalysts for this compound Synthesis
| Catalyst | Reactants | Temperature (°C) | Molar Ratio (Eugenol:Ac₂O) | Reaction Time | Conversion (%) | Reference |
| Novozym 435 | Eugenol & Acetic Anhydride | 60 | 1:5 | - | 99.87 | [7] |
| Molecular Sieve 4Å | Eugenol & Acetic Anhydride | 72 | 1:3 | 2 h | >90 | |
| Amberlite XAD-16 | Eugenol & Acetic Anhydride | 55 | 1:3 | 3 min | 97.8 | [10] |
| Lewatit® GF 101 | Eugenol & Acetic Anhydride | 70 | 1:1 | 10 min | 94.85 | |
| Lipozyme TL 100L | Eugenol & Acetic Anhydride | 55 | 1:1 | 2 h | 91.80 | [6] |
| SO₃H/AlSiM | Eugenol & Acetic Anhydride | 80 | 1:5 | 40 min | 99.9 | [11] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound using Novozym 435
This protocol is based on the method described by Chiaradia et al. (2014).[7]
-
Reactant Preparation: In a reaction vessel, combine eugenol and acetic anhydride in a 1:5 molar ratio.
-
Catalyst Addition: Add Novozym 435 lipase to the mixture. The amount of enzyme should be approximately 10% of the total weight of the substrates.
-
Reaction Conditions: Place the reaction vessel in a shaker bath set to 150 rpm and maintain the temperature at 60°C.
-
Reaction Monitoring: Monitor the progress of the reaction by taking samples at regular intervals and analyzing them using gas chromatography (GC).
-
Catalyst Removal: Once the reaction has reached the desired conversion, separate the immobilized enzyme from the reaction mixture by filtration. The catalyst can be washed and stored for reuse.
-
Product Purification: The liquid product can be purified by vacuum distillation to remove the excess acetic anhydride and the acetic acid byproduct.
Protocol 2: Heterogeneous Catalysis using Amberlite XAD-16
This protocol is based on the findings of Laroque et al. (2015).[10]
-
Reactant Preparation: In a screw-capped flask, mix eugenol and acetic anhydride in a 1:3 molar ratio.
-
Catalyst Addition: Add Amberlite XAD-16 resin to the mixture. The amount of catalyst should be optimized based on the scale of the reaction.
-
Reaction Conditions: Place the flask in a thermostatic bath set to 55°C and ensure constant stirring.
-
Reaction Monitoring: Track the conversion of eugenol to this compound using GC analysis of reaction aliquots.
-
Catalyst Removal: After the desired reaction time, filter the reaction mixture to remove the Amberlite resin.
-
Product Purification: Purify the product by removing volatile components (unreacted acetic anhydride and acetic acid) using a rotary evaporator under reduced pressure.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for this compound synthesis.
Caption: Key parameter relationships in this compound synthesis.
References
- 1. ScenTree - this compound (CAS N° 93-28-7) [scentree.co]
- 2. ScenTree - this compound (CAS N° 93-28-7) [scentree.co]
- 3. pubs.aip.org [pubs.aip.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Enzymatic Synthesis of this compound from Essential Oil of Clove Using Lipases in Liquid Formulation as Biocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimicrobial and antioxidant activities of clove essential oil and this compound produced by enzymatic esterification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Composition of Aerosols from Thermal Degradation of Flavors Used in ENDS and Tobacco Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Solubility Challenges of Eugenyl Acetate in Experimental Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with eugenyl acetate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the basic solubility properties of this compound?
A1: this compound is a hydrophobic compound with poor solubility in water.[1][2] It is, however, soluble in various organic solvents. For optimal results, it is crucial to select an appropriate solvent system that is compatible with your specific assay.
Q2: Which solvents are recommended for dissolving this compound for in vitro assays?
A2: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions of this compound for in vitro studies.[3] Ethanol and other organic solvents like ether are also effective.[1][4] When preparing for cell-based assays, it is critical to ensure the final concentration of the organic solvent in the culture medium is non-toxic to the cells, typically below 0.5% and ideally at or below 0.1%.[5]
Q3: How can I improve the solubility of this compound in aqueous buffers for my experiments?
A3: Several strategies can be employed to enhance the solubility of this compound in aqueous solutions:
-
Co-solvents: Using a water-miscible organic solvent, such as polyethylene glycol (PEG300), can increase solubility.[3][6]
-
Surfactants: Non-ionic surfactants like Tween 80 (polysorbate 80) can be used to create stable emulsions or micellar solutions.[3]
-
Cyclodextrins: Encapsulating this compound within cyclodextrin molecules can significantly improve its aqueous solubility by forming inclusion complexes.[7][8]
Q4: What is a recommended formulation for in vivo studies with this compound?
A4: A common vehicle for in vivo administration of hydrophobic compounds like this compound consists of a mixture of DMSO, PEG300, Tween 80, and saline. A specific formulation that has been shown to be effective is a combination of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[3][9]
Troubleshooting Guides
This section provides solutions to specific problems you might encounter when working with this compound.
Issue 1: Precipitation of this compound Upon Dilution in Aqueous Media
Cause: This is a common issue when a concentrated stock solution of a hydrophobic compound in an organic solvent is diluted into an aqueous buffer or cell culture medium. The organic solvent disperses, and the compound crashes out of the solution due to its low aqueous solubility.
Solutions:
-
Optimize Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay is as low as possible while still maintaining the solubility of this compound. It is recommended to keep the final DMSO concentration at or below 0.1% in cell culture.[5]
-
Pre-spiking the Medium: Before adding your this compound stock solution, add a small amount of the solvent (e.g., DMSO) to the aqueous medium. This can sometimes help to prevent localized precipitation upon the addition of the compound stock.
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. For cell culture, you can make an intermediate dilution of your DMSO stock in a serum-containing medium. The serum proteins can help to stabilize the compound.
-
Vortexing/Sonication: After dilution, vortex the solution thoroughly. Gentle sonication can also help to redissolve fine precipitates, but be cautious as this may not be suitable for all applications, especially with live cells.
Issue 2: Inconsistent Results in Microplate-Based Assays
Cause: Poor solubility can lead to the formation of micro-precipitates that can interfere with optical measurements in absorbance, fluorescence, or luminescence assays. This can result in high variability between wells.
Solutions:
-
Visual Inspection: Before reading the plate, visually inspect it for any signs of precipitation.
-
Well-Scanning Feature: If your plate reader has a well-scanning or orbital reading feature, utilize it. This will take multiple readings across the well and average them, which can help to mitigate the effect of uneven compound distribution or precipitation.[10]
-
Use of Surfactants: Including a low concentration of a biocompatible surfactant like Tween 80 in your assay buffer can help to maintain the solubility of this compound.
-
Optimize Compound Concentration: You may be working at a concentration that is above the solubility limit of this compound in your assay system. Perform a dose-response experiment to determine the optimal concentration range where the compound remains in solution.
Data Presentation
Table 1: Solubility of this compound in Various Solvents and Formulations
| Solvent/Formulation | Concentration | Observations | Reference |
| Water | Insoluble | - | [1] |
| Ethanol | Soluble | - | [1] |
| Ether | Soluble | - | [1] |
| Fixed Oils | Soluble | - | [1] |
| DMSO | 100 mg/mL (484.87 mM) | Requires sonication | [3] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (12.12 mM) | Clear solution | [3] |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL (12.12 mM) | Clear solution | [3] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (12.12 mM) | Clear solution | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Cell-Based Assays
Materials:
-
This compound powder
-
Cell culture grade Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required mass: Determine the mass of this compound needed to prepare a stock solution of the desired concentration (e.g., 10 mM). The molecular weight of this compound is 206.24 g/mol .
-
Weigh the compound: In a sterile environment (e.g., a biological safety cabinet), accurately weigh the calculated amount of this compound and transfer it to a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of cell culture grade DMSO to the microcentrifuge tube.
-
Dissolve the compound: Tightly cap the tube and vortex at maximum speed until the powder is completely dissolved. If necessary, gently warm the solution to 37°C for a few minutes and vortex again.[11]
-
Visual Inspection: Visually inspect the solution to ensure there are no visible particles.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Preparation of this compound Formulation for In Vivo Studies
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween 80
-
Sterile saline (0.9% NaCl)
-
Sterile tubes
Procedure:
This protocol is for the preparation of a vehicle containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3][12]
-
Prepare the this compound stock in DMSO: Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
Sequential Addition of Solvents: In a sterile tube, add the components in the following order, ensuring complete mixing after each addition: a. Add the required volume of the this compound/DMSO stock solution (this will constitute 10% of the final volume). b. Add PEG300 to a final concentration of 40%. Mix thoroughly. c. Add Tween 80 to a final concentration of 5%. Mix thoroughly. d. Add sterile saline to bring the solution to the final desired volume (45%). Mix until a clear solution is obtained.
-
Final Concentration Example: To prepare 1 mL of a 2.5 mg/mL this compound solution: a. Take 100 µL of a 25 mg/mL this compound stock in DMSO. b. Add 400 µL of PEG300 and mix. c. Add 50 µL of Tween 80 and mix. d. Add 450 µL of sterile saline and mix.
Visualizations
Signaling Pathway Diagrams
Caption: Putative inhibition of the NF-κB signaling pathway by this compound.
Caption: Postulated activation of the Nrf2 antioxidant pathway by this compound.
Experimental Workflow Diagram
Caption: A logical workflow for overcoming this compound solubility challenges.
References
- 1. researchgate.net [researchgate.net]
- 2. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. WO2012058666A2 - Novel formulations of water-insoluble chemical compounds and methods of using a formulation of compound fl118 for cancer therapy - Google Patents [patents.google.com]
- 6. Antimicrobial and antioxidant activities of clove essential oil and this compound produced by enzymatic esterification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. bitesizebio.com [bitesizebio.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of Eugenyl Acetate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with eugenyl acetate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo studies aimed at enhancing the bioavailability of this promising compound.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges affecting the in vivo bioavailability of this compound?
A1: The primary challenges in achieving adequate in vivo bioavailability for this compound stem from its physicochemical properties. This compound is characterized as a poorly water-soluble compound.[1] This low aqueous solubility can limit its dissolution rate in the gastrointestinal tract, which is often the rate-limiting step for absorption and, consequently, bioavailability. Additionally, like many lipophilic compounds, it may be susceptible to first-pass metabolism in the liver, where it can be metabolized before reaching systemic circulation, further reducing its bioavailability.[2][3]
Q2: What are the most promising formulation strategies to enhance the oral bioavailability of this compound?
A2: Several formulation strategies can be employed to overcome the solubility and bioavailability challenges of this compound. These include:
-
Lipid-Based Drug Delivery Systems (LBDDS): These formulations, such as nanoemulsions and self-emulsifying drug delivery systems (SEDDS), can solubilize this compound in a lipid matrix, presenting it to the gastrointestinal tract in a more readily absorbable form.[4][5]
-
Nanoparticle Formulations: Encapsulating this compound into nanoparticles, such as solid lipid nanoparticles (SLNs), can increase its surface area-to-volume ratio, thereby improving its dissolution rate and saturation solubility.[6][7] Nanoparticles can also protect the drug from degradation in the GI tract and may facilitate its uptake.[5][8]
-
Complexation: The use of complexing agents like cyclodextrins can form inclusion complexes with this compound, enhancing its aqueous solubility and dissolution.[6][9]
Q3: Are there any in vivo data demonstrating the successful enhancement of bioavailability for a compound similar to this compound using nanoformulations?
A3: While specific comparative in vivo pharmacokinetic data for this compound nanoformulations is limited in publicly available literature, studies on its parent compound, eugenol, provide strong evidence for the potential of nanoformulations. For instance, a study on eugenol nanoparticles (EONs) in Wistar rats demonstrated a significant improvement in its oral bioavailability.[8] The nanoformulation resulted in a gradual and sustained release, leading to a higher maximum plasma concentration (Cmax) and a delayed time to reach Cmax (Tmax) compared to what is typically observed with conventional formulations.[8] This suggests that a similar nanoformulation approach for this compound could yield comparable enhancements in its pharmacokinetic profile.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low and variable plasma concentrations of this compound after oral administration. | Poor aqueous solubility limiting dissolution and absorption. First-pass metabolism. | Develop a nanoformulation such as a nanoemulsion or solid lipid nanoparticles (SLNs) to improve solubility and dissolution rate.[8][10] Consider a self-emulsifying drug delivery system (SEDDS) to enhance absorption.[4] |
| Precipitation of this compound in the formulation upon storage. | Supersaturation of the drug in the vehicle. Incompatibility with excipients. | Screen for appropriate solubilizing agents and surfactants in which this compound exhibits high solubility. For solid dispersions, select a polymer that can form a stable amorphous solid solution. |
| Inconsistent results between in vitro dissolution and in vivo performance. | The in vitro dissolution medium does not accurately reflect the in vivo environment of the gastrointestinal tract. The formulation may be interacting with components of the GI fluid (e.g., bile salts, enzymes) in an unpredicted manner. | Utilize biorelevant dissolution media (e.g., FaSSIF, FeSSIF) that mimic the fed and fasted states of the small intestine. Evaluate the formulation's performance in the presence of lipases if using a lipid-based system. |
| Difficulty in quantifying this compound in plasma samples. | Low plasma concentrations below the limit of detection of the analytical method. Interference from plasma matrix components. | Develop a more sensitive analytical method, such as HPLC with mass spectrometry (LC-MS). Optimize the sample preparation method to effectively remove interfering substances and concentrate the analyte. A protein precipitation step followed by liquid-liquid extraction can be effective.[11] |
Quantitative Data Presentation
Due to the limited availability of direct comparative in vivo studies on this compound formulations, the following table presents pharmacokinetic data from a study on eugenol nanoparticles (EONs) in Wistar rats, which serves as a relevant example of how nanoformulations can enhance the bioavailability of similar phenolic compounds.
| Formulation | Dose (mg/kg BW) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Relative Bioavailability (%) |
| Eugenol Nanoparticles (Oral) | 2000 | 15.05 | 8 | Not Reported | Not Applicable (Single Formulation Study) |
Data adapted from a study on eugenol nanoparticles.[8] Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.
Experimental Protocols
Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is a general guideline for the preparation of SLNs using the hot homogenization and ultrasonication method.
Materials:
-
This compound
-
Solid Lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO)
-
Surfactant (e.g., Polysorbate 80, Poloxamer 188)
-
Purified Water
Procedure:
-
Lipid Phase Preparation: Melt the solid lipid by heating it to 5-10°C above its melting point. Add the accurately weighed amount of this compound to the melted lipid and stir until a clear, homogenous lipid phase is obtained.
-
Aqueous Phase Preparation: Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.
-
Homogenization: Add the hot lipid phase to the hot aqueous phase under high-speed homogenization (e.g., 10,000 rpm for 10 minutes) to form a coarse oil-in-water emulsion.
-
Ultrasonication: Subject the coarse emulsion to high-power probe ultrasonication to reduce the particle size to the nanometer range. The sonication time and power should be optimized for the specific formulation.
-
Cooling and Nanoparticle Formation: Cool down the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
Characterization: Characterize the SLN dispersion for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
In Vivo Pharmacokinetic Study in Rats
This protocol outlines a general procedure for evaluating the oral bioavailability of a novel this compound formulation compared to a control suspension.
Materials:
-
Wistar rats (male, 200-250 g)
-
This compound Formulation (e.g., SLNs)
-
This compound Suspension (Control; e.g., in 0.5% carboxymethyl cellulose)
-
Cannulas for blood collection
-
Anticoagulant (e.g., heparin or EDTA)
-
Centrifuge
-
HPLC system for analysis
Procedure:
-
Animal Acclimatization and Fasting: Acclimatize the rats for at least one week before the experiment. Fast the animals overnight (12 hours) with free access to water before drug administration.
-
Drug Administration: Divide the rats into two groups. Administer the this compound formulation to one group and the control suspension to the other group via oral gavage at a predetermined dose.
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the cannulated jugular vein or retro-orbital plexus at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into tubes containing an anticoagulant.
-
Plasma Separation: Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.[6]
-
Sample Storage: Store the plasma samples at -80°C until analysis.[6]
-
Plasma Sample Analysis: Analyze the concentration of this compound in the plasma samples using a validated HPLC method.
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Suggested HPLC Method for Quantification of this compound in Rat Plasma
This is a suggested HPLC-UV method that will require validation. It is adapted from methods for similar compounds.[12]
Chromatographic Conditions:
-
Instrument: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[12]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Approximately 280 nm.
Sample Preparation (Protein Precipitation):
-
Thaw the frozen rat plasma samples at room temperature.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 20 µL of an internal standard (IS) working solution (a structurally similar compound not present in the sample). Vortex for 30 seconds.
-
Add 400 µL of cold acetonitrile to precipitate the plasma proteins.[11] Vortex vigorously for 2 minutes.
-
Centrifuge at a high speed (e.g., 13,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[12]
-
Carefully transfer the clear supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a suitable volume (e.g., 20 µL) of the reconstituted sample into the HPLC system.
Method Validation: The method should be validated according to regulatory guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and stability.
Visualizations
Experimental Workflow for Enhancing this compound Bioavailability
Caption: Workflow for formulation, in vivo testing, and analysis.
Logical Relationship of Bioavailability Enhancement Strategies
Caption: Strategies to overcome poor solubility for bioavailability.
Simplified Signaling Pathway of this compound's Anticancer Activity
Caption: this compound's modulation of NF-κB and p53 pathways.
References
- 1. What is the mechanism of Eugenol? [synapse.patsnap.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. A Recent Update: Solid Lipid Nanoparticles for Effective Drug Delivery [apb.tbzmed.ac.ir]
- 4. scienceopen.com [scienceopen.com]
- 5. Absorption, disposition and pharmacokinetics of solid lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sample preparation | Faculty of Medicine | Imperial College London [imperial.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Assessment of acute and subacute toxicity, pharmacokinetics, and biodistribution of eugenol nanoparticles after oral exposure in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Paeonol nanoemulsion for enhanced oral bioavailability: optimization and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cores.emory.edu [cores.emory.edu]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Analytical Validation of Eugenyl Acetate
For researchers, scientists, and drug development professionals, the accurate and precise quantification of eugenyl acetate is critical for quality control, formulation development, and pharmacokinetic studies. This guide provides a comparative overview of various validated analytical methods for the determination of this compound, offering insights into their performance characteristics and detailed experimental protocols. The methods discussed include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), High-Performance Thin-Layer Chromatography (HPTLC), and Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy.
Comparative Performance of Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the sample matrix, the required sensitivity, and the available instrumentation. The following table summarizes the key performance parameters of the different techniques for this compound analysis, based on available experimental data.
| Parameter | GC-MS | HPLC-DAD | HPTLC | ATR-FTIR with PLS |
| Linearity Range | Not explicitly stated, but used for quantification. | 100 - 1000 µg/mL | 24 - 64 ng/spot | Not directly applicable; uses multivariate calibration. |
| Accuracy (% Recovery) | Not explicitly stated. | Not explicitly stated. | Not explicitly stated. | Not explicitly stated. |
| Precision (%RSD) | Not explicitly stated. | Not explicitly stated. | Not explicitly stated. | Not explicitly stated. |
| Limit of Detection (LOD) | High sensitivity, capable of detecting trace amounts. | Not explicitly stated for this compound, but for the related compound eugenol, it is 0.81 ng/mL[1]. | Not explicitly stated. | Not directly applicable. |
| Limit of Quantification (LOQ) | High sensitivity, capable of detecting trace amounts. | Not explicitly stated for this compound, but for the related compound eugenol, it is 2.47 ng/mL[1]. | Not explicitly stated. | Not directly applicable. |
| Selectivity/Specificity | Excellent, based on mass fragmentation patterns. | Good, based on retention time and UV spectrum. | Good, based on Rf value and densitometric scan. | Good, based on characteristic infrared absorption bands. |
| Sample Throughput | Moderate to High | High | High | Very High |
| Primary Applications | Identification and quantification in complex mixtures like essential oils. | Routine quality control and quantification in various sample matrices. | Rapid screening and quantification in herbal formulations. | Rapid and non-destructive analysis of clove oil. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established and validated methods found in the scientific literature.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.
Sample Preparation: For the analysis of essential oils, a simple dilution with a suitable organic solvent is typically sufficient.
-
Accurately weigh a portion of the essential oil sample.
-
Dilute the sample with a solvent such as methanol or hexane to a final concentration within the instrument's linear range.
-
Vortex the solution to ensure homogeneity.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
-
Column: A capillary column such as an INOWAX (30 m × 250 μm × 0.25 μm) is suitable.[2]
-
Injector Temperature: 250°C.[2]
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 8 minutes.
-
Ramp 1: Increase to 180°C at a rate of 10°C/min.
-
Ramp 2: Increase to 220°C at a rate of 10°C/min.
-
Final hold: 220°C for 5 minutes.[2]
-
-
Detector Temperature (FID): 275°C.[2]
-
Carrier Gas: Nitrogen or Helium.
-
Injection Mode: Split.
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
HPLC-DAD is a widely used technique for the separation and quantification of non-volatile or thermally labile compounds.
Sample Preparation:
-
For liquid samples like essential oils, dilute with the mobile phase to an appropriate concentration.
-
For solid samples, perform an extraction using a suitable solvent (e.g., methanol) followed by filtration through a 0.45 µm syringe filter.
Instrumentation and Conditions:
-
HPLC System: Equipped with a quaternary pump, autosampler, column oven, and diode-array detector.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A mixture of methanol and water is often effective. The exact ratio may need to be optimized.
-
Detection Wavelength: this compound can be monitored at a wavelength of 280 nm.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 30°C.
A study on the simultaneous determination of eugenol, this compound, and β-caryophyllene utilized calibration solutions with concentrations ranging from 100 to 1000 µg/mL for eugenol and this compound.[3]
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a planar chromatographic technique that is well-suited for the rapid analysis of multiple samples simultaneously.
Sample and Standard Preparation:
-
Prepare standard solutions of this compound in a suitable solvent like methanol at different concentrations.
-
Prepare the sample solution by extracting the analyte from the matrix with a suitable solvent and diluting it to fall within the linear range of the standards.
Chromatographic Conditions:
-
Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.
-
Mobile Phase: A mixture of Toluene and Ethyl acetate (e.g., 9.3:0.7 v/v) is a common choice.[4]
-
Application: Apply the samples and standards as bands of a specific width using an automated applicator.
-
Development: Develop the plate in a twin-trough chamber saturated with the mobile phase.
-
Densitometric Scanning: After development, dry the plate and scan it using a TLC scanner at a suitable wavelength (e.g., 560 nm in reflectance/absorbance mode) to quantify the separated compounds.[4]
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
ATR-FTIR spectroscopy, coupled with chemometric techniques like Partial Least Squares (PLS) regression, offers a rapid and non-destructive method for the simultaneous quantification of multiple components in a sample.
Sample Analysis:
-
Place a small drop of the liquid sample (e.g., clove oil) directly onto the ATR crystal.
-
Record the infrared spectrum over a specific wavenumber range.
Data Analysis:
-
Reference values for the concentrations of this compound and other components are first determined using a primary method like GC-MS.[5][6]
-
A PLS calibration model is then built using the ATR-FTIR spectra and the corresponding reference values.
-
The developed model can then be used to predict the concentration of this compound in unknown samples from their ATR-FTIR spectra.
-
For this compound, specific spectral regions, such as 1814-1700 cm⁻¹, are particularly important for building the calibration model.[5][6] This method has shown high regression coefficients (R-square) of 0.9966 for this compound.[5][6]
Visualizing the Analytical Workflow
The following diagram illustrates a generalized workflow for the validation of an analytical method for this compound, from initial method development to routine analysis.
Caption: Workflow for analytical method validation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. scribd.com [scribd.com]
- 4. Enzymatic Synthesis of this compound from Essential Oil of Clove Using Lipases in Liquid Formulation as Biocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A robust method for simultaneous quantification of eugenol, this compound, and β-caryophyllene in clove essential oil by vibrational spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Eugenyl Acetate from Diverse Natural Origins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative study of eugenyl acetate derived from various natural sources. It is designed to offer an objective overview of its performance, supported by experimental data, to aid in research and development applications.
This compound, a phenylpropanoid, is a significant bioactive compound found in the essential oils of several aromatic plants. It is recognized for its diverse pharmacological properties, including antimicrobial, antioxidant, and anti-inflammatory effects. This guide delves into the quantitative comparison of this compound from different natural sources, details the methodologies for its analysis, and explores its mechanism of action through a key signaling pathway.
Quantitative Comparison of this compound Content
The concentration of this compound can vary significantly depending on the plant species, the specific part of the plant used for extraction, geographical origin, and the extraction method employed. The following table summarizes the percentage of this compound found in the essential oils of several well-documented natural sources, as determined by Gas Chromatography-Mass Spectrometry (GC-MS).
| Natural Source | Plant Part | This compound Percentage (%) | Reference |
| Syzygium aromaticum (Clove) | Bud | 0.935 - 15.02 | [1][2] |
| Syzygium aromaticum (Clove) | Leaf | 2.02 - 3.05 | [1] |
| Syzygium aromaticum (Clove) | Stem | Not typically a major component | [1] |
| Laurus nobilis (Bay Laurel) | Leaf | Present in small amounts | [3] |
| Cinnamomum verum (Cinnamon) | Leaf | Present in small amounts | [3] |
| Pimenta racemosa (Bay Rum Tree) | Leaf | Present in small amounts | [3] |
Comparative Biological Activity
This compound exhibits a range of biological activities. The following tables provide a comparative summary of its antimicrobial and antioxidant effects based on available experimental data. It is important to note that the experimental conditions, such as the specific microbial strains and antioxidant assays used, can influence the results.
Table 2: Comparative Antimicrobial Activity of this compound
| Microorganism | Assay | Activity Metric | Result | Reference |
| Gram-positive & Gram-negative bacteria | Microdilution | MIC | Generally less active than clove oil | [4] |
| Candida species | Microdilution | MIC | 0.1% - 0.4% (v/v) |
Table 3: Comparative Antioxidant Activity of this compound
| Assay | Activity Metric | Result | Reference |
| Various assays | - | High antioxidant potential, sometimes greater than clove oil | [4][5] |
| Reducing power | - | More effective than eugenol and eugenyl butyrate in reducing anisidine value in heated oil | [5] |
Experimental Protocols
Accurate comparison of this compound from different sources relies on standardized and well-documented experimental procedures. Below are detailed methodologies for the key experiments cited in this guide.
Extraction of Essential Oil by Hydrodistillation
This method is commonly used to isolate volatile compounds like this compound from plant materials.
-
Apparatus: Clevenger-type apparatus.
-
Procedure:
-
A known weight of the dried and powdered plant material (e.g., 100 g) is placed in a round-bottom flask.
-
Sufficient distilled water is added to immerse the plant material completely.
-
The flask is connected to the Clevenger apparatus and heated.
-
The steam and volatile components are condensed and collected in a graduated tube.
-
The essential oil, being less dense than water, forms a layer on top and is collected.
-
The collected oil is dried over anhydrous sodium sulfate to remove any residual water.
-
The yield of the essential oil is calculated as a percentage of the initial weight of the plant material.
-
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for identifying and quantifying the chemical components of essential oils.
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer.
-
Column: A non-polar or medium-polar capillary column (e.g., HP-5MS, DB-5).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 60°C for 2 minutes.
-
Ramp: Increase to 240°C at a rate of 3°C/minute.
-
Hold: Maintain at 240°C for 5 minutes.
-
-
Injector and Detector Temperature: 250°C and 280°C, respectively.
-
Identification: The components are identified by comparing their mass spectra and retention indices with those of reference compounds and databases (e.g., NIST, Wiley).
-
Quantification: The percentage of each component is calculated from the peak areas in the chromatogram.
Antimicrobial Activity Assessment by Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
-
Materials: 96-well microtiter plates, microbial culture, appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi), and the test compound (this compound).
-
Procedure:
-
A serial two-fold dilution of this compound is prepared in the broth medium in the wells of the microtiter plate.
-
A standardized inoculum of the microorganism is added to each well.
-
Positive (microorganism and broth) and negative (broth only) controls are included.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
-
Antioxidant Activity Assessment by DPPH Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
-
Materials: DPPH solution in methanol, test compound (this compound), and a spectrophotometer.
-
Procedure:
-
Different concentrations of this compound are prepared.
-
A fixed volume of the DPPH solution is added to each concentration of the test compound.
-
The mixture is incubated in the dark at room temperature for 30 minutes.
-
The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm).
-
The percentage of radical scavenging activity is calculated using the formula: ((Abs_control - Abs_sample) / Abs_control) * 100.
-
The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined from a plot of scavenging activity against concentration.
-
Visualizing Experimental Workflows and Signaling Pathways
To further elucidate the processes involved in the comparative study of this compound, the following diagrams have been generated using Graphviz.
Figure 1. Experimental workflow for the comparative study of this compound.
This compound exerts its anti-inflammatory effects through the modulation of key signaling pathways. One of the most significant is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.
Figure 2. Inhibition of the NF-κB signaling pathway by this compound.
Conclusion
This comparative guide highlights that Syzygium aromaticum (clove) is a primary natural source of this compound, with the bud containing the highest concentration. The biological activities of this compound, particularly its antioxidant and anti-inflammatory properties, are significant, with the inhibition of the NF-κB pathway being a key mechanism of action. The provided experimental protocols offer a foundation for standardized comparative analysis. Further research focusing on a side-by-side comparison of this compound from a wider variety of plant sources under identical experimental conditions would be invaluable for the scientific and drug development communities.
References
Eugenyl Acetate vs. Isoeugenyl Acetate: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eugenyl acetate and isothis compound are two structurally isomeric phenylpropanoids, sharing the same molecular formula (C₁₂H₁₄O₃) but differing in the position of a double bond in their side chain. This subtle structural difference can lead to significant variations in their biological activities. Both compounds are found in various essential oils and are of interest for their potential therapeutic applications, including antimicrobial, anti-inflammatory, and antioxidant properties. This guide provides a comparative analysis of the efficacy of this compound and isothis compound, supported by available experimental data, to aid researchers in their drug discovery and development efforts. It is important to note that while direct comparative data is available for some biological activities, other comparisons are made indirectly based on studies involving the parent compounds, eugenol and isoeugenol.
Data Summary
Table 1: Comparative Analysis of Biological Activities
| Biological Activity | This compound | Isothis compound | Direct Comparison Available? | Key Findings |
| Anti-inflammatory | Suppresses pro-inflammatory cytokines (IFN-γ, IL-2) and stimulates anti-inflammatory cytokine (IL-10). | Suppresses pro-inflammatory cytokines (IFN-γ, IL-2) and stimulates anti-inflammatory cytokine (IL-10). | Yes | Both compounds exhibit similar maximal activity in inhibiting IFN-γ and IL-2 production and stimulating IL-10 secretion. This compound stimulates oxidative burst from macrophages more than eugenol, a related compound. |
| Antifungal | Effective against Colletotrichum species. | More active than isoeugenol against Fusarium oxysporum. | Yes (against plant pathogens) | In a study on apple pathogens, both compounds showed antifungal activity. Isothis compound was noted to be more active than its parent compound, isoeugenol, against certain fungi. |
| Antibacterial | Broad-spectrum activity against pathogenic bacteria. | Exhibits antibacterial activity. | No (Direct comparison not found) | Indirect comparison suggests both have antibacterial properties. One study found eugenol to have stronger antifungal activity than isoeugenyl, a related compound. |
| Antioxidant | Exhibits antioxidant activity. | Exhibits antioxidant activity. | No (Direct comparison not found) | Indirect comparison via studies on their parent compounds (eugenol and isoeugenol) suggests isoeugenol has slightly higher antioxidant activity. |
Detailed Experimental Protocols
Anti-inflammatory Activity Assay
Objective: To compare the anti-inflammatory effects of this compound and isothis compound by measuring their impact on cytokine production from splenocytes.
Methodology:
-
Cell Preparation: Isolate splenocytes from mice and culture them in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Treatment: Seed the splenocytes in 96-well plates and treat with varying concentrations of this compound or isothis compound.
-
Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to the cell cultures.
-
Incubation: Incubate the plates for 24-48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Cytokine Measurement: Collect the cell culture supernatants and measure the concentrations of pro-inflammatory cytokines (e.g., IFN-γ, IL-2) and anti-inflammatory cytokines (e.g., IL-10) using commercially available ELISA kits.
-
Data Analysis: Compare the cytokine levels in the treated groups to the LPS-stimulated control group to determine the percentage of inhibition or stimulation.
Antifungal Activity Assay (Mycelial Growth Inhibition)
Objective: To assess the antifungal efficacy of this compound and isothis compound against pathogenic fungi.
Methodology:
-
Fungal Strains: Use relevant fungal pathogens, for example, from the Colletotrichum species.
-
Culture Medium: Prepare Potato Dextrose Agar (PDA) and sterilize.
-
Compound Incorporation: Incorporate different concentrations of this compound and isothis compound into the molten PDA before pouring it into Petri dishes.
-
Inoculation: Place a mycelial plug from a fresh fungal culture at the center of each agar plate.
-
Incubation: Incubate the plates at an optimal temperature for fungal growth (e.g., 25-28°C) for a specified period.
-
Measurement: Measure the diameter of the fungal colony in two perpendicular directions.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition compared to a control plate without any compound.
Antibacterial Activity Assay (Broth Microdilution)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound and isothis compound against pathogenic bacteria.
Methodology:
-
Bacterial Strains: Use relevant Gram-positive and Gram-negative bacterial strains.
-
Culture Medium: Prepare Mueller-Hinton Broth (MHB).
-
Serial Dilution: Perform serial two-fold dilutions of this compound and isothis compound in a 96-well microtiter plate containing MHB.
-
Inoculation: Add a standardized bacterial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Antioxidant Activity Assay (DPPH Radical Scavenging)
Objective: To evaluate the free radical scavenging capacity of this compound and isothis compound.
Methodology:
-
Reagent Preparation: Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Reaction Mixture: In a 96-well plate, add different concentrations of this compound or isothis compound to the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity compared to a control. The IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) can be determined.
Signaling Pathway Diagrams
The direct effects of this compound and isothis compound on signaling pathways have not been extensively studied. However, research on their parent compound, eugenol, provides insights into their likely mechanisms of action. Eugenol has been shown to modulate the NF-κB and p53-p21 signaling pathways. It is plausible that this compound and isothis compound exert their effects through similar mechanisms.
Synergistic Effects of Eugenyl Acetate: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Eugenyl acetate, a phenylpropanoid naturally occurring in essential oils like clove, has garnered significant interest for its diverse bioactive properties. While its individual efficacy as an antimicrobial, antioxidant, and anti-inflammatory agent is established, emerging research highlights its potential for enhanced therapeutic outcomes when used in combination with other compounds. This guide provides an objective comparison of the synergistic effects of this compound, supported by available experimental data, to inform future research and drug development endeavors.
Antimicrobial Synergy
The combination of this compound with other essential oil constituents has shown promise in combating multidrug-resistant bacteria. The synergistic effect is often quantified using the Fractional Inhibitory Concentration Index (FICI), where a value of ≤ 0.5 indicates synergy.
Table 1: Synergistic and Additive Antibacterial Effects of Essential Oil Compounds against Methicillin-Resistant Staphylococcus aureus (MRSA)
| Compound A | Compound B | FICI Value | Interpretation |
| Linalyl Acetate | Farnesol | Synergistic | FICI ≤ 0.5 |
| Linalyl Acetate | Carvacrol | 0.75 | Additive |
| Linalyl Acetate | Eugenol | 0.75 | Additive |
| Eugenol | Farnesol | 0.19 | Synergistic |
| Eugenol | Carvacrol | 0.31 | Synergistic |
| Eugenol | (-)-α-pinene | 0.46 | Synergistic |
| Carvacrol | Geraniol | 0.093 | Synergistic |
| Carvacrol | Farnesol | 0.13 | Synergistic |
Data sourced from a preliminary evaluation of commercial essential oil compounds against MRSA ATCC 43300.[1]
The data suggests that while linalyl acetate (a compound structurally similar to this compound) exhibits an additive effect with carvacrol and eugenol, true synergy is observed when eugenol is combined with farnesol, carvacrol, and (-)-α-pinene.[1] Notably, the combination of carvacrol with geraniol demonstrated a particularly strong synergistic interaction.[1]
Antifungal Synergy
The synergistic potential of eugenol, the precursor to this compound, with the antifungal drug fluconazole has been investigated against Candida species. This is particularly relevant in the context of overcoming antifungal resistance.
Table 2: Synergistic Antifungal Effects of Eugenol and its Derivatives with Fluconazole against Candida albicans
| Compound | Candida albicans Strain | FICI Value | Interpretation |
| Eugenol-tosylate derivative (E5) | Resistant C. albicans 3081 | 0.127 | Synergistic |
| Eugenol | Fluconazole-sensitive & resistant isolates | 0.25 - 0.75 | Synergistic/Additive |
Data compiled from studies on eugenol and its semi-synthetic derivatives.[2][3][4]
Studies have shown that eugenol and its derivatives can significantly reduce the minimum inhibitory concentration (MIC) of fluconazole against both susceptible and resistant strains of Candida albicans.[3] One study reported a prominent synergistic interaction between a semi-synthetic eugenol-tosylate derivative and fluconazole against a resistant C. albicans strain, with a FICI of 0.127.[1] Another study on eugenol in combination with fluconazole against Candida krusei isolates from HIV+ patients found FICI values ranging from 0.25 to 0.75, indicating a predominantly synergistic effect.[2]
Antioxidant Synergy
Anti-inflammatory and Anticancer Synergy
Currently, there is a notable lack of specific quantitative data on the synergistic anti-inflammatory and anticancer effects of this compound in combination with other compounds. Research in this area has predominantly focused on eugenol. Studies on eugenol have demonstrated synergistic anticancer effects when combined with cisplatin and other chemotherapeutic agents.[5] Similarly, the potential for synergistic anti-inflammatory effects has been explored through the creation of mutual prodrugs of ibuprofen with eugenol.[2] These findings suggest that this compound may also exhibit synergistic properties in these therapeutic areas, warranting further investigation to quantify these potential effects.
Experimental Protocols
Checkerboard Assay for Antimicrobial Synergy
The checkerboard assay is a common method to determine the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.
-
Preparation of Compounds: Stock solutions of the test compounds are prepared and serially diluted in a 96-well microtiter plate. One compound is diluted along the x-axis (rows) and the other along the y-axis (columns).
-
Inoculum Preparation: A standardized bacterial inoculum (e.g., 0.5 McFarland standard) is prepared in a suitable broth medium.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) of each compound alone and in combination is determined as the lowest concentration that inhibits visible bacterial growth.
-
Calculation of FICI: The Fractional Inhibitory Concentration Index (FICI) is calculated using the following formula: FICI = (MIC of compound A in combination / MIC of compound A alone) + (MIC of compound B in combination / MIC of B alone)
-
Interpretation:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 1: Additive
-
1 < FICI ≤ 4: Indifference
-
FICI > 4: Antagonism
-
Caption: Workflow of the checkerboard assay for synergy testing.
DPPH Radical Scavenging Assay for Antioxidant Activity
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to evaluate the free radical scavenging ability of a compound.
-
Preparation of DPPH Solution: A stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.
-
Sample Preparation: The test compound (e.g., this compound) and any combination are dissolved in the same solvent at various concentrations.
-
Reaction: The DPPH solution is mixed with the sample solutions. A control containing only the solvent and DPPH is also prepared.
-
Incubation: The mixtures are incubated in the dark for a specific period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
Determination of IC50: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined from a plot of scavenging activity against sample concentration. A lower IC50 value indicates higher antioxidant activity.
Caption: Workflow of the DPPH radical scavenging assay.
Conclusion and Future Directions
The available evidence strongly suggests that this compound and its related compound, eugenol, possess significant potential for synergistic interactions with other bioactive compounds. The most robust quantitative data currently exists in the realm of antimicrobial and antifungal activities, where combinations have been shown to overcome drug resistance and enhance efficacy. While promising, the synergistic antioxidant, anti-inflammatory, and anticancer effects of this compound require more rigorous quantitative investigation to fully elucidate their therapeutic potential. Future research should focus on determining optimal combination ratios and elucidating the underlying mechanisms of these synergistic interactions through detailed cellular and molecular studies. Such data will be crucial for the rational design of novel and more effective therapeutic strategies.
References
- 1. Preliminary Evaluation of the Synergistic Antibacterial Effects of Selected Commercial Essential Oil Compounds Against Methicillin-Resistant Staphylococcus aureus ATCC 43300 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of mutual prodrugs of ibuprofen with menthol, thymol and eugenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Mechanisms of Action of Eugenol in Cancer: Recent Trends and Advancement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Quantification of Eugenyl Acetate: A Cross-Validation Overview
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three common analytical techniques for the quantification of eugenyl acetate: Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with UV/DAD Detection (HPLC-UV/DAD), and High-Performance Thin-Layer Chromatography (HPTLC). The information presented herein is intended to assist researchers in selecting the most appropriate method for their specific application, considering factors such as sensitivity, accuracy, precision, and throughput.
While direct comparative validation data for this compound is limited in publicly available literature, this guide leverages extensive validation data for the structurally similar and co-eluting compound, eugenol. This serves as a strong proxy for assessing the expected performance of these methods for this compound quantification. All validation parameters are discussed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Methodology at a Glance: A Comparative Table
The following table summarizes the key performance characteristics of GC-FID, HPLC-UV/DAD, and HPTLC for the quantification of eugenol, providing a reliable reference for their potential application to this compound.
| Validation Parameter | GC-FID | HPLC-UV/DAD | HPTLC |
| Linearity (Range) | 10.0 - 220.0 µg/mL | 6.0 - 125.0 µg/mL | 0.8 - 6.4 µ g/band |
| Correlation Coefficient (r²) | > 0.99 | > 0.999 | > 0.997 |
| Accuracy (% Recovery) | 100.11 - 101.49% | 99.15 - 101.48% | 98.5 - 101.5% |
| Precision (%RSD) | < 2% | < 2% | < 2% |
| Limit of Detection (LOD) | ~0.7 µg/mL | ~0.3 µg/mL | Lower ng range |
| Limit of Quantification (LOQ) | ~2.1 µg/mL | ~0.9 µg/mL | Lower ng range |
Note: The data presented in this table is primarily based on validation studies of eugenol and should be considered as an estimation of the performance for this compound. Method validation should be performed for this compound under specific laboratory conditions.
Visualizing the Cross-Validation Workflow
A critical aspect of ensuring the reliability and transferability of an analytical method is cross-validation. This process typically involves comparing the results obtained from two or more different methods or laboratories to assess the consistency and accuracy of the measurements. The following diagram illustrates a general workflow for the cross-validation of this compound quantification methods.
A Comparative Analysis of Synthetic vs. Natural Eugenyl Acetate in Bioassays
For Researchers, Scientists, and Drug Development Professionals
Eugenyl acetate, a phenylpropanoid also known as acetyl eugenol, is a molecule of significant interest in the pharmaceutical and fragrance industries due to its diverse biological activities. While naturally present in essential oils of plants like cloves (Syzygium aromaticum), it can also be produced synthetically. This guide provides a comparative overview of the bioactivity of synthetic and naturally derived this compound, supported by experimental data from various bioassays. This analysis aims to assist researchers in selecting the appropriate source of this compound for their specific research needs.
Data Summary: A Comparative Overview
The following table summarizes the quantitative data from various bioassays for both naturally derived and synthetic e.g., this compound of unspecified commercial origin. It is important to note that direct comparative studies are scarce in the existing literature. Therefore, this table compiles data from separate studies to provide an indirect comparison.
| Bioassay | Organism/Cell Line | Natural this compound (from Clove Oil) | Synthetic/Unspecified this compound | Citation |
| Antibacterial Activity (MIC) | Staphylococcus aureus | 2.0 - 4.8 µL/mL | - | [1] |
| Listeria monocytogenes | - | - | ||
| Escherichia coli | 2.0 - 4.8 µL/mL | - | [1] | |
| Pseudomonas aeruginosa | 2.0 - 4.8 µL/mL | - | [1] | |
| Antioxidant Activity (IC50) | DPPH Assay | 283.9 µg/mL | > 100 µg/mL | [2][3] |
| Anticancer Activity (IC50) | HeLa (Cervical Cancer) | - | - | |
| MCF-7 (Breast Cancer) | - | - |
Note: A lower MIC value indicates higher antibacterial activity. A lower IC50 value indicates higher antioxidant or anticancer activity. The data for synthetic this compound is limited in the publicly available literature.
Key Bioassays and Experimental Protocols
Antibacterial Activity: Broth Microdilution Method for MIC Determination
The antibacterial efficacy of this compound is commonly determined by measuring its Minimum Inhibitory Concentration (MIC) against various bacterial strains. The broth microdilution method is a standard procedure for this assessment.
Caption: Workflow for MIC determination using the broth microdilution method.
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium to a specific cell density (e.g., 0.5 McFarland standard).[4]
-
Serial Dilution of this compound: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate using the broth medium.[5]
-
Inoculation: Each well is inoculated with the bacterial suspension, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.[5]
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.[5]
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.[4]
Antioxidant Activity: DPPH Radical Scavenging Assay
The antioxidant potential of this compound is frequently evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. This method measures the ability of the compound to donate a hydrogen atom or an electron to neutralize the stable DPPH radical.
Caption: Workflow for the DPPH radical scavenging assay.
-
Preparation of DPPH Solution: A fresh solution of DPPH in methanol or ethanol is prepared to a specific concentration (e.g., 0.1 mM).[6]
-
Sample Preparation: Solutions of this compound at various concentrations are prepared in a suitable solvent.[6]
-
Reaction: The this compound solutions are mixed with the DPPH solution.[6]
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a defined period (e.g., 30 minutes).[6]
-
Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.[6]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.[6]
Anticancer Activity: MTT Assay
The cytotoxic effect of this compound on cancer cells is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Caption: Workflow for the MTT assay to determine anticancer activity.
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.[7]
-
Treatment: The cells are treated with various concentrations of this compound and incubated for a specific period (e.g., 24, 48, or 72 hours).[7]
-
MTT Addition: The MTT reagent is added to each well, and the plate is incubated for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.[7]
-
Absorbance Measurement: The absorbance is measured at approximately 570 nm using a microplate reader.
-
Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.[2]
Signaling Pathways
Preliminary research suggests that this compound may exert its anticancer effects through the modulation of key signaling pathways involved in cell survival and apoptosis.[8] Two of the implicated pathways are the NF-κB and p53 signaling pathways.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation, immunity, and cell survival. Its dysregulation is often associated with cancer. This compound has been suggested to inhibit the NF-κB pathway, which could contribute to its anticancer properties.[8]
Caption: Postulated inhibition of the NF-κB pathway by this compound.
p53 Signaling Pathway
The p53 tumor suppressor protein plays a critical role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress. Some studies suggest that this compound may enhance the expression of p53 and its downstream target, p21.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 6. Synthesis and Evaluation of the Antioxidant Activity of Lipophilic Phenethyl Trifluoroacetate Esters by In Vitro ABTS, DPPH and in Cell-Culture DCF Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. medchemexpress.com [medchemexpress.com]
Eugenyl Acetate: A Comparative Analysis of In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eugenyl acetate, a phenylpropanoid ester derived from eugenol, is a significant component of clove oil and other essential oils. It has garnered considerable interest in the scientific community for its diverse pharmacological activities. This guide provides an objective comparison of the in vitro and in vivo efficacy of this compound, supported by experimental data. The aim is to offer a comprehensive resource for researchers and professionals in drug development to evaluate its therapeutic potential. This document summarizes key findings on its antimicrobial, anti-inflammatory, antioxidant, and anticancer properties, presenting quantitative data in structured tables, detailing experimental protocols, and illustrating key biological pathways and workflows.
Comparative Efficacy Data
The following tables summarize the quantitative data on the efficacy of this compound from various in vitro and in vivo studies.
Table 1: In Vitro Antimicrobial Activity of this compound
| Microorganism | Assay Type | Concentration/Dosage | Result | Reference |
| Candida species (clinical isolates) | Antifungal Susceptibility Testing | Not Specified | Potent antifungal potential | [1] |
| Drug-resistant Acinetobacter baumannii | Antibacterial Activity Assay | Not Specified | Exhibits antibacterial and anti-virulence activities | [2] |
| Gram-negative & Gram-positive bacteria | Minimum Inhibitory Concentration (MIC) | MIC values decreased compared to clove oil | Less effective than clove oil | [3][4] |
| Pseudomonas aeruginosa ATCC 27853 | Anti-virulence Assay | 150 µg/ml | 9.4-fold inhibition of pyocyanin, 3.7-fold inhibition of pyoverdin | |
| Staphylococcus aureus ATCC 29213 | Hemolytic Activity Assay | 150 µg/ml | Ten-fold reduction in hemolytic activity | |
| Chromobacterium violaceum DMST 21761 | Quorum Sensing Inhibition Assay | 75 µg/ml | 27.7-fold inhibition of violacein production | |
| Pathogenic bacteria isolates | Disk Diffusion Method | Not Specified | Inhibition zones of 13.5-36.5 mm | [5] |
| Pathogenic bacteria isolates | Microdilution Susceptibility Assay | 25-100 µg/ml | Minimum Inhibitory Concentration (MIC) | [5] |
Table 2: In Vitro Anti-inflammatory & Antioxidant Activity of this compound
| Activity | Assay Type | Concentration/Dosage | Result | Reference |
| Anti-inflammatory | NBT dye reduction in mouse macrophages | 1-1000 µg/mL | Maximum stimulation of 124% at 10 µg/mL | [6] |
| Anti-inflammatory | Lysosomal enzyme activity in mouse macrophages | 1-1000 µg/mL | Approximately 30% diminishment | [6] |
| Antioxidant | DPPH radical scavenging | 500 µg/ml | 81.59% neutralization of DPPH | [7] |
| Antioxidant | IC50 | 283.9 µg/ml | Higher antioxidant potential than non-esterified clove oil (IC50 of 367.5 µg/ml) | [7] |
| Antioxidant | Reduction of anisidine value and total polar compounds in canola oil | Not Specified | More effective than eugenol | [8] |
Table 3: In Vitro Anticancer Activity of this compound
| Cell Line | Assay Type | Concentration/Dosage | Result | Reference |
| Not Specified | Not Specified | Not Specified | Inhibits cancer cell proliferation and induces apoptosis | [1] |
| Not Specified | Not Specified | Not Specified | Inhibits NF-κB and enhances p53 and p21 expression | [1] |
Table 4: In Vivo Efficacy of this compound
| Activity | Animal Model | Dosage and Administration | Result | Reference |
| Anticancer | Chemically induced skin cancer in mice | 15% v/v for 30 μL; twice per week for 28 weeks | Increased expression of p53 and p21 WAF1, and apoptosis in cancer tissue | [1] |
| Analgesic | Acetic acid-induced abdominal constrictions in mice | 51.3 mg/kg (p.o.), 50.2 mg/kg (i.p.) | 82 ± 10% (p.o.) and 90 ± 6% (i.p.) inhibition | [1] |
| Analgesic | Glutamate and kainic acid-induced pain in mice | 3-300 mg/kg (p.o. or i.p.) | Exerted an analgesic effect | [1] |
| Anti-inflammatory | Dinitrofluorobenzene (DNFB)-induced ear edema in mice | 100 mg/kg | Significant reduction in ear swelling, more pronounced than eugenol after 48 hours | [9] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vitro Antimicrobial Activity: Microdilution Susceptibility Assay for MIC Determination
This method is utilized to determine the minimum inhibitory concentration (MIC) of a substance against various bacteria.[5]
-
Bacterial Strains: Pathogenic bacterial isolates are used.
-
Inoculum Preparation: Bacterial suspensions are prepared and adjusted to a concentration of 10^8 cells per ml.
-
Assay Procedure:
-
A 96-well microtiter plate is used.
-
Serial dilutions of this compound are prepared in the wells.
-
Each well is inoculated with 0.1 ml of the bacterial suspension.
-
The plates are incubated at 37°C for 18 hours.
-
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that inhibits visible bacterial growth.
In Vitro Anti-inflammatory Activity: NBT Dye Reduction and Lysosomal Enzyme Activity in Macrophages
These assays assess the phagocytic activity of macrophages.[6]
-
Cell Line: Mouse macrophages are used.
-
Treatment: Macrophages are treated with various concentrations of this compound (1-1000 μg/mL).
-
NBT Dye Reduction Assay:
-
The reduction of nitroblue tetrazolium (NBT) by macrophages is measured.
-
Increased NBT reduction indicates stimulation of phagocytic activity.
-
-
Lysosomal Enzyme Activity Assay:
-
The activity of lysosomal enzymes released by macrophages is quantified.
-
A decrease in enzyme activity can indicate a modulation of the inflammatory response.
-
In Vivo Anti-inflammatory Activity: Dinitrofluorobenzene (DNFB)-Induced Mouse Ear Edema Model
This model is used to evaluate the anti-inflammatory effects of compounds on contact hypersensitivity.[9]
-
Animals: Mice are used for this study.
-
Sensitization: Mice are sensitized with dinitrofluorobenzene (DNFB).
-
Challenge: After sensitization, the mice are challenged with DNFB on the ear to induce an inflammatory response (edema).
-
Treatment: this compound (at a dose of 100 mg/kg) is administered to the test group.
-
Measurement: The thickness of the ear is measured at different time points (e.g., 48 hours) after the challenge to quantify the reduction in swelling compared to a control group.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key mechanisms and processes related to the activity of this compound.
Caption: Anticancer signaling pathway of this compound.
Caption: Workflow for the in vivo anti-inflammatory mouse ear edema model.
Discussion and Conclusion
The compiled data indicates that this compound possesses a broad spectrum of biological activities. In vitro studies have consistently demonstrated its antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[1][2][5][6][7] Notably, its anti-virulence and quorum sensing inhibitory effects suggest a potential to combat bacterial pathogenicity beyond direct killing.[7]
The comparison between in vitro and in vivo data reveals a promising translation of its effects from the laboratory bench to a living system. For instance, the anti-inflammatory properties observed in macrophage cell cultures are corroborated by the significant reduction of ear edema in a mouse model.[6][9] Similarly, its ability to induce apoptosis and modulate cancer-related proteins in vitro is reflected in its capacity to prevent skin cancer development in mice.[1]
However, some nuances exist. While this compound shows broad-spectrum antibacterial activity, its minimum inhibitory concentration may be higher (indicating lower potency) compared to its precursor, eugenol, or the parent clove oil for certain bacteria.[3][4] In contrast, its antioxidant activity has been reported to be higher than that of non-esterified clove oil in some contexts.[7] These discrepancies highlight the importance of the specific experimental conditions and the endpoints being measured.
References
- 1. longdom.org [longdom.org]
- 2. A Mouse Ear Model for Allergic Contact Dermatitis Evaluation [jove.com]
- 3. longdom.org [longdom.org]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Assessing the Purity of Synthesized Eugenyl Acetate: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the journey from laboratory to clinical application. This guide provides a comprehensive comparison of analytical methods for assessing the purity of eugenyl acetate, a compound with applications in flavoring, fragrance, and pharmaceuticals.[1][2][3] We present supporting experimental data, detailed protocols, and a comparative look at potential alternatives.
This compound is synthesized via the esterification of eugenol, often using acetic anhydride or acetyl chloride.[1][2][4] The purity of the final product can be affected by unreacted starting materials, byproducts, and residual solvents. Therefore, robust analytical techniques are essential to quantify the purity and identify any contaminants.
Comparative Analysis of Purity Assessment Techniques
A multi-technique approach is often the most effective strategy for a thorough purity assessment of synthesized this compound. Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy are the most commonly employed methods.
| Analytical Technique | Principle | Information Provided | Typical Purity Range (%) | Key Advantages | Key Limitations |
| GC-MS | Separates volatile compounds based on boiling point and partitioning between a stationary and mobile phase, followed by mass-based identification. | Quantitative purity, identification of volatile impurities (e.g., residual eugenol, solvents).[5][6][7][8] | >98% | High sensitivity and specificity for volatile compounds. Provides structural information of impurities. | Not suitable for non-volatile impurities. Derivatization may be required for some compounds. |
| HPLC | Separates compounds based on their affinity for a stationary phase and a liquid mobile phase. | Quantitative purity, analysis of non-volatile impurities.[9][10][11] | >98% | Suitable for a wide range of compounds, including non-volatile and thermally labile ones. High precision and accuracy. | May require longer analysis times. Mass spectrometry detection can be more complex to interpret than GC-MS. |
| ¹H and ¹³C NMR | Exploits the magnetic properties of atomic nuclei to provide detailed information about the molecular structure. | Structural confirmation, identification and quantification of impurities with distinct NMR signals.[1][12][13][14][15][16][17] | >95% (by qNMR) | Provides unambiguous structural information. Quantitative NMR (qNMR) can provide highly accurate purity values without a reference standard of the impurity. | Lower sensitivity compared to chromatographic methods. Complex spectra can be difficult to interpret. |
| FT-IR | Measures the absorption of infrared radiation by a sample, identifying functional groups present. | Confirmation of the presence of the ester functional group and absence of the hydroxyl group from eugenol.[5][18][19][20] | Qualitative | Rapid and non-destructive. Provides information about functional groups. | Not suitable for quantification of impurities unless coupled with chemometrics.[5] Provides limited information on the nature of impurities. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC 6850 with a DB1 MS column).[13]
-
Sample Preparation: Dissolve the synthesized this compound in a volatile solvent like ethyl acetate or dichloromethane to a concentration of approximately 1 mg/mL.[21]
-
GC Conditions:
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.[21]
-
-
Data Analysis: Identify this compound and any impurities based on their retention times and mass spectra. Purity is calculated as the percentage of the peak area of this compound relative to the total peak area of all components.[21]
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: An HPLC system with a UV or Diode Array Detector (DAD).
-
Sample Preparation: Dissolve the synthesized this compound in the mobile phase to a suitable concentration (e.g., 0.1 mg/mL).
-
HPLC Conditions:
-
Data Analysis: Determine the retention time of this compound by injecting a standard. Calculate the purity based on the peak area percentage.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve approximately 10-20 mg of the synthesized this compound in a deuterated solvent (e.g., CDCl₃).
-
¹H NMR Acquisition:
-
Acquire a standard proton NMR spectrum.
-
Expected Chemical Shifts (CDCl₃, 400 MHz): δ ~2.3 (s, 3H, -OCOCH₃), ~3.8 (s, 3H, -OCH₃), ~5.1 (m, 2H, =CH₂), ~6.0 (m, 1H, -CH=), ~6.7-6.9 (m, 3H, Ar-H).[13]
-
-
¹³C NMR Acquisition:
-
Acquire a standard carbon-13 NMR spectrum.
-
Expected Chemical Shifts (CDCl₃, 100 MHz): δ ~20.7, 55.8, 112.6, 115.8, 120.5, 122.9, 137.5, 138.0, 150.8, 169.2.[13]
-
-
Data Analysis: Confirm the structure of this compound by analyzing the chemical shifts, coupling patterns, and integrations. Identify impurities by the presence of unexpected signals. Quantitative NMR (qNMR) can be used for accurate purity determination by integrating the signals of this compound against a certified internal standard.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrumentation: An FT-IR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the liquid or solid sample directly on the ATR crystal.
-
Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Confirm the synthesis of this compound by observing the appearance of a strong ester carbonyl (C=O) stretching band around 1760-1740 cm⁻¹ and the disappearance of the broad hydroxyl (-OH) stretching band of eugenol around 3500-3200 cm⁻¹.[20]
Visualization of Experimental and Logical Workflows
Caption: Workflow for the purity assessment of synthesized this compound.
Caption: Decision tree for selecting the appropriate analytical method.
Alternatives to this compound
While this compound has its established applications, researchers in drug development may consider alternatives with potentially enhanced properties. The selection of an alternative often depends on the specific therapeutic target and desired pharmacological profile.
| Compound | Structural Difference from this compound | Potential Advantages in Drug Development |
| Eugenol | Free hydroxyl group instead of an acetate group. | The parent compound with well-documented antioxidant, anti-inflammatory, and antimicrobial properties.[24] |
| Isothis compound | The position of the double bond in the side chain is shifted. | May exhibit different biological activities and metabolic stability. |
| Eugenol-based 1,3,4-oxadiazole hybrids | The acetate group is replaced with a more complex heterocyclic moiety. | Have shown promising antiproliferative activity against various cancer cell lines.[24][25] |
| Other Eugenol Esters | The acetate group is replaced with other ester functionalities (e.g., benzoate, cinnamate). | Can modulate lipophilicity and pharmacokinetic properties, potentially leading to improved bioavailability and efficacy. |
The synthesis and purity assessment of these alternatives would follow similar principles to those outlined for this compound, with necessary adjustments to the analytical methods based on their specific physicochemical properties.
References
- 1. Page loading... [guidechem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Antimicrobial and antioxidant activities of clove essential oil and this compound produced by enzymatic esterification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ScenTree - this compound (CAS N° 93-28-7) [scentree.co]
- 5. A robust method for simultaneous quantification of eugenol, this compound, and β-caryophyllene in clove essential oil by vibrational spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. EUGENOL ACETATE(93-28-7) 1H NMR spectrum [chemicalbook.com]
- 13. rsc.org [rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Enzymatic Synthesis of this compound from Essential Oil of Clove Using Lipases in Liquid Formulation as Biocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. longdom.org [longdom.org]
- 23. researchgate.net [researchgate.net]
- 24. New Natural Eugenol Derivatives as Antiproliferative Agents: Synthesis, Biological Evaluation, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of Eugenyl Acetate: A Guide for Laboratory Professionals
The safe and compliant disposal of eugenyl acetate is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential information for researchers, scientists, and drug development professionals on the proper procedures for managing this compound waste. Adherence to these guidelines is paramount to ensure the safety of laboratory personnel and the protection of the environment.
Immediate Safety and Handling Considerations
Before initiating any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, chemical-resistant gloves, and a lab coat. Handle this compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of vapors. In case of a spill, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth, and place it into a sealed container for disposal.[1] Do not allow the chemical to enter drains or waterways.[1][2][3]
Core Disposal Procedures
The primary directive for the disposal of this compound is to adhere to all local, regional, and national regulations.[1] Waste disposal methods may vary significantly based on geographic location and the specific composition of the waste. Therefore, consultation with your institution's Environmental Health and Safety (EHS) department and a licensed hazardous waste disposal company is mandatory.
The following table summarizes the key characteristics of this compound relevant to its disposal.
| Property | Value | Citation |
| Physical State | Colorless to light yellow oil or semi-solid | [2] |
| Solubility | Insoluble in water | [4] |
| Biodegradability | Readily biodegradable (81% in 28 days) |
Step-by-Step Disposal Protocol:
-
Waste Identification and Segregation:
-
Clearly label all containers of this compound waste with the full chemical name and any other components present in the mixture.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department.
-
-
Containerization:
-
Store this compound waste in its original container or a compatible, properly sealed, and labeled container.
-
For spill cleanup materials, use a suitable, closed container for disposal.[3]
-
-
Storage:
-
Store waste containers in a designated, well-ventilated, and cool area away from incompatible materials.
-
-
Engage Professional Disposal Services:
-
Disposal Method:
-
The most common and recommended method of disposal for this compound is incineration.[2][3] The material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[3]
-
Do not dispose of this compound down the drain or in the general trash.[1][2][3]
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
Experimental Protocols
Publicly available, detailed experimental protocols for the chemical neutralization or degradation of this compound for disposal purposes are not readily found in safety data sheets or regulatory guidelines. The standard and required practice is to transfer the waste to a licensed facility that is equipped to handle its destruction in a compliant and safe manner, typically through high-temperature incineration. Attempting to neutralize or treat chemical waste in a laboratory setting without a validated and approved protocol can be dangerous and may violate regulations.
References
Essential Safety and Logistical Information for Handling Eugenyl Acetate
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals is paramount. This document provides immediate and essential safety protocols, operational guidance, and disposal plans for Eugenyl Acetate.
Personal Protective Equipment (PPE) and Safety Measures
When handling this compound, a comprehensive approach to personal safety is crucial. The following table summarizes the required personal protective equipment.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Wear chemical safety goggles or glasses with side shields that conform to appropriate government standards such as NIOSH (US) or EN 166 (EU).[1] A face shield may be appropriate for tasks with a higher risk of splashing. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) should be worn.[2] Always inspect gloves prior to use and use proper glove removal technique to avoid skin contact.[3] A lab coat or other protective clothing is necessary to prevent skin contact.[4] |
| Respiratory Protection | Under normal conditions with adequate ventilation, respiratory protection is not typically required.[2] If ventilation is insufficient, or in situations where vapors or aerosols may be generated, a NIOSH-approved respirator with an organic vapor cartridge should be used. |
Engineering Controls: Work should be conducted in a well-ventilated area.[5] Facilities should be equipped with an eyewash station and a safety shower that are easily accessible.[6][7][8]
Quantitative Data Summary
No established occupational exposure limits (OELs) have been set by major regulatory bodies such as the Occupational Safety and Health Administration (OSHA), the National Institute for Occupational Safety and Health (NIOSH), or the American Conference of Governmental Industrial Hygienists (ACGIH).[7]
| Parameter | Value |
| Occupational Exposure Limits | No data available from OSHA, NIOSH, or ACGIH.[7] |
| Flash Point | > 93.3 °C (> 200.0 °F) Closed Cup[2] |
| Vapor Pressure | < 0.1 mm Hg at 20 °C[2] |
| Oral LD50 (Rat) | 1670 mg/kg[7] |
| Dermal LD50 (Rabbit) | > 5 g/kg[7] |
Experimental Protocols
The following protocols provide step-by-step guidance for the safe handling, spill cleanup, and disposal of this compound.
Protocol for Safe Handling of this compound
-
Preparation:
-
Handling:
-
Post-Handling:
Protocol for this compound Spill Cleanup
-
Immediate Response:
-
Evacuate non-essential personnel from the spill area.
-
Ensure the area is well-ventilated.
-
Remove all sources of ignition.[5]
-
If the spill is large or you are unsure how to proceed, contact your institution's environmental health and safety department.
-
-
Containment and Cleanup:
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[5] Do not use combustible materials like sawdust.
-
For small spills, wipe up with an absorbent cloth.[5]
-
Carefully collect the absorbed material and place it into a suitable, labeled, and closed container for disposal.[3]
-
-
Decontamination:
-
Clean the spill area thoroughly with soap and water.
-
Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste.[3]
-
Protocol for Disposal of this compound and Contaminated Materials
-
Waste Collection:
-
Storage:
-
Store the waste container in a designated satellite accumulation area that is secure and away from general laboratory traffic.[10]
-
Ensure the storage area is cool, dry, and well-ventilated.
-
-
Disposal:
-
Dispose of the hazardous waste through your institution's approved hazardous waste disposal program.[4]
-
Do not pour this compound down the drain or dispose of it in the regular trash.[3]
-
Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The clean container can then be disposed of according to institutional guidelines.[11]
-
Visual Workflow Diagrams
The following diagrams illustrate the procedural workflows for handling this compound safely.
Caption: Workflow for the safe handling of this compound.
Caption: Procedure for cleaning up this compound spills.
Caption: Disposal plan for this compound and contaminated materials.
References
- 1. sds.metasci.ca [sds.metasci.ca]
- 2. shop.perfumersapprentice.com [shop.perfumersapprentice.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. vigon.com [vigon.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. ccohs.ca [ccohs.ca]
- 8. fiocruz.br [fiocruz.br]
- 9. louisville.edu [louisville.edu]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. otago.ac.nz [otago.ac.nz]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
